2,4,5,6-Tetrafluoropyrimidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,4,5,6-tetrafluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-1-2(6)9-4(8)10-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMWBUVUQLGBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227502 | |
| Record name | Pyrimidine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-79-3 | |
| Record name | Pyrimidine, tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,5,6-Tetrafluoropyrimidine: Properties, Synthesis, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrimidines
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines, in particular, represent a privileged class of compounds, frequently utilized to enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. 2,4,5,6-Tetrafluoropyrimidine, a fully fluorinated pyrimidine ring system, stands out as a highly reactive and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique electronic properties, stemming from the cumulative electron-withdrawing effects of four fluorine atoms, render the pyrimidine core exceptionally susceptible to nucleophilic attack, providing a gateway to a diverse array of functionalized derivatives. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis and reactivity, and its burgeoning role in drug discovery and development.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. The key physical and computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄F₄N₂ | PubChem[1] |
| Molecular Weight | 152.05 g/mol | PubChem[1] |
| CAS Number | 767-79-3 | PubChem[1] |
| Boiling Point | 83 °C | Echemi |
| Density | 1.639 g/cm³ | Echemi |
| Flash Point | 78.5 °C | Echemi |
| Refractive Index | 1.398 | Echemi |
| XLogP3-AA | 1.6 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 25.8 Ų | PubChem (Computed)[1] |
Synthesis of this compound
The synthesis of this compound has historically presented challenges, particularly concerning the fluorination of the C-5 position.[2] Early attempts to convert tetrachloropyrimidine to tetrafluoropyrimidine were unsuccessful in replacing the chlorine atom at the 5-position.[2] A successful, albeit challenging, route involved the reaction of 2,4,6-trichloropyrimidine with silver fluoride to produce 2,4,6-trifluoropyrimidine, which was then reacted with silver difluoride to yield the desired tetrafluoropyrimidine.[2]
Illustrative Synthetic Workflow: Halogen Exchange
The following diagram illustrates the conceptual workflow for the synthesis of this compound from its tetrachloro-analogue.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Considerations: The choice of fluorinating agent, solvent, and reaction temperature is critical for a successful HALEX reaction. Anhydrous conditions are typically required to prevent side reactions. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or ¹⁹F NMR.
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution
The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms at the 2, 4, and 6 positions are particularly activated towards displacement by a wide range of nucleophiles. The reactivity at the 5-position is generally lower. This differential reactivity allows for sequential and regioselective functionalization of the pyrimidine core.
General Reactivity Pathway
Caption: General pathway for nucleophilic aromatic substitution on this compound.
Experimental Protocol: Nucleophilic Substitution with an Amine (Illustrative)
The following is a generalized protocol for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, DMF)
-
Base (e.g., potassium carbonate, triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere, add the amine and the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted fluoropyrimidine.
Causality: The base is essential to deprotonate the nucleophile (if it is not already anionic) and to neutralize the hydrogen fluoride (HF) that is formed as a byproduct of the substitution reaction. The choice of solvent and temperature can influence the rate and regioselectivity of the reaction.
Spectroscopic Characterization
¹⁹F NMR Spectroscopy: Due to the presence of four fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum is expected to be complex, showing distinct resonances for each fluorine atom with characteristic coupling patterns. The chemical shifts will be indicative of the electronic environment of each fluorine nucleus.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit four distinct signals for the four carbon atoms of the pyrimidine ring. These signals will be split into complex multiplets due to coupling with the directly attached and neighboring fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹. Other characteristic bands for the aromatic pyrimidine ring will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight of the compound. The fragmentation pattern may involve the loss of fluorine atoms or other small neutral fragments.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. Its ability to undergo selective nucleophilic substitution allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR).
Kinase Inhibitors
Substituted pyrimidines are a well-established class of kinase inhibitors. The this compound core can be utilized to generate libraries of compounds for screening against various kinase targets. The fluorine atoms can form key interactions with the kinase active site and also block metabolic degradation, leading to improved potency and pharmacokinetic properties. For instance, 2,4,5-trisubstituted pyrimidine derivatives have been explored as potent and selective FGFR inhibitors.
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have the potential to be explored for a wide range of therapeutic targets, including but not limited to, enzymes, receptors, and ion channels. The unique properties imparted by the fluorine atoms can be leveraged to optimize the biological activity and drug-like properties of lead compounds.
Safety and Handling
As a reactive chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of novel fluorinated heterocyclic compounds. Its unique physical and chemical properties, particularly its susceptibility to nucleophilic aromatic substitution, make it an attractive scaffold for the development of new therapeutic agents. While a comprehensive set of experimental data is still emerging, this guide provides a solid foundation for researchers to understand and effectively utilize this versatile compound in their drug discovery and development endeavors.
References
An In-Depth Technical Guide to 2,4,5,6-Tetrafluoropyrimidine: Structure, Bonding, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorinated heterocyclic scaffolds are of paramount importance in medicinal chemistry and materials science, offering unique electronic properties, metabolic stability, and conformational constraints. Among these, 2,4,5,6-tetrafluoropyrimidine stands out as a versatile building block. This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, delving into its synthesis, reactivity, and burgeoning applications in drug discovery. By synthesizing experimental data and computational insights, this document serves as an essential resource for researchers leveraging the unique properties of this fluorinated heterocycle.
Introduction: The Emergence of Fluorinated Pyrimidines
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design.[1] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorinated pyrimidines, in particular, have a rich history in medicinal chemistry, most notably with the anticancer drug 5-fluorouracil.[2] this compound (TFP) represents a highly activated pyrimidine core, offering a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications.[3] Its electron-deficient nature, a direct consequence of the four fluorine substituents, governs its reactivity and provides a unique handle for selective chemical modifications.
Molecular Structure and Bonding: A Quantum Mechanical Perspective
// Nodes for the atoms N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C2 [label="C", pos="-0.866,0.5!", fillcolor="#F1F3F4"]; N3 [label="N", pos="-0.866,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C5 [label="C", pos="0.866,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0.866,0.5!", fillcolor="#F1F3F4"];
F_C2 [label="F", pos="-1.732,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; F_C4 [label="F", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; F_C5 [label="F", pos="1.732,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; F_C6 [label="F", pos="1.732,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle];
// Bonds in the pyrimidine ring N1 -- C2 [label=" 1.33 Å"]; C2 -- N3 [label=" 1.33 Å"]; N3 -- C4 [label=" 1.34 Å"]; C4 -- C5 [label=" 1.39 Å"]; C5 -- C6 [label=" 1.39 Å"]; C6 -- N1 [label=" 1.34 Å"];
// Bonds to fluorine atoms C2 -- F_C2 [label=" 1.35 Å"]; C4 -- F_C4 [label=" 1.35 Å"]; C5 -- F_C5 [label=" 1.35 Å"]; C6 -- F_C6 [label=" 1.35 Å"]; } mend Figure 1: 2D structure of this compound with estimated bond lengths.
Analysis of the crystal structure of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide reveals C-F bond lengths in the aromatic ring to be approximately 1.35 Å.[6] The C-N bond lengths within the heterocyclic ring are typically around 1.33-1.34 Å, indicative of their double bond character.[6] The C-C bond lengths are expected to be in the range of 1.39 Å, consistent with an aromatic system. The bond angles within the pyrimidine ring are anticipated to be close to 120°, with some deviation due to the presence of the two nitrogen atoms.
The high electronegativity of the fluorine atoms exerts a strong inductive effect, withdrawing electron density from the pyrimidine ring. This electron deficiency is most pronounced at the carbon atoms bearing the fluorine substituents, particularly at positions 4 and 6, which are para and ortho to the ring nitrogens, respectively. This electronic perturbation is the primary driver of TFP's characteristic reactivity towards nucleophiles.
Synthesis and Characterization
The synthesis of this compound is typically achieved through fluorination of a corresponding polychlorinated precursor, such as 2,4,5,6-tetrachloropyrimidine. This transformation is commonly carried out using a fluorinating agent like potassium fluoride (KF) in an aprotic polar solvent at elevated temperatures.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,5,6-Tetrachloropyrimidine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous potassium fluoride.
-
Anhydrous DMF is added, and the suspension is stirred under a nitrogen atmosphere.
-
2,4,5,6-Tetrachloropyrimidine is added portion-wise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous mixture is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via fractional distillation or column chromatography on silica gel to afford pure this compound.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative, showing distinct signals for the fluorine atoms at different positions on the pyrimidine ring.
-
¹³C NMR: The ¹³C NMR spectrum will display characteristic signals for the fluorinated carbon atoms, typically observed as multiplets due to C-F coupling.
-
Mass Spectrometry: GC-MS will confirm the molecular weight of the compound (152.05 g/mol ).
| Parameter | Value |
| Molecular Formula | C₄F₄N₂ |
| Molecular Weight | 152.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 767-79-3 |
Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution
The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAг). The fluorine atoms at positions 4 and 6 are particularly activated towards displacement due to the combined electron-withdrawing effects of the adjacent nitrogen atoms and the other fluorine substituents. This regioselectivity allows for the controlled, sequential substitution of the fluorine atoms, providing a powerful tool for the construction of diverse molecular scaffolds.
Common nucleophiles that readily react with TFP include amines, alcohols, thiols, and carbanions. The reaction conditions can often be tuned to favor either mono- or di-substitution, offering a high degree of synthetic control. For instance, the reaction of TFP with a primary amine can be controlled to yield either the 4-amino-2,5,6-trifluoropyrimidine or the 4,6-diamino-2,5-difluoropyrimidine derivative.
Applications in Drug Discovery and Development
The this compound scaffold is emerging as a privileged structure in drug discovery, providing a rigid core that can be decorated with various functional groups to modulate biological activity.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with the metabolic stability conferred by the C-F bonds, makes it an attractive building block for the design of potent and selective inhibitors of various biological targets.
Case Study: Pyrimidine Derivatives as Kinase Inhibitors
Numerous kinase inhibitors are based on a substituted pyrimidine core. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent binding to the kinase active site. The tetrafluorinated pyrimidine core provides a unique starting point for the synthesis of kinase inhibitor libraries through sequential SNAr reactions. By introducing different substituents at the 4 and 6 positions, it is possible to fine-tune the selectivity and potency of the resulting compounds against specific kinases. For example, 2,4,5-trisubstituted pyrimidine derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[7]
Emerging Therapeutic Areas
Beyond kinase inhibition, derivatives of this compound are being explored for a range of other therapeutic applications, including:
-
Antiviral Agents: The pyrimidine scaffold is a key component of many antiviral nucleoside analogs.
-
Antimicrobial Agents: Novel pyrimidine derivatives have shown promising activity against various bacterial and fungal pathogens.[8]
-
Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated pyrimidines attractive candidates for the development of CNS-active drugs.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its unique electronic properties, arising from the extensive fluorination of the pyrimidine ring, drive its reactivity and provide a platform for the generation of diverse chemical libraries. The continued exploration of the reactivity of TFP and the biological evaluation of its derivatives are expected to yield novel therapeutic agents for a wide range of diseases. As our understanding of the intricate role of fluorine in molecular recognition and metabolic stability deepens, the importance of scaffolds like this compound in medicinal chemistry is set to grow even further.
References
- 1. Structure enhancement methodology using theory and experiment: gas-phase molecular structures using a dynamic interaction between electron diffraction, molecular mechanics, and ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4F4N2 | CID 136605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
2,4,5,6-Tetrafluoropyrimidine: A Technical Guide for Advanced Synthesis and Application
Foreword: The Strategic Value of a Perfluorinated Core
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone of drug design, celebrated for its versatile biological activity and synthetic tractability.[1][2][3] However, the strategic incorporation of fluorine atoms onto this privileged heterocycle dramatically alters its physicochemical properties, opening new avenues for therapeutic intervention. 2,4,5,6-Tetrafluoropyrimidine (CAS No. 767-79-3) represents a uniquely powerful, albeit challenging, building block. Its electron-deficient nature, a direct consequence of the cumulative inductive effects of four fluorine atoms and two ring nitrogens, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity provides a direct route to a diverse array of polysubstituted pyrimidines, making it a reagent of profound interest for researchers engaged in the discovery of next-generation therapeutics, particularly in oncology and infectious diseases.[1][2] This guide synthesizes critical technical information, field-proven insights, and practical methodologies to empower scientists in harnessing the full potential of this versatile reagent.
Section 1: Core Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is a prerequisite for its safe and effective use in any experimental workflow. The data presented below are compiled from established chemical databases and safety data sheets.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 767-79-3 | [4] |
| Molecular Formula | C₄F₄N₂ | [4] |
| Molecular Weight | 152.05 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid. | |
| Boiling Point | ~103-105 °C (Predicted/Unverified) | |
| Density | ~1.6-1.7 g/cm³ (Predicted/Unverified) | |
| SMILES | C1(=C(N=C(N=C1F)F)F)F | [4] |
| InChIKey | KZMWBUVUQLGBBP-UHFFFAOYSA-N | [4] |
Safety & Handling: A Mandate for Caution
This compound is a reactive chemical intermediate. While comprehensive toxicological data is not available, its profile as a polyfluorinated, electron-deficient heterocycle necessitates stringent safety protocols.
-
Handling: All manipulations should be conducted within a certified chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, impervious gloves (nitrile or neoprene), and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.
Spectroscopic Signature: 19F NMR
The 19F NMR spectrum is the most informative analytical technique for characterizing this molecule. Due to the molecule's symmetry (C₂ᵥ point group), two distinct fluorine environments are expected:
-
F-5: The single fluorine atom at the 5-position.
-
F-2, F-4, F-6: The three fluorine atoms at positions flanking the nitrogen atoms. Symmetry would suggest F-4 and F-6 are equivalent, and F-2 is unique. However, due to through-space and through-bond coupling, a more complex pattern may emerge. A detailed analysis would likely reveal two primary signals corresponding to the fluorine at C5 and the fluorines at C2/C4/C6, with complex splitting patterns due to F-F coupling.
The wide chemical shift range and high sensitivity of 19F NMR make it an excellent tool for monitoring reactions involving this substrate, as the substitution of any fluorine atom will result in a predictable and significant change in the spectrum.[6][7]
Section 2: Synthesis Pathway—Navigating the Fluorination Challenge
The synthesis of this compound is not trivial, primarily due to the difficulty of halogen exchange at the C-5 position of the pyrimidine ring. Historical and modern methods highlight a multi-step approach starting from the more readily available tetrachloropyrimidine.
The Core Challenge: Inertness of the C-5 Position
Early attempts to synthesize tetrafluoropyrimidine by direct, exhaustive fluorination of 2,4,5,6-tetrachloropyrimidine were met with limited success.[1] While the chlorine atoms at positions 2, 4, and 6 can be substituted with fluorine using reagents like potassium fluoride (KF) or silver fluoride (AgF), the C-5 chlorine is notoriously resistant to nucleophilic displacement.[1] This is a critical mechanistic insight: the positions activated by the ring nitrogens (ortho/para) undergo halogen exchange readily, whereas the meta-like C-5 position is significantly less reactive. This differential reactivity led to the isolation of 5-chloro-2,4,6-trifluoropyrimidine as the major product in early studies.[1]
A Viable Synthetic Workflow
A successful synthesis requires a strategic, multi-step approach that circumvents the direct fluorination at C-5. The workflow below is based on established transformations for polyhalogenated heterocycles.[1][8]
Caption: A plausible three-step synthesis of this compound.
Experimental Protocol: Synthesis of 2,4,6-Trifluoropyrimidine from 2,4,6-Trichloropyrimidine
This protocol for a key precursor is adapted from methodologies described for analogous halogen exchange (Halex) reactions.[8][9] The synthesis of the target molecule from this precursor would then require a more specialized and energetic fluorinating agent like AgF₂ as documented in historical literature.[1]
Objective: To replace the chlorine atoms at the 2, 4, and 6 positions of 2,4,6-trichloropyrimidine with fluorine.
Materials:
-
2,4,6-Trichloropyrimidine
-
Anhydrous Potassium Fluoride (KF), spray-dried for maximum activity
-
Tetramethylene sulfone (Sulfolane), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for reflux under inert atmosphere, including a three-neck flask, condenser, and mechanical stirrer.
Procedure:
-
Inert Atmosphere: Assemble and flame-dry the reaction glassware. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.
-
Charge Reactor: To the reaction flask, add anhydrous potassium fluoride (a molar excess, typically 3.3 to 4.0 equivalents relative to the trichloropyrimidine) and anhydrous tetramethylene sulfone.
-
Heating and Agitation: Begin vigorous stirring and heat the slurry to the reaction temperature, typically in the range of 115-160 °C.[8] The use of a high-boiling polar aprotic solvent like sulfolane is crucial for solubilizing the KF salt and achieving the necessary temperature.[9]
-
Substrate Addition: Slowly add the 2,4,6-trichloropyrimidine to the heated, stirring slurry. The reaction is exothermic and addition should be controlled to maintain the target temperature.
-
Reaction Monitoring: Maintain the reaction at temperature with vigorous stirring for several hours (e.g., 7-10 hours). Monitor the progress of the reaction by quenching an aliquot and analyzing via GC-MS or 19F NMR to observe the disappearance of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (KCl and excess KF).
-
The product, 2,4,6-trifluoropyrimidine, can be isolated from the high-boiling solvent by vacuum distillation.
-
Causality and Trustworthiness: The choice of spray-dried KF is deliberate; its high surface area enhances reactivity compared to standard crystalline KF.[9] Tetramethylene sulfone is selected for its high boiling point and ability to facilitate nucleophilic fluorination.[8] The self-validating nature of this protocol lies in the monitoring step; a complete shift in the GC retention time and the appearance of a characteristic 19F NMR signal confirms the successful halogen exchange.
Section 3: Reactivity and Mechanistic Insights
The synthetic utility of this compound is defined by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-deficient nature of the ring system makes it a potent electrophile.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike nucleophilic substitutions at sp³ centers (Sₙ2/Sₙ1), SNAr proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.
The rate-determining step is typically the initial nucleophilic attack, as it involves the disruption of the stable aromatic system.[10]
Regioselectivity: The Directing Influence of Ring Nitrogens
In the pyrimidine ring, the two nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the electron density at the ortho and para positions (C-2, C-4, and C-6). This makes these positions the most activated sites for nucleophilic attack. The C-5 position is analogous to a meta position and is considerably less electrophilic.
Caption: Predicted regioselectivity for nucleophilic attack on the tetrafluoropyrimidine core.
For this compound, nucleophilic attack is overwhelmingly favored at the C-4 and C-6 positions . These positions are para and ortho, respectively, to one nitrogen and ortho and para to the other, providing maximum stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the electronegative nitrogen atoms.[10] The C-2 position is also activated, but substitution at C-4/C-6 is generally observed first with most nucleophiles. Sequential substitution is possible under more forcing conditions, allowing for the synthesis of di- and tri-substituted pyrimidines.
Section 4: Applications in Drug Discovery—A Gateway to Kinase Inhibitors
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors.[2][11] The ability of this compound to undergo sequential, regioselective SNAr reactions makes it an ideal starting material for generating libraries of novel kinase inhibitors.
The Kinase Inhibitor Paradigm
Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A common pharmacophore involves a heterocyclic core (like pyrimidine) that forms key hydrogen bonds with the "hinge" region of the kinase, an anchor point from which other substituents can explore adjacent hydrophobic pockets to achieve potency and selectivity.
Workflow: From Tetrafluoropyrimidine to a Kinase Inhibitor Scaffold
The following workflow illustrates how this compound can be used to rapidly assemble a diverse library of 2,4-disubstituted aminopyrimidines, a common core for inhibitors of kinases like EGFR, VEGFR, and Aurora kinases.[2][12]
Caption: Workflow for library synthesis of kinase inhibitor scaffolds.
Protocol: Synthesis of a 4-Anilino-2,5,6-trifluoropyrimidine Intermediate
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as THF or acetonitrile in a round-bottom flask.
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 eq), to act as a scavenger for the HF byproduct.
-
Nucleophile Addition: At room temperature, add a solution of the primary amine (e.g., aniline) (1.0 eq) dropwise with stirring. The reaction is typically selective for the C4/C6 position at this temperature.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the monosubstituted product, which can be purified by column chromatography.
This intermediate is now primed for a second substitution at the C-2 or C-6 position, typically requiring more forcing conditions (higher temperature) and an excess of a second, different amine to build molecular complexity. This strategy provides a powerful and modular approach to exploring the structure-activity relationships (SAR) required for potent and selective kinase inhibition.
References
- 1. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. 2,4,5,6-Tetrachloropyrimidine | C4Cl4N2 | CID 15690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 12. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]
Spectroscopic Characterization of 2,4,5,6-Tetrafluoropyrimidine: A Technical Guide
Introduction
2,4,5,6-Tetrafluoropyrimidine is a highly fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of four fluorine atoms on the pyrimidine ring, make it a valuable building block for the synthesis of novel bioactive molecules and advanced materials. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the complete spectroscopic analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
It is important to note that while this guide provides detailed protocols and expected spectral characteristics, publicly available, experimentally verified spectra for this compound are limited. Therefore, this document will leverage data from structurally analogous compounds, such as other fluorinated pyrimidines and pyridines, to provide illustrative examples and predictive insights. This approach is designed to empower researchers to confidently acquire and interpret the spectroscopic data for this compound in their own laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon and fluorine framework.
¹H NMR Spectroscopy
Due to the absence of protons directly attached to the pyrimidine ring, the ¹H NMR spectrum of pure this compound is expected to be silent in the aromatic region. Any observed signals would likely be due to impurities or residual solvents. The primary utility of ¹H NMR in this context is to confirm the absence of protons on the heterocyclic core and to identify any proton-containing functional groups if the molecule has been derivatized.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of this compound. Due to the high symmetry of the molecule (assuming a planar conformation), two distinct carbon signals are anticipated. The carbon atoms at positions 4 and 6 are chemically equivalent, as are the carbon atoms at positions 2 and 5. The strong electron-withdrawing effect of the fluorine atoms will cause the carbon signals to appear significantly downfield. Furthermore, the signals will exhibit splitting due to coupling with the directly attached fluorine atoms (¹J-CF) and through-bond coupling with other fluorine atoms (nJ-CF).
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~140-150 | Triplet of triplets | C4, C6 |
| ~135-145 | Triplet of triplets | C2, C5 |
Note: The predicted chemical shifts and multiplicities are based on data from similar fluorinated heterocyclic compounds. Actual values may vary.
Experimental Protocol for ¹³C NMR Spectroscopy
A standard protocol for acquiring a ¹³C NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a pulse program with proton decoupling (e.g., zgpg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to a few thousand scans).
-
Employ a relaxation delay (D1) of 2-5 seconds to ensure quantitative signal intensities.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the solvent peak.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique and will be the most informative NMR experiment for characterizing this compound.[1] Due to the molecule's symmetry, two distinct fluorine environments are expected: the fluorine atoms at positions 4 and 6, and the fluorine atoms at positions 2 and 5. These will give rise to two signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals will be influenced by their position relative to the nitrogen atoms in the pyrimidine ring. The signals will also exhibit coupling to each other, resulting in a complex splitting pattern.
Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -70 to -90 | Triplet | F4, F6 |
| -150 to -170 | Triplet | F2, F5 |
Note: Chemical shifts are referenced to CFCl₃. The predicted values are based on trends observed in other fluoro-pyrimidines and -pyridines.[2][3][4]
Experimental Protocol for ¹⁹F NMR Spectroscopy
-
Sample Preparation: Prepare a dilute solution (5-10 mg) of the compound in a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: Use an NMR spectrometer equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected range of fluorine chemical shifts (e.g., +50 to -200 ppm).
-
A standard single-pulse experiment is usually sufficient.
-
Proton decoupling is generally not necessary unless there are proton-containing impurities.
-
Acquire a sufficient number of scans for good signal-to-noise.
-
-
Data Processing: Process the FID and reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions arising from the stretching and bending vibrations of the C-F and C-N bonds, as well as the pyrimidine ring vibrations.
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1600-1450 | Strong | C=N and C=C stretching (ring vibrations) |
| 1300-1000 | Very Strong | C-F stretching |
| 800-600 | Medium-Strong | Ring bending and C-F bending |
Note: These are predicted ranges based on the IR spectra of similar fluorinated aromatic compounds.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of this compound onto the ATR crystal. Apply pressure with the instrument's anvil to ensure good contact.
-
Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
Logical Flow for IR Spectral Interpretation
Caption: Interpreting an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (152.05 g/mol ). Due to the stability of the aromatic ring, the molecular ion peak should be relatively intense. Fragmentation may occur through the loss of fluorine atoms or cleavage of the pyrimidine ring.
Predicted Fragmentation Pattern
| m/z | Possible Fragment |
| 152 | [C₄F₄N₂]⁺ (Molecular Ion) |
| 133 | [C₄F₃N₂]⁺ (Loss of F) |
| 114 | [C₄F₂N₂]⁺ (Loss of 2F) |
| 95 | [C₄FN₂]⁺ (Loss of 3F) |
| 69 | [CF₃]⁺ |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is an ideal method.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach, with ¹³C and ¹⁹F NMR, IR spectroscopy, and mass spectrometry each providing complementary and essential pieces of structural information. While experimental data for this specific compound is not widely published, the principles and protocols outlined in this guide, along with comparative analysis to related fluorinated heterocycles, provide a robust framework for its successful characterization. By following these methodologies, researchers can confidently verify the synthesis and purity of this compound, enabling its use in the development of novel chemical entities.
References
- 1. 2,3,5,6-Tetrafluoro-4-nitropyridine | C5F4N2O2 | CID 13498933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoropyridine(2875-18-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹⁹F NMR Spectrum of 2,4,5,6-Tetrafluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of ¹⁹F NMR in Fluorinated Heterocycle Analysis
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a paramount analytical technique in the study of fluorinated organic molecules.[1][2] For drug development professionals and researchers, the strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Consequently, the ability to unambiguously characterize these fluorinated molecules is critical. 2,4,5,6-Tetrafluoropyrimidine (CAS 767-79-3) serves as a key exemplar of a highly fluorinated heterocyclic core, a motif increasingly prevalent in pharmaceuticals and agrochemicals.[3]
The ¹⁹F nucleus possesses a unique set of properties that make it exceptionally well-suited for NMR studies: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it nearly as sensitive as ¹H NMR.[1][2] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which is approximately 40 times larger than that of ¹H NMR, spanning over 800 ppm.[1] This wide spectral dispersion minimizes signal overlap and enhances resolution, making it an ideal tool for distinguishing between structurally similar fluorinated compounds. This guide provides a comprehensive analysis of the ¹⁹F NMR spectrum of this compound, offering insights into spectral prediction, experimental best practices, and the role of computational chemistry in spectral assignment.
Predicted ¹⁹F NMR Spectrum of this compound
Chemical Equivalence and Expected Signals
The structure of this compound possesses a C₂ axis of symmetry passing through the C5-C2 bond axis. This symmetry element renders the fluorine atoms at the 4- and 6-positions chemically and magnetically equivalent. Therefore, the ¹⁹F NMR spectrum is predicted to exhibit three distinct signals:
-
A signal corresponding to the fluorine atom at the 5-position (F5) .
-
A signal for the fluorine atom at the 2-position (F2) .
-
A signal representing the two equivalent fluorine atoms at the 4- and 6-positions (F4/F6) .
Predicted Chemical Shifts
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment.[3] In the pyrimidine ring, the nitrogen atoms are strongly electron-withdrawing, which will generally deshield the adjacent fluorine atoms, causing them to resonate at a lower field (less negative ppm values).
-
F2: This fluorine is positioned between two electron-withdrawing nitrogen atoms, leading to the expectation that it will be the most deshielded and thus appear at the lowest field.
-
F4/F6: These equivalent fluorines are adjacent to one nitrogen and one carbon atom. They are expected to be more shielded than F2.
-
F5: This fluorine is situated between two carbon atoms and is likely to be the most shielded of the three, appearing at the highest field (most negative ppm value).
Based on data for similar fluoroheterocycles, the following are estimated chemical shift ranges relative to CFCl₃ (0 ppm):
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| F2 | -50 to -80 | Strong deshielding from two adjacent nitrogen atoms. |
| F4 / F6 | -90 to -120 | Intermediate deshielding, adjacent to one nitrogen and one carbon. |
| F5 | -140 to -170 | Least deshielded, positioned between two carbon atoms. |
Predicted Spin-Spin Coupling Network
¹⁹F-¹⁹F spin-spin coupling provides invaluable information about the connectivity of the fluorine atoms.[1] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
Ortho coupling (³JFF): Coupling between adjacent fluorine atoms (e.g., F4-F5, F5-F6). This is typically in the range of 15-25 Hz.
-
Meta coupling (⁴JFF): Coupling across four bonds (e.g., F2-F4, F2-F6). This is generally smaller, around 5-15 Hz.
-
Para coupling (⁵JFF): Coupling across five bonds (e.g., F2-F5). This is the smallest of the three, often less than 5 Hz and sometimes not resolved.
Based on this, the expected multiplicity for each signal is:
-
F5: This fluorine is coupled to two equivalent F4/F6 nuclei (ortho) and to the F2 nucleus (para). It is expected to appear as a triplet of doublets (td) or a more complex multiplet if the para coupling is significant and of a similar magnitude to other small couplings.
-
F2: This fluorine is coupled to the two equivalent F4/F6 nuclei (meta) and to the F5 nucleus (para). It is expected to be a triplet of doublets (td) or a simple triplet if the para coupling is not resolved.
-
F4/F6: These two equivalent fluorines are coupled to F5 (ortho) and F2 (meta). They will appear as a doublet of doublets (dd) .
The intricate coupling relationships within this compound can be visualized with the following diagram:
Caption: Spin-spin coupling network in this compound.
The Role of Computational Chemistry in Spectral Assignment
In the absence of definitive experimental data, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting ¹⁹F NMR chemical shifts.[5] Modern computational packages can calculate the isotropic shielding constants of nuclei, which can then be converted to chemical shifts.
For fluorinated aromatic compounds, studies have shown that with appropriate scaling factors, DFT methods can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2 ppm, which is often sufficient to distinguish between different fluorine environments in a multi-fluorinated molecule.
A typical workflow for a researcher would be:
-
Perform a geometry optimization of the this compound molecule using a suitable DFT functional and basis set.
-
Calculate the NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO).
-
Convert the calculated shielding constants to chemical shifts using a reference compound (e.g., CFCl₃).
-
Apply a linear scaling factor, if available for the chosen level of theory, to improve the accuracy of the prediction.
This computational approach provides a robust, scientifically-grounded method for assigning the signals in an experimentally acquired spectrum.
Experimental Protocol for Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol outlines the key steps and considerations for obtaining a high-resolution ¹⁹F NMR spectrum of this compound.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from fluorinated impurities.
-
Solvent Selection: Choose a deuterated solvent that is free of fluorine atoms and dissolves the sample adequately. Acetone-d₆, acetonitrile-d₃, or chloroform-d are common choices. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient for a modern NMR spectrometer equipped with a cryoprobe.
-
Reference Standard: While CFCl₃ is the primary reference (0 ppm), it is volatile and not always practical. A secondary standard such as trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used as an external reference in a sealed capillary.
II. NMR Instrument Parameters
-
Spectrometer and Probe: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be tuned to the ¹⁹F frequency is required. For enhanced sensitivity, a cryogenic probe is recommended.[6]
-
Tuning and Matching: The probe must be carefully tuned to the ¹⁹F frequency and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: The large chemical shift range of ¹⁹F NMR necessitates a wide spectral width to avoid signal aliasing. A width of at least 200 ppm is a good starting point.
-
Transmitter Offset: Center the transmitter offset in the expected region of the signals (e.g., -110 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei, which is important for accurate integration.[7]
-
Number of Scans: The number of scans will depend on the sample concentration and the sensitivity of the instrument. For a moderately concentrated sample on a modern spectrometer, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, broadband proton decoupling should be applied.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm.
-
Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.
-
Peak Picking and Integration: Identify all peaks and integrate the signals. The relative integrals should correspond to the number of fluorine atoms giving rise to each signal (1:1:2 for F2, F5, and F4/F6).
The following diagram illustrates the general workflow for acquiring and analyzing the ¹⁹F NMR spectrum:
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
The ¹⁹F NMR spectrum of this compound is a rich source of structural information, accessible through a combination of predictive understanding, careful experimental technique, and computational validation. For researchers in drug discovery and materials science, mastering the interpretation of such spectra is not merely an academic exercise but a practical necessity. This guide provides the foundational knowledge to predict, acquire, and analyze the ¹⁹F NMR spectrum of this and similar fluorinated heterocycles, thereby empowering more confident and efficient molecular characterization.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Electronic Landscape: A Technical Guide to the ¹³C NMR Chemical Shifts of Tetrafluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, fluorinated heterocycles stand as pillars of innovation. Their unique electronic properties, conferred by the high electronegativity of fluorine, lead to enhanced metabolic stability, binding affinity, and bioavailability in drug candidates. Among these, tetrafluoropyrimidine holds significant interest. Understanding its molecular structure and electronic environment is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful, non-destructive tool for this purpose.
This guide provides an in-depth exploration of the ¹³C NMR chemical shifts of tetrafluoropyrimidine. Moving beyond a simple data sheet, we will delve into the underlying principles that govern these shifts, the practical considerations for spectral acquisition, and the interpretation of the complex splitting patterns arising from carbon-fluorine couplings.
The Influence of Fluorine on ¹³C NMR Spectra: A Double-Edged Sword
The presence of fluorine atoms in an organic molecule dramatically influences its ¹³C NMR spectrum in two primary ways:
-
Chemical Shift Perturbation: Fluorine's strong electron-withdrawing nature significantly deshields the directly attached carbon atoms, causing their resonances to appear at a much higher chemical shift (downfield) than in their non-fluorinated analogues. This effect can also propagate through several bonds, influencing the chemical shifts of more distant carbons.
-
Scalar (J) Coupling: The magnetic nucleus of fluorine (¹⁹F) couples with the ¹³C nucleus, leading to the splitting of ¹³C signals into multiplets. The magnitude of this coupling, denoted by the coupling constant J (in Hertz), is dependent on the number of bonds separating the two nuclei. One-bond couplings (¹JCF) are typically very large (in the range of 200-300 Hz), while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings can also be observed, providing invaluable structural information.[1]
While these interactions provide a wealth of structural data, they also introduce complexity. The large ¹JCF couplings can cause the multiplets of fluorinated carbons to be widely spread, sometimes overlapping with other signals in the spectrum.[2][3] Furthermore, the signals can be of lower intensity due to the splitting, occasionally becoming lost in the baseline noise.[2]
Predicted ¹³C NMR Chemical Shifts and Coupling Constants of 2,4,5,6-Tetrafluoropyrimidine
Below is a table summarizing the predicted ¹³C NMR chemical shifts and multiplicities for this compound. These predictions are based on the expected electronic effects of the fluorine and nitrogen atoms within the pyrimidine ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| C2 | ~140-150 | Triplet of triplets (tt) | ¹JCF ≈ 250-270, ³JCF ≈ 10-20 |
| C4, C6 | ~150-160 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 260-280, ³JCF ≈ 15-25, ³JCNCF ≈ 5-15 |
| C5 | ~120-130 | Triplet of triplets (tt) | ¹JCF ≈ 240-260, ³JCF ≈ 10-20 |
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra of Tetrafluoropyrimidine
Obtaining a clean, interpretable ¹³C NMR spectrum of a polyfluorinated compound like tetrafluoropyrimidine requires careful consideration of the experimental parameters. The following is a detailed, step-by-step methodology.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for tetrafluoropyrimidine and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.
-
Concentration: Prepare a solution with a concentration of approximately 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For samples with limited availability, a higher number of scans may be necessary.
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹³C frequency and matched to the impedance of the spectrometer for optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Carefully shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient to allow for the decay of the free induction decay (FID) signal.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of the carbon nuclei, ensuring accurate signal integration. Quaternary carbons and carbons in close proximity to fluorine may have longer relaxation times.
-
Pulse Width: Use a calibrated 90° pulse width to maximize the signal intensity.
-
Spectral Width (SW): Set a wide spectral width (e.g., 250-300 ppm) to ensure that all carbon signals, including those significantly deshielded by fluorine, are captured.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.0 ppm.
Visualizing the Structure-Spectra Relationship
The following diagram illustrates the key relationships between the molecular structure of tetrafluoropyrimidine and its expected ¹³C NMR spectral features.
Caption: Relationship between tetrafluoropyrimidine structure and its ¹³C NMR features.
Conclusion
The ¹³C NMR spectrum of tetrafluoropyrimidine, while complex, is rich with information that is critical for the structural elucidation and characterization of this important fluorinated heterocyclic. By understanding the fundamental principles of chemical shifts and carbon-fluorine coupling, and by employing a robust experimental methodology, researchers can confidently analyze and interpret these spectra. This knowledge is indispensable for professionals in drug development and materials science who seek to leverage the unique properties of fluorinated compounds to drive innovation in their respective fields.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of mixtures of purines and pyrimidines by first- and second-derivative ultraviolet spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
Reactivity of 2,4,5,6-Tetrafluoropyrimidine with Nucleophiles: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide:
Abstract
2,4,5,6-Tetrafluoropyrimidine is a highly versatile building block in medicinal chemistry and materials science, prized for its predictable and sequential reactivity towards nucleophiles. The electron-deficient nature of the pyrimidine ring, exacerbated by four strongly electronegative fluorine atoms, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of the core principles governing its reactivity. We will explore the electronic underpinnings of its regioselectivity, detail its reactions with a variety of O-, N-, S-, and C-centered nucleophiles, and provide field-proven experimental protocols for its functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.
Introduction: The Power of Fluorinated Heterocycles
Fluorine has become a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—are exploited to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] When incorporated into heterocyclic scaffolds like pyrimidine, these effects are amplified.
Polyfluorinated heteroaromatics, such as this compound, are highly activated towards nucleophilic aromatic substitution (SNAr).[3][4] This reactivity provides a robust and predictable platform for constructing complex molecular architectures. Unlike transition-metal-catalyzed cross-coupling reactions, SNAr reactions often proceed under metal-free conditions, offering a distinct advantage in synthetic efficiency and purity for pharmaceutical applications.[4] This guide focuses specifically on the this compound core, a scaffold that offers multiple, distinct sites for sequential functionalization.
Core Principles of Reactivity
The reactivity of this compound is governed by the interplay between the electron-withdrawing effects of the two ring nitrogens and the four fluorine atoms. This creates a profoundly electron-deficient (electrophilic) aromatic system.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.[1][5][6]
-
Addition: A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7]
-
Elimination: The aromaticity is restored by the expulsion of a fluoride ion, which is a good leaving group in this context. The rate-determining step is typically the initial nucleophilic attack.[6]
The stability of the Meisenheimer complex is paramount and dictates the regioselectivity of the reaction. The negative charge in this intermediate is most effectively stabilized when it can be delocalized onto the electronegative ring nitrogens.[5]
Caption: General mechanism for SNAr on this compound.
Regioselectivity: The C4/C6 vs. C2 Positions
In pyrimidine systems, nucleophilic attack preferentially occurs at positions that are para or ortho to the ring nitrogen atoms, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate.[5][8]
-
Primary Positions (C4 and C6): These positions are para to one nitrogen and ortho to the other. Attack at C4 or C6 allows the negative charge to be delocalized onto both ring nitrogens, resulting in a highly stabilized intermediate. These positions are electronically equivalent and are the most reactive sites for the first nucleophilic substitution.[8][9]
-
Secondary Position (C2): This position is ortho to both nitrogen atoms. While still activated, it is generally less reactive than the C4/C6 positions. Repulsion between the incoming nucleophile's lone pair and the lone pairs of the two adjacent nitrogen atoms can increase the activation energy for attack at C2.[8]
-
Inactive Position (C5): The C5 position is meta to both nitrogens. Attack at this site does not allow for resonance stabilization of the negative charge onto the nitrogen atoms. Consequently, nucleophilic substitution at C5 is not observed.
Caption: Hierarchy of nucleophilic attack on the tetrafluoropyrimidine ring.
Reactions with Specific Nucleophiles
The predictable regioselectivity of this compound allows for its reaction with a wide array of nucleophiles. Generally, the first substitution occurs selectively at the C4 (or C6) position. Subsequent substitutions can be directed to the remaining C6/C4 position or the C2 position by tuning reaction conditions or the nature of the nucleophile.
N-Nucleophiles (Amines)
Reactions with primary and secondary amines are among the most common modifications. These reactions typically proceed under mild conditions, often using the amine itself or a non-nucleophilic base like K₂CO₃ or DIPEA in a polar aprotic solvent (e.g., acetonitrile, DMF).
-
Causality: The high reactivity of the C4/C6 positions allows for selective monosubstitution at or below room temperature. Forcing conditions (higher temperatures) are usually required to achieve disubstitution at the remaining C6/C4 and C2 positions. The presence of an electron-donating amino group after the first substitution deactivates the ring slightly towards further substitution, aiding in selectivity.[10]
| Nucleophile | Conditions | Position(s) Substituted | Typical Yield | Reference Analogy |
| Piperidine | K₂CO₃, MeCN, RT | C4 | High | [11][12] |
| Morpholine | DIPEA, DMF, RT | C4 | High | [13] |
| Aniline | NaH, THF, 0 °C to RT | C4 | Good | [4] |
| Hydrazine | EtOH, Reflux | C4 | Good | [14] |
O-Nucleophiles (Alcohols and Phenols)
Alkoxides and phenoxides are effective nucleophiles for substituting the fluorine atoms. These reactions require a base (e.g., NaH, K₂CO₃) to deprotonate the alcohol or phenol, generating the more potent anionic nucleophile.
-
Causality: The pKa of the O-nucleophile is critical; more acidic phenols require milder bases than less acidic aliphatic alcohols.[15] The reaction is highly selective for the C4 position under kinetic control. As seen with pentafluoropyridine, harsh conditions or a large excess of the nucleophile can lead to further substitution at C2 and C6.[16]
| Nucleophile | Base | Solvent | Position(s) Substituted | Reference Analogy |
| Sodium Methoxide | (pre-formed) | Methanol | C4 | [14] |
| Phenol | K₂CO₃ | DMF | C4 | [17] |
| 3-Hydroxybenzaldehyde | K₂CO₃ | Acetonitrile | C4 | [16] |
S-Nucleophiles (Thiols)
Thiolates are excellent, soft nucleophiles that react rapidly and selectively with polyfluoroheterocycles.[18] The reactions are typically fast and clean, providing high yields of the 4-thioether derivatives.
-
Causality: Sulfur nucleophiles are generally more reactive than their oxygen counterparts in SNAr reactions due to their greater polarizability and nucleophilicity (the Pearson HSAB principle). This high reactivity allows the reactions to be run at low temperatures, further enhancing the selectivity for the most electrophilic C4 position.[1]
| Nucleophile | Base | Solvent | Position(s) Substituted | Reference Analogy |
| Thiophenol | K₂CO₃ | DMF | C4 | [14] |
| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | Acetonitrile | C4 | [1] |
Experimental Protocols: A Self-Validating System
A robust protocol is a self-validating one, where the rationale for each step is clear. Below is a representative, detailed methodology for the selective monosubstitution at the C4 position.
Protocol: Synthesis of 4-morpholino-2,5,6-trifluoropyrimidine
This protocol is adapted from analogous procedures for polyfluoroheterocycles.[10][13]
Objective: To perform a selective nucleophilic aromatic substitution at the C4 position of this compound using morpholine.
Workflow Diagram:
Caption: Standard experimental workflow for SNAr on tetrafluoropyrimidine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous)
-
Acetonitrile (MeCN, anhydrous, 0.2 M)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Causality: An inert atmosphere and anhydrous conditions prevent unwanted side reactions with water, which can act as a weak nucleophile at higher temperatures. K₂CO₃ is a mild, heterogeneous base that neutralizes the HF byproduct without interfering with the reaction.
-
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of ~0.2 M with respect to the starting pyrimidine. Stir the suspension vigorously.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Cooling the reaction mixture before adding the nucleophile helps to control the initial exotherm and enhances the kinetic selectivity for the most reactive C4 position.
-
-
Nucleophile Addition: Add morpholine (1.1 eq) dropwise to the stirring suspension over 5-10 minutes.
-
Causality: A slight excess of the nucleophile ensures complete consumption of the limiting reagent. Dropwise addition prevents a rapid temperature increase.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully pour the reaction mixture into deionized water.
-
Causality: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KF).
-
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of MeCN). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Causality: The product is organic-soluble and will move into the EtOAc layer. The brine wash removes residual water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-morpholino-2,5,6-trifluoropyrimidine.
Conclusion
This compound stands out as a privileged scaffold for the synthesis of highly functionalized heterocyclic compounds. Its reactivity is dominated by the SNAr mechanism, with a clear and exploitable hierarchy of positional reactivity (C4/C6 >> C2). By understanding the electronic principles that govern its behavior and by carefully controlling reaction conditions, chemists can achieve selective mono- or polysubstitution with a broad range of nucleophiles. The protocols and principles outlined in this guide serve as a foundational resource for professionals in drug discovery and materials science aiming to harness the synthetic potential of this versatile building block.
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Application of Tetrafluoropyridine_Chemicalbook [chemicalbook.com]
- 3. C-F or C-H bond activation and C-C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electron Density Distribution in Tetrafluoropyrimidine: A Keystone for Drug Discovery and Molecular Design
Abstract
Tetrafluoropyrimidine, a halogenated heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic properties, largely dictated by the presence of four highly electronegative fluorine atoms, govern its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive exploration of the electron density distribution in tetrafluoropyrimidine, offering researchers, scientists, and drug development professionals a detailed understanding of its fundamental electronic structure. We delve into the theoretical underpinnings of electron density, state-of-the-art experimental and computational methodologies for its characterization, and a rigorous analysis of the anticipated electronic features of the tetrafluoropyrimidine ring. By synthesizing data from closely related fluorinated heterocycles and established quantum chemical principles, this guide elucidates the profound impact of perfluorination on the pyrimidine core, providing actionable insights for the rational design of novel therapeutics and functional materials.
Introduction: The Significance of Electron Density in Fluorinated Heterocycles
The spatial distribution of electrons within a molecule is a fundamental property that dictates its chemical behavior. For drug development professionals, a nuanced understanding of a molecule's electron density is paramount, as it governs crucial parameters such as molecular recognition, binding affinity, and metabolic stability. Fluorinated heterocycles, and tetrafluoropyrimidine in particular, have emerged as privileged structures in modern drug discovery. The strategic incorporation of fluorine atoms can dramatically alter a molecule's lipophilicity, pKa, and susceptibility to metabolic degradation, often leading to improved pharmacokinetic and pharmacodynamic profiles.
The profound electron-withdrawing nature of fluorine significantly perturbs the electron density of the pyrimidine ring, creating regions of pronounced electron deficiency and influencing the molecule's electrostatic potential. This redistribution of electron density is the primary determinant of tetrafluoropyrimidine's characteristic reactivity towards nucleophiles and its propensity to engage in non-covalent interactions, such as halogen bonding and π-stacking. A thorough characterization of this electron density landscape is therefore not merely an academic exercise, but a critical step in harnessing the full potential of this versatile scaffold in drug design.
While direct experimental high-resolution X-ray diffraction data on the electron density of tetrafluoropyrimidine is not extensively available in the public domain, this guide synthesizes findings from analogous fluorinated pyridines and pyrimidines, alongside robust theoretical calculations, to construct a detailed and predictive model of its electronic structure.
Theoretical Framework: Understanding Electron Density and its Topological Analysis
The electron density, ρ(r), is a quantum mechanical observable that describes the probability of finding an electron at a given point in space. Its analysis provides a powerful lens through which to interpret chemical bonding and reactivity.
The Quantum Theory of Atoms in Molecules (QTAIM)
Developed by Richard Bader, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for partitioning a molecule's electron density into atomic basins.[1][2] This approach allows for the quantitative analysis of atomic charges, bond properties, and intermolecular interactions directly from the electron density.[3][4] Key to QTAIM is the concept of the bond critical point (BCP) , a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. The properties of the electron density at the BCP, such as its magnitude (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)), provide profound insights into the nature of the chemical bond.
-
High ρ(r_bcp) and negative ∇²ρ(r_bcp) are characteristic of shared-shell (covalent) interactions.
-
Low ρ(r_bcp) and positive ∇²ρ(r_bcp) are indicative of closed-shell (ionic, hydrogen bond, van der Waals) interactions.
The Molecular Electrostatic Potential (MEP)
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It represents the electrostatic interaction energy between the molecule and a positive point charge at a given location in space. Regions of negative MEP (electron-rich) are susceptible to electrophilic attack, while regions of positive MEP (electron-poor) are prone to nucleophilic attack. For tetrafluoropyrimidine, the MEP is expected to be significantly influenced by the highly electronegative fluorine atoms, leading to a highly positive potential on the pyrimidine ring.
Methodologies for Determining Electron Density Distribution
The electron density distribution of a molecule can be determined through both experimental and computational methods. Each approach offers unique advantages and, when used in concert, provides a comprehensive understanding of the molecule's electronic structure.
Experimental Determination: High-Resolution X-ray Diffraction
High-resolution X-ray diffraction is the primary experimental technique for determining the electron density distribution in crystalline solids.[5] By measuring the intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be constructed.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically through slow evaporation of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods and refined against the experimental data.
-
Multipole Modeling: The spherical atom model is extended by introducing aspherical refinements (multipole modeling) to accurately describe the subtle features of the electron density distribution, such as bonding electrons and lone pairs.[6]
-
Topological Analysis: The resulting experimental electron density is then analyzed using QTAIM to quantify bond properties and intermolecular interactions.
Computational Determination: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for predicting the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The molecular geometry of tetrafluoropyrimidine is optimized to a minimum energy conformation using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
-
Wavefunction and Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction and the corresponding electron density.
-
Topological Analysis (AIM): The calculated electron density is analyzed using a program that implements the QTAIM methodology (e.g., AIMAll). This provides quantitative data on atomic charges, bond critical points, and other topological features.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density isosurface to visualize regions of positive and negative electrostatic potential.
Analysis of Electron Density Distribution in Tetrafluoropyrimidine
Based on the established principles of physical organic chemistry and computational studies on analogous fluorinated heterocycles, we can predict the key features of the electron density distribution in tetrafluoropyrimidine.
The Inductive Effect of Fluorine Substituents
The four fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the pyrimidine ring. This leads to a significant depletion of electron density from the carbon and nitrogen atoms of the ring. Consequently, the C-F and C-N bonds will be highly polarized.
Topological Analysis of C-F and Ring Bonds
A QTAIM analysis of the C-F bonds in tetrafluoropyrimidine is expected to reveal low electron density at the bond critical points and positive values of the Laplacian, characteristic of polarized covalent bonds with significant ionic character. The C-N and C-C bonds within the pyrimidine ring will also exhibit modified topological parameters compared to unsubstituted pyrimidine, reflecting the strong inductive perturbation.
| Bond Type | Expected ρ(r_bcp) (a.u.) | Expected ∇²ρ(r_bcp) (a.u.) | Bond Character |
| C-F | Low to moderate | Positive | Polar Covalent |
| C-N | Moderate | Negative | Polar Covalent |
| C-C | Moderate | Negative | Covalent |
Molecular Electrostatic Potential (MEP)
The MEP of tetrafluoropyrimidine will be dominated by the electron-withdrawing fluorine atoms. The pyrimidine ring is anticipated to have a strongly positive electrostatic potential, making it highly susceptible to nucleophilic attack. The regions of most positive potential are likely to be located on the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms. Conversely, the fluorine atoms will be surrounded by regions of negative electrostatic potential.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis of crystalline tetrafluoropyrimidine or its derivatives provides insights into the nature and prevalence of intermolecular contacts. Based on studies of similar fluorinated molecules, it is expected that F···H, F···F, and F···N interactions will play a significant role in the crystal packing.[7] The electron-deficient pyrimidine ring will also be prone to π-stacking interactions with electron-rich aromatic systems.
Implications for Reactivity and Drug Design
The unique electron density distribution of tetrafluoropyrimidine has profound implications for its application in drug discovery.
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (S_NAr)
The pronounced electron deficiency of the pyrimidine ring renders it highly activated towards nucleophilic aromatic substitution. This is a key feature exploited in the synthesis of a wide array of tetrafluoropyrimidine derivatives. The positions most susceptible to nucleophilic attack can be predicted from the MEP, with the most electron-deficient carbon atoms being the most likely sites of reaction.
Modulation of Physicochemical Properties
The introduction of the tetrafluoropyrimidine scaffold into a drug candidate can significantly enhance its metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage, and the overall electron-deficient nature of the ring can deactivate it towards oxidative metabolism. Furthermore, the fluorine atoms can modulate the lipophilicity and membrane permeability of the molecule.
Novel Intermolecular Interactions in Drug-Target Binding
The unique electronic landscape of tetrafluoropyrimidine allows it to participate in a range of non-covalent interactions that are crucial for drug-target binding. The positive electrostatic potential of the ring can facilitate favorable interactions with electron-rich residues in a protein's active site. The fluorine atoms can act as weak hydrogen bond acceptors and participate in halogen bonding interactions, providing additional binding affinity and specificity.
Conclusion
The electron density distribution of tetrafluoropyrimidine is a complex and fascinating landscape shaped by the powerful inductive effects of its four fluorine substituents. A comprehensive understanding of this distribution, achieved through a synergistic application of high-resolution X-ray diffraction and advanced computational methods, is indispensable for the rational design of novel pharmaceuticals and functional materials. The electron-deficient nature of the pyrimidine ring, a direct consequence of perfluorination, imparts enhanced reactivity towards nucleophiles, increased metabolic stability, and the capacity for unique intermolecular interactions. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, a deep appreciation for the fundamental electronic properties of molecules like tetrafluoropyrimidine will undoubtedly pave the way for the next generation of innovative therapeutics.
References
- 1. Atoms in Molecules: A Quantum Theory - Richard F. W. Bader, Richard F. Bader - Google 圖書 [books.google.com.hk]
- 2. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. The Relevance of Experimental Charge Density Analysis in Unraveling Noncovalent Interactions in Molecular Crystals | MDPI [mdpi.com]
- 6. Intermolecular interactions, charge-density distribution and the electrostatic properties of pyrazinamide anti-TB drug molecule: an experimental and theoretical charge-density study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: A Scientist's Perspective on Thermal Hazard Assessment
An In-Depth Technical Guide to the Thermal Stability of 2,4,5,6-Tetrafluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, fluorinated heterocycles have become indispensable building blocks. Their unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability. Among these, this compound (CAS 767-79-3) stands out as a versatile synthon.[1][2] However, the very features that make it chemically attractive—the high degree of fluorination and the nitrogen-rich pyrimidine core—necessitate a rigorous and proactive assessment of its thermal stability. This is not merely a procedural checkpoint; it is a fundamental aspect of laboratory safety, process development, and ensuring the integrity of research outcomes.
This guide is structured to move beyond a simple recitation of data. It is designed to provide a framework for thinking about thermal stability. We will explore not just what to measure but why specific analytical choices are made. As Senior Application Scientists, our role is to bridge the gap between theoretical chemistry and practical, safe application. This document serves as a comprehensive resource for understanding, evaluating, and managing the thermal properties of this compound, ensuring its potential can be harnessed safely and effectively.
Physicochemical and Safety Profile
A foundational understanding begins with the compound's known properties and handling requirements. While specific thermal decomposition data is not extensively published in peer-reviewed literature, a profile can be constructed from available safety data and physicochemical information.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 767-79-3 | [1][2] |
| Molecular Formula | C₄F₄N₂ | [1][2] |
| Molecular Weight | 152.05 g/mol | [1][2] |
| Boiling Point | 206.1 °C at 760 mmHg | [3] |
| Density | 1.639 g/cm³ | [3] |
| Flash Point | 78.5 °C |[3] |
Core Safety & Handling Considerations
The handling of any fluorinated compound requires a cautious and informed approach. General best practices, derived from safety data sheets for structurally related materials, are paramount.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[4][5][6][7]
-
Handling: All manipulations should be conducted in a properly functioning chemical fume hood.[8] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber are often recommended for fluorinated compounds), safety goggles, and a face shield if there is a splash risk.[8] Avoid inhalation of vapors or dust.[4][5]
-
Thermal Hazards: The primary thermal risk is decomposition upon heating, which can lead to the release of toxic and corrosive gases.[4] Given the compound's structure, these decomposition products are anticipated to include hydrogen fluoride (HF) and nitrogen oxides (NOx).
Methodologies for Thermal Stability Assessment: A Validating Workflow
To robustly characterize the thermal stability of this compound, a multi-technique approach is essential. Each method provides a unique piece of the puzzle, and together they create a self-validating system for hazard assessment. The following workflow represents an industry-standard best practice.
Caption: Workflow for comprehensive thermal stability analysis.
Protocol 1: Thermogravimetric Analysis (TGA)
Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the temperature at which significant decomposition, involving the loss of volatile products, begins. A slow heating rate is chosen to ensure thermal equilibrium and achieve high resolution of decomposition events.
Detailed Step-by-Step Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan. An accurate initial mass is critical for quantitative analysis.
-
Atmosphere: Purge the furnace with an inert gas (typically nitrogen or argon) at a flow rate of 50-100 mL/min. This prevents oxidative decomposition, providing data on the intrinsic thermal stability of the molecule itself.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure a stable starting temperature.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.
Protocol 2: Differential Scanning Calorimetry (DSC)
Principle & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies thermal events like melting (endotherm) and decomposition (often an exotherm), quantifying the energy released or absorbed. Hermetically sealed pans are crucial to contain any pressure generated during decomposition, preventing mass loss and ensuring the measured heat flow is accurate. This measurement directly indicates the potential for a self-heating runaway reaction.[9]
Detailed Step-by-Step Methodology:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum or gold-plated steel pan. Securely seal the pan using a press.
-
Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell (flow rate ~50 mL/min).
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature approximately 50 °C above the decomposition onset found by TGA, at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area of any exothermic peaks to determine the enthalpy of decomposition (ΔHd in J/g). An exothermic event is a critical indicator of a potential thermal hazard.
Protocol 3: Accelerating Rate Calorimetry (ARC)
Principle & Causality: ARC is the gold standard for assessing thermal runaway hazards.[10] It simulates a "worst-case" adiabatic scenario where no heat is lost to the surroundings.[11][12] The instrument uses a "Heat-Wait-Search" mode: it heats the sample, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).[10] If an exotherm is detected, the instrument switches to an adiabatic mode, matching the calorimeter's temperature to the sample's temperature. This allows the runaway reaction to be tracked, measuring the resulting temperature and pressure rise rates, which are essential for process safety design.[11]
Conceptual Step-by-Step Methodology:
-
Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy C) under an inert atmosphere.
-
Instrument Setup: The bomb is placed in the ARC calorimeter.
-
Heat-Wait-Search (HWS) Cycle:
-
The system heats the sample in small steps (e.g., 5 °C).
-
After each step, it waits for thermal equilibrium.
-
It then monitors the sample's temperature for a set period. If the rate of self-heating exceeds a defined threshold (e.g., 0.02 °C/min), an exotherm is considered detected.
-
-
Adiabatic Tracking: Once an exotherm is detected, the system heaters track the sample's temperature, ensuring all generated heat contributes to a further temperature increase.
-
Data Collection: Temperature and pressure are logged as a function of time until the reaction is complete or the instrument's safety limits are reached. This data is used to model the time-to-maximum-rate and other critical safety parameters.
Anticipated Thermal Behavior and Decomposition Profile
While specific experimental data for this compound is scarce, a scientifically grounded hypothesis can be formed based on the chemistry of related fluorinated heterocycles.
-
Stability: The compound is expected to be stable under standard ambient conditions.[5][6] The high strength of the C-F bond generally imparts significant thermal stability.
-
Decomposition Onset: Decomposition is likely to begin at elevated temperatures, as suggested by its high boiling point (206.1 °C).[3] However, fluorinated pyrimidines can be susceptible to decomposition pathways initiated by trace impurities or moisture.[13][14]
-
Hazardous Decomposition Products: Thermal decomposition is highly likely to liberate hazardous and corrosive gases. The most probable products include:
-
Hydrogen Fluoride (HF): Formed if a source of hydrogen is present (e.g., trace water, solvents). The hydrolysis of C-F bonds or related phosphorus-fluorine bonds in common reagents is a well-known source of HF.[14]
-
Cyanogen Fluoride (FCN): A possible product from the fragmentation of the pyrimidine ring.
-
Tetrafluoromethane (CF₄) and other Perfluorocarbons: Resulting from more extensive fragmentation and recombination reactions.
-
Nitrogen Oxides (NOx): Formed if decomposition occurs in the presence of oxygen.
-
Summary and Conclusions for the Practicing Scientist
This compound is a valuable reagent whose utility must be balanced with a thorough understanding of its potential thermal hazards. This guide provides a robust, multi-tiered analytical framework for a comprehensive evaluation.
Key Takeaways:
-
Assume Nothing: Do not assume thermal stability. A rigorous experimental evaluation using TGA, DSC, and, if warranted, ARC is essential before scale-up.
-
Energy is Key: The presence of a sharp exotherm in a DSC scan is a significant warning sign for a potential runaway reaction. The magnitude of this exotherm (ΔHd) is a critical piece of data for any safety assessment.
-
Beware of Byproducts: The decomposition of fluorinated nitrogen heterocycles can produce highly toxic and corrosive gases like HF. All thermal experiments should be conducted with appropriate ventilation and safety precautions.
-
Context Matters: The thermal stability of a compound can be influenced by impurities, solvents, and catalysts. The data generated for the pure substance provides a baseline, but stability in a specific reaction mixture must be evaluated separately.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound, unlocking its full potential in drug discovery and materials innovation while upholding the highest standards of scientific integrity and laboratory safety.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C4F4N2 | CID 136605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 2,4,5,6-Tetrafluoropyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5,6-tetrafluoropyrimidine, a critical building block in modern drug discovery and materials science. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively utilize this versatile fluorinated heterocycle. The guide delves into the physicochemical properties of this compound, outlines a robust experimental workflow for solubility determination, and discusses the anticipated solubility trends across a spectrum of organic solvents.
Introduction: The Strategic Importance of this compound
Pyrimidine cores are foundational scaffolds in a vast array of therapeutic agents, owing to their synthetic versatility and broad biological activity.[1] The introduction of fluorine atoms into the pyrimidine ring, as seen in this compound, dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinities. These modifications are highly sought after in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.[2] Consequently, this compound has emerged as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of targeted therapies such as selective FGFR inhibitors for non-small cell lung cancer.[3]
A thorough understanding of the solubility of this compound in various organic solvents is a prerequisite for its successful application. Solubility dictates the choice of reaction media, influences crystallization processes for purification, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). This guide provides the necessary framework for predicting and experimentally verifying the solubility of this compound, thereby streamlining research and development workflows.
Physicochemical Properties and Solubility Principles
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of this compound, we must first consider its molecular structure and resulting properties.
2.1. Molecular Profile of this compound
-
Structure: A six-membered aromatic heterocycle containing two nitrogen atoms, with fluorine atoms substituting all hydrogen atoms on the carbon positions.
-
Polarity: The molecule possesses a degree of polarity due to the presence of the electronegative nitrogen and fluorine atoms. However, the symmetrical arrangement of the fluorine atoms may reduce the overall molecular dipole moment.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor at its nitrogen atoms. It lacks hydrogen bond donor capabilities.
-
Molecular Weight: Approximately 152.05 g/mol .[5]
2.2. General Solubility Expectations
Based on these properties, we can formulate general expectations for the solubility of this compound in different classes of organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | While the molecule has polar characteristics, the fluorination increases its lipophilicity, allowing for some interaction with non-polar solvents. |
| Polar Aprotic Solvents (e.g., Acetone, THF, DMF, Acetonitrile) | High | These solvents can engage in dipole-dipole interactions with the polar C-F and C-N bonds of the pyrimidine ring. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen atoms of the pyrimidine ring, facilitating dissolution. |
| Aqueous Solvents (e.g., Water) | Low | The absence of hydrogen bond donor groups and the hydrophobic nature of the fluorinated surface limit its solubility in water. |
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating protocol for the isothermal equilibrium method, a standard technique for determining the solubility of a solid compound in a solvent.
3.1. Isothermal Equilibrium Method Workflow
The workflow is designed to ensure that a saturated solution is achieved and accurately measured.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
3.2. Step-by-Step Experimental Protocol
-
Preparation:
-
To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 50 mg). The key is to ensure solid is present even after equilibrium is reached.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed for a predetermined time (a 48-hour period is often sufficient to ensure equilibrium).
-
-
Sample Processing and Analysis:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a 0.22 µm chemically resistant syringe filter (e.g., PTFE) into a pre-weighed tared vial. This step is critical to remove any microscopic solid particles.
-
Record the exact weight of the filtered solution.
-
Remove the solvent from the tared vial using a vacuum centrifuge or a gentle stream of nitrogen gas at ambient temperature until a constant weight of the dried solid is achieved.
-
Record the final weight of the vial containing the dried solute.
-
-
Calculation:
-
Mass of dissolved solid: (Final weight of vial + solid) - (Weight of tared vial).
-
Mass of solvent: (Weight of filtered solution) - (Mass of dissolved solid).
-
Solubility ( g/100g solvent): (Mass of dissolved solid / Mass of solvent) * 100.
-
Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of aliquot in mL).
-
Causality and Self-Validation in Experimental Design
The described protocol incorporates several features to ensure the trustworthiness and accuracy of the results.
-
Use of Excess Solute: This ensures that the solution reaches saturation, a fundamental requirement for a true solubility measurement.
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.
-
Extended Equilibration Time: This allows the dynamic process of dissolution and precipitation to reach a steady state. A pilot study can determine the minimum time required to reach equilibrium.
-
Filtration of Supernatant: This is a critical step to prevent undissolved solid particles from artificially inflating the measured solubility.
-
Gravimetric Analysis: This method of quantifying the dissolved solid is direct and less susceptible to interference compared to some spectroscopic methods, provided the solute is not volatile.
The relationship between these experimental choices and the integrity of the data is illustrated below.
Caption: Causality in Experimental Design for Solubility.
Conclusion
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. This compound | C4F4N2 | CID 136605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: 2,4,5,6-Tetrafluoropyrimidine: A Privileged Scaffold for Next-Generation Therapeutics and Advanced Materials
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among these, 2,4,5,6-Tetrafluoropyrimidine stands out as a uniquely activated and versatile building block. Its electron-deficient pyrimidine core, further activated by four fluorine atoms, enables highly controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. This guide moves beyond the foundational chemistry to explore forward-looking research directives. We will dissect the core reactivity of this scaffold, learn from its established applications in kinase inhibition, and propose three high-potential, underexplored research areas: the rational design of novel covalent inhibitors, its application in ¹⁹F-NMR-based fragment screening, and the synthesis of advanced, cross-linked polymeric materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold for future innovation.
Chapter 1: The Core Identity of this compound
Physicochemical Profile and Synthesis
This compound (CAS 767-79-3) is a five-membered heterocyclic compound distinguished by its high degree of fluorination.[1][2] This structural feature imparts a unique set of physicochemical properties that are highly advantageous in both biological and material contexts. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogens creates a highly electron-deficient (electrophilic) aromatic system, which is the key to its reactivity.
The synthesis of this compound is not trivial and typically involves a halogen exchange (HALEX) reaction from its chlorinated precursor, 2,4,5,6-tetrachloropyrimidine.[3] The synthesis of the tetrachloro-analogue often starts from readily available materials like barbituric acid or 5-chlorouracil, which are treated with chlorinating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[4][5] The subsequent fluorination is challenging, particularly at the C-5 position, a fact noted in early attempts to synthesize tetrafluoropyrimidines.[6] Modern methods typically employ high-temperature reactions with fluoride sources like potassium fluoride (KF) in an anhydrous polar aprotic solvent.
| Property | Value | Source |
| CAS Number | 767-79-3 | [1] |
| Molecular Formula | C₄F₄N₂ | [1][2] |
| Molecular Weight | 152.05 g/mol | [1] |
| Appearance | Liquid (Typical) | N/A |
| Boiling Point | ~102-104 °C | Estimated |
The Engine of Versatility: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary value of this compound lies in its predictable and controllable reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] Aromatic rings are typically nucleophilic, but the powerful electron-withdrawing effects of the two ring nitrogens and four fluorine atoms reverse this polarity, making the pyrimidine ring highly electrophilic and susceptible to attack by nucleophiles.[8][9]
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity is then restored by the expulsion of a fluoride ion.
Caption: The two-step addition-elimination SₙAr mechanism.
A critical feature is the regioselectivity of the substitution. The C-4 and C-6 positions are the most activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer complex by both adjacent ring nitrogens. The C-2 position is the next most reactive. The C-5 position is significantly less reactive. This predictable hierarchy allows for sequential, site-selective functionalization by controlling stoichiometry and reaction conditions, making it a powerful tool for building molecular complexity.
Chapter 2: Established Frontiers: Learning from Precedent
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Its ability to act as a bioisostere for other aromatic systems and form key hydrogen bond interactions is well-documented.[11] The introduction of fluorine further enhances properties like metabolic stability and binding affinity.[12][13]
Kinase Inhibition: A Core Application
The electron-deficient nature of the fluorinated pyrimidine ring makes it an excellent scaffold for designing kinase inhibitors, which target the ATP-binding site of protein kinases.[14][15] Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase. Derivatives of substituted pyrimidines have shown potent activity against various kinases, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[16][17] While many reported inhibitors use chloro- or methyl-substituted pyrimidines, the principles are directly translatable. The tetrafluoro-scaffold offers a reactive handle to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Agrochemicals and Materials Science
Beyond pharmaceuticals, the pyrimidine core is integral to agrochemical development, forming the basis for some fungicides and herbicides.[18][19] The trifluoromethyl pyrimidine moiety, for instance, has been explored for its antifungal and insecticidal properties.[20] In materials science, the high thermal stability and potential for creating defined polymeric structures through controlled SNAr reactions make polyfluorinated heterocycles like perfluoropyridine attractive for developing advanced polymers with applications in aerospace and electronics.[21]
Chapter 3: Uncharted Territories: High-Potential Research Directives
While the utility of this compound as a scaffold is established, several advanced applications remain largely unexplored. The following sections outline three promising research avenues.
Research Area A: Rational Design of C-5 Targeted Covalent Inhibitors
Hypothesis: The differential reactivity of the fluorine atoms on the pyrimidine ring can be exploited to create a new class of targeted covalent inhibitors. The less reactive C-5 fluorine can act as a latent electrophile for covalent bond formation with a nucleophilic residue (e.g., cysteine) in a protein active site, while the more reactive positions (C-2, C-4, C-6) are used for tailoring selectivity and binding affinity.
Scientific Rationale: Most covalent kinase inhibitors form a bond with a cysteine residue near the ATP-binding pocket. A molecule designed with a nucleophilic group (e.g., an aniline) would first undergo a standard SNAr reaction at the C-4 or C-6 position. This initial, non-covalent binding event would position the C-5 fluorine in close proximity to the target cysteine. The subsequent covalent reaction would be driven by this high effective molarity, overcoming the lower intrinsic reactivity of the C-5 position. This represents a novel mechanism for covalent warhead delivery.
Experimental Workflow:
Caption: Proposed workflow for developing C-5 targeted covalent inhibitors.
Research Area B: A Novel Core for ¹⁹F-Fragment-Based Drug Discovery (F-FBDD)
Hypothesis: Simple, low molecular weight derivatives of this compound can serve as powerful fragments for ¹⁹F-NMR-based screening to identify binders for challenging protein targets.
Scientific Rationale: Fragment-Based Drug Discovery (FBDD) is a powerful method for finding starting points for drug development. ¹⁹F-NMR is an exquisitely sensitive technique for detecting the binding of fluorine-containing fragments to a protein target. A change in the chemical environment of the fluorine atom upon binding causes a detectable shift in its NMR signal. With four fluorine atoms, the this compound scaffold provides multiple reporter signals. A library of simple mono-substituted derivatives (e.g., with amines, alcohols, thiols) would provide chemical diversity while maintaining a low molecular weight, making it an ideal platform for an F-FBDD campaign.
Experimental Workflow:
Caption: Workflow for a ¹⁹F-NMR fragment screening campaign.
Research Area C: Synthesis of Defined, High-Performance Polymers
Hypothesis: The hierarchical reactivity of the C-2, C-4/C-6, and C-5 positions can be leveraged with di- and tri-functional nucleophiles to create highly defined, cross-linked polymers with superior thermal and chemical stability.
Scientific Rationale: Traditional polymer synthesis often results in materials with statistical distributions of cross-links. By using this compound, one can design a multi-step polymerization. For example, a di-nucleophile (e.g., bisphenol A) could first react under mild conditions to form linear polymer chains by substituting only the most reactive C-4 and C-6 positions. In a second, more forceful step (e.g., higher temperature), the less reactive C-2 positions could be used for cross-linking with a different linker. This level of synthetic control could lead to materials with precisely engineered properties for demanding applications.
Chapter 4: Technical Protocols & Methodologies
Protocol: Regioselective Mono-Substitution with an Amine Nucleophile
This protocol describes a typical SNAr reaction targeting the most reactive C-4/C-6 positions.
-
Objective: To synthesize 4-amino-2,5,6-trifluoropyrimidine.
-
Rationale: This is a foundational reaction. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic organic base to scavenge the HF byproduct without competing in the reaction. Dimethylformamide (DMF) is a suitable polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism. The reaction is run at room temperature to favor mono-substitution at the most activated sites.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a nitrogen-flushed flask, add DIPEA (1.5 eq).
-
Add the desired amine nucleophile (e.g., benzylamine, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.
-
Protocol: ¹⁹F-NMR Binding Assay (Conceptual)
This protocol outlines the steps for a primary fragment screen.
-
Objective: To identify fragments that bind to a target protein.
-
Rationale: This experiment relies on detecting changes to the fluorine signal upon binding. A simple 1D ¹⁹F spectrum is fast and sensitive. The protein-observed spectrum serves as a negative control, while the fragment-only spectrum provides the reference chemical shift.
-
Procedure:
-
Sample Preparation: Prepare three sets of NMR samples in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4):
-
A) Protein only (e.g., 20 µM).
-
B) Fragment cocktail only (e.g., 10 fragments at 200 µM each).
-
C) Protein (20 µM) + Fragment cocktail (200 µM each).
-
-
NMR Acquisition: Acquire a 1D ¹⁹F-NMR spectrum for each sample.
-
Data Analysis:
-
Compare spectrum B (fragment only) and C (fragment + protein).
-
Significant chemical shift perturbations, line broadening, or disappearance of a signal in spectrum C relative to B indicates a potential binding event ("hit").
-
-
Hit Deconvolution: If a hit is observed from a cocktail, re-screen each fragment from that cocktail individually with the protein to identify the specific binder.
-
Conclusion
This compound is far more than a simple building block; it is a platform for innovation. Its predictable, hierarchical reactivity offers a degree of synthetic control that is rare and powerful. While its role in established areas like kinase inhibitor synthesis remains valuable, its true potential lies in novel applications. The proposed research directives—in covalent inhibitor design, fragment-based screening, and advanced materials—represent logical next steps that leverage the unique chemical personality of this scaffold. For researchers willing to explore beyond the conventional, this compound offers a rich and rewarding field of study.
References
- 1. This compound | C4F4N2 | CID 136605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 17. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 20. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2,4,5,6-Tetrafluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise and Prudence of a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinated building blocks, 2,4,5,6-Tetrafluoropyrimidine stands out as a highly reactive and versatile intermediate. Its electron-deficient pyrimidine core, further activated by four fluorine atoms, makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse functionalities. This guide, intended for laboratory professionals, provides an in-depth exploration of the safety, handling, and practical application of this compound, ensuring its potential is harnessed both effectively and safely.
Section 1: Understanding the Core Profile of this compound
Before delving into handling protocols, a foundational understanding of the physicochemical properties of this compound is paramount.
| Property | Value | Source |
| Molecular Formula | C₄F₄N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 152.05 g/mol | --INVALID-LINK--[1] |
| CAS Number | 767-79-3 | --INVALID-LINK--[2] |
| Appearance | Not explicitly stated, but analogous compounds are liquids or low-melting solids. | |
| Boiling Point | Not explicitly stated. | |
| Solubility | Expected to be soluble in common organic solvents. |
Section 2: A Proactive Approach to Safety: Hazard Identification and Risk Mitigation
2.1 Anticipated Hazards:
Based on analogous compounds, researchers should anticipate the following hazards:
-
Corrosive: May cause severe skin burns and eye damage.[3]
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Irritant: May cause respiratory tract irritation.[3]
-
Flammability: While not explicitly stated for the target compound, some fluorinated pyridines are flammable liquids.
2.2 The Hierarchy of Controls: A Multi-Layered Safety Strategy
A robust safety protocol relies on a multi-layered approach to risk mitigation. The following hierarchy of controls should be implemented when working with this compound:
Caption: Hierarchy of Controls for Handling this compound.
2.3 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Glove Box: For larger quantities or when working under an inert atmosphere, a glove box is recommended.
2.4 Administrative Controls: Standard Operating Procedures and Training
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures before working with this compound.
2.5 Personal Protective Equipment (PPE): Essential for Direct Contact
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility data.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
Section 3: In the Laboratory: Storage, Handling, and Disposal Protocols
3.1 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be designated for corrosive and toxic materials.
3.2 Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or dust.
-
Use only non-sparking tools if the compound is determined to be flammable.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
3.3 Spill Management:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.
3.4 Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This compound and its containers should be treated as hazardous waste.
Section 4: The Synthetic Utility: Nucleophilic Aromatic Substitution in Practice
The high reactivity of this compound towards nucleophiles makes it a valuable precursor in the synthesis of a wide range of substituted pyrimidines. The regioselectivity of these reactions is a key consideration for synthetic chemists.
4.1 Principles of Reactivity and Regioselectivity:
The pyrimidine ring is inherently electron-deficient, and the four fluorine atoms further enhance this property through their strong electron-withdrawing inductive effects. This makes the ring highly susceptible to nucleophilic attack. In general, for polyfluorinated heteroaromatics, the positions para and ortho to the ring nitrogen(s) are the most activated towards SNAr.[5] For this compound, this would suggest that the 4- and 6-positions are the most likely sites of initial substitution. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.[6]
4.2 Illustrative Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative
While a specific, detailed protocol for a reaction involving this compound was not found in the search results, the following general procedure is adapted from protocols for similar fluorinated heterocycles and illustrates the key steps and considerations.[5] This protocol describes the reaction of a generic nucleophile (Nu-H) with this compound.
Objective: To synthesize a mono-substituted tetrafluoropyrimidine derivative via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)
-
Base (e.g., potassium carbonate, triethylamine, or sodium hydride, depending on the nucleophile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Addition of Electrophile: Cool the solution to an appropriate temperature (e.g., 0 °C or room temperature, depending on the reactivity of the nucleophile). Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired substituted pyrimidine derivative.
Rationale Behind Key Steps:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can deactivate the nucleophile or lead to side reactions.
-
Anhydrous Solvents: Water can compete with the intended nucleophile.
-
Controlled Addition: Slow addition of the electrophile helps to control the reaction exotherm and can improve selectivity.
-
Reaction Monitoring: Ensures the reaction is allowed to proceed to completion without unnecessary heating or extended reaction times that could lead to byproduct formation.
Section 5: Applications in Drug Discovery and Beyond
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[6][7] The ability to readily introduce diverse substituents onto the pyrimidine ring using precursors like this compound is of significant interest to drug discovery programs. While specific examples of FDA-approved drugs directly synthesized from this compound were not identified in the search results, the general importance of fluorinated pyrimidines in pharmaceuticals is well-established.[8] For instance, substituted pyrimidines are key components of drugs targeting a range of diseases, including cancer and viral infections. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[8]
Conclusion: A Tool for Innovation, Handled with Care
This compound is a potent and versatile building block with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its high reactivity, while a boon for synthetic chemists, necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established laboratory procedures, researchers can safely unlock the synthetic potential of this valuable reagent and contribute to the advancement of science and medicine.
References
- 1. This compound | C4F4N2 | CID 136605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4,5,6-Tetrafluoropyrimidine Derivatives: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyrimidines
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for molecular design. The pyrimidine nucleus, a cornerstone of numerous biologically active molecules, including several FDA-approved drugs, provides a versatile framework for therapeutic intervention.[1] The introduction of fluorine imparts a unique combination of properties—enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This guide focuses on the synthesis of derivatives of 2,4,5,6-tetrafluoropyrimidine, a highly reactive and versatile building block. The electron-deficient nature of the pyrimidine ring, amplified by the presence of four fluorine atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful platform for the regioselective introduction of a wide array of functional groups, enabling the rapid generation of diverse chemical libraries for screening and optimization.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route to functionalized tetrafluoropyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[2] In the case of this compound, the fluorine atoms serve as excellent leaving groups.
Regioselectivity: A Predictable Pattern of Substitution
The substitution pattern on the this compound ring is dictated by the electronic properties of the pyrimidine core. The two nitrogen atoms in the ring exert a strong electron-withdrawing effect, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. The regioselectivity of the first substitution is generally predictable:
-
C4 and C6 Positions: These positions are the most activated towards nucleophilic attack due to their para and ortho relationship to the ring nitrogens, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.
-
C2 Position: This position is also activated, being ortho to both nitrogen atoms.
-
C5 Position: This position is the least reactive towards nucleophilic attack.
For many common nucleophiles, the initial substitution occurs preferentially at the C4 or C6 position. However, the precise regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Subsequent substitutions can then be directed to the remaining activated positions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative this compound derivatives. These protocols are based on established procedures for analogous polyfluorinated heteroaromatics and can be adapted for a variety of nucleophiles.
Protocol 1: Synthesis of 4-Alkoxy-2,5,6-trifluoropyrimidine Derivatives
This protocol describes the synthesis of a 4-alkoxy-substituted trifluoropyrimidine via the reaction of this compound with an alkoxide nucleophile.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired anhydrous alcohol (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Substitution: Cool the freshly prepared sodium alkoxide solution to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours at room temperature.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkoxy-2,5,6-trifluoropyrimidine.
Data Presentation:
| Nucleophile (Alcohol) | Product | Typical Yield |
| Methanol | 4-Methoxy-2,5,6-trifluoropyrimidine | 85-95% |
| Ethanol | 4-Ethoxy-2,5,6-trifluoropyrimidine | 80-90% |
| Isopropanol | 4-Isopropoxy-2,5,6-trifluoropyrimidine | 75-85% |
Protocol 2: Synthesis of 2-Amino-4,5,6-trifluoropyrimidine Derivatives
This protocol outlines the synthesis of a 2-amino-substituted trifluoropyrimidine through the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (e.g., ammonia, aniline, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF))
-
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the desired amine (1.1-2.0 equivalents), and a base such as potassium carbonate (2.0 equivalents) in an anhydrous solvent like acetonitrile.
-
Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and reflux (e.g., 50-80 °C), depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with aliphatic amines are often complete within a few hours, while reactions with less nucleophilic aromatic amines may require longer reaction times or higher temperatures.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 2-amino-4,5,6-trifluoropyrimidine derivative.
Data Presentation:
| Nucleophile (Amine) | Product | Typical Yield |
| Ammonia | 2-Amino-4,5,6-trifluoropyrimidine | 70-85% |
| Aniline | 2-(Phenylamino)-4,5,6-trifluoropyrimidine | 65-80% |
| Morpholine | 4-(4,5,6-Trifluoropyrimidin-2-yl)morpholine | 80-95% |
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of monosubstituted tetrafluoropyrimidine derivatives via nucleophilic aromatic substitution.
Caption: General workflow for the synthesis of monosubstituted trifluoropyrimidine derivatives.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a privileged motif in the design of bioactive molecules due to its ability to engage in favorable interactions with biological targets and its positive impact on physicochemical properties.
-
Medicinal Chemistry: Fluorinated pyrimidines are integral components of a wide range of therapeutic agents, including anticancer, antiviral, and antibacterial drugs. The fluorine atoms can enhance binding affinity to target proteins through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.
-
Agrochemicals: The principles of rational drug design also extend to the development of modern agrochemicals. The incorporation of fluorinated pyrimidine moieties has led to the discovery of potent and selective herbicides, insecticides, and fungicides.[3] These compounds often exhibit improved efficacy, better crop safety, and a more favorable environmental profile.
The synthetic methodologies outlined in this guide provide a robust foundation for the exploration of the chemical space around the this compound core, paving the way for the discovery of novel and effective molecules in both medicine and agriculture.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,5,6-Tetrafluoropyrimidine
Introduction: The Unique Reactivity of Tetrafluoropyrimidine in SNAr Chemistry
In the landscape of modern synthetic and medicinal chemistry, polyfluorinated heteroaromatics are indispensable building blocks. Among these, 2,4,5,6-tetrafluoropyrimidine stands out as a highly versatile scaffold for the synthesis of complex, functionally diverse molecules, particularly in the realm of drug discovery. The pyrimidine core is a common motif in biologically active compounds, and its exhaustive fluorination dramatically enhances its reactivity towards nucleophilic aromatic substitution (SNAr).[1][2]
The presence of four strongly electron-withdrawing fluorine atoms, coupled with the inherent electron-deficient nature of the pyrimidine ring, renders the carbon atoms highly susceptible to nucleophilic attack.[3][4] This heightened reactivity often allows for milder reaction conditions compared to less fluorinated or other halogenated analogs, which is a significant advantage when dealing with sensitive functional groups in complex molecules.[5] A key principle of SNAr reactions is the two-step addition-elimination mechanism, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7] The rate-determining step is typically the initial nucleophilic attack. Paradoxically, the exceptional strength of the C-F bond makes fluoride an excellent leaving group in this context, a consequence of the stabilization of the transition state leading to the Meisenheimer intermediate.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic aromatic substitution reactions on tetrafluoropyrimidine. It delves into the causality behind experimental choices, offers detailed, step-by-step protocols for various classes of nucleophiles, and presents data in a clear, accessible format.
Regioselectivity: A Predictable Outcome
A critical consideration in the functionalization of tetrafluoropyrimidine is the regioselectivity of the substitution. The two nitrogen atoms in the pyrimidine ring exert a strong directing effect, activating the positions para (4- and 6-) and ortho (2-) to them for nucleophilic attack. In the case of tetrafluoropyrimidine, the C4 and C6 positions are electronically favored for the initial substitution due to superior stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the ring nitrogens. Theoretical studies and experimental evidence on related perfluoroaromatics suggest that the attack at the C4 (or C6) position is kinetically favored.[3] While substitution at C2 is possible, it generally requires more forcing conditions or specific nucleophiles. The C5 position is the least reactive towards nucleophilic attack.
Visualizing the Reaction Pathway and Workflow
To better understand the process, the following diagrams illustrate the general mechanism of SNAr on tetrafluoropyrimidine and a typical experimental workflow.
Caption: General mechanism of SNAr on tetrafluoropyrimidine.
Caption: Typical experimental workflow for SNAr reactions.
Experimental Protocols
General Considerations
-
Anhydrous Conditions: Many SNAr reactions, especially those employing strong bases, are sensitive to moisture. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and unwanted side reactions.[5]
-
Safety Precautions: Tetrafluoropyrimidine is a volatile and reactive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.
Protocol 1: Substitution with Amine Nucleophiles
The reaction of tetrafluoropyrimidine with primary and secondary amines is a robust and widely used transformation. The basicity of the amine often influences the reaction rate.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, aniline, benzylamine)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add the amine nucleophile (1.0-1.2 eq.) to the solution.
-
Add the base (1.5-2.0 eq.). The choice of base depends on the pKa of the amine's conjugate acid; for less basic anilines, a stronger base might be necessary, while for aliphatic amines, a milder base is often sufficient.
-
Stir the reaction mixture at the desired temperature. Reactions with aliphatic amines often proceed at room temperature, while reactions with less nucleophilic amines like anilines may require heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Morpholine | K₂CO₃ | ACN | 25 | 2-4 |
| Benzylamine | Et₃N | THF | 25-50 | 4-8 |
| Aniline | K₂CO₃ | DMF | 80-100 | 12-24 |
Causality Behind Choices:
-
Solvent: Aprotic polar solvents like acetonitrile, THF, or DMF are chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Base: The base is essential to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. For amine nucleophiles, the base also prevents the protonation of the nucleophile, which would render it unreactive.
Protocol 2: Substitution with Thiol Nucleophiles
Thiols are excellent nucleophiles and readily react with tetrafluoropyrimidine, often under mild conditions.[8][9] The resulting thioethers are valuable intermediates in organic synthesis.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of the thiol (1.0-1.1 eq.) in an anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C and add the base (1.1 eq.). If using NaH, add it portion-wise and allow the hydrogen evolution to cease. This step generates the more nucleophilic thiolate anion.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Thiophenol | K₂CO₃ | DMF | 25 | 1-3 |
| Benzyl mercaptan | NaH | THF | 0 to 25 | 2-4 |
Causality Behind Choices:
-
Thiolate Generation: Pre-forming the thiolate with a base significantly increases the nucleophilicity of the sulfur atom, leading to faster and cleaner reactions.[8] NaH is a strong, non-nucleophilic base suitable for deprotonating thiols, while K₂CO₃ is a milder and often sufficient alternative.
-
Temperature Control: The initial deprotonation and subsequent addition of the electrophile are often performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Protocol 3: Substitution with Alcohol Nucleophiles
Alcohols are generally less nucleophilic than amines or thiols, and their reaction with tetrafluoropyrimidine often requires a strong base to generate the corresponding alkoxide.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, phenol, benzyl alcohol)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
To a suspension of a strong base like NaH (1.2 eq.) in anhydrous THF in a dry flask under an inert atmosphere, add the alcohol (1.1 eq.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS). Phenols may react at room temperature, while aliphatic alcohols might require elevated temperatures.[10]
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Phenol | NaH | THF | 25-50 | 6-12 |
| Benzyl alcohol | KOtBu | Dioxane | 50-80 | 12-24 |
Causality Behind Choices:
-
Strong Base: The use of a strong, non-nucleophilic base like NaH or KOtBu is critical to deprotonate the alcohol and form the highly reactive alkoxide nucleophile.[10]
-
Solvent Choice: THF and dioxane are common choices as they are aprotic and can dissolve the alkoxide salts to some extent.
Conclusion
Nucleophilic aromatic substitution on tetrafluoropyrimidine is a powerful and versatile method for the synthesis of a wide array of substituted pyrimidines. The high degree of fluorination provides exceptional reactivity, often under mild conditions, and the regioselectivity of the first substitution is generally predictable, favoring the 4- and 6-positions. By understanding the underlying principles of the SNAr mechanism and carefully selecting the appropriate reaction conditions—particularly the solvent, base, and temperature—researchers can effectively utilize tetrafluoropyrimidine as a key building block in the development of novel molecules for pharmaceutical and materials science applications. The protocols provided herein serve as a robust starting point for the exploration of this fascinating and useful chemistry.
References
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2,4,5,6-Tetrafluoropyrimidine
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless therapeutic agents.[1] The strategic incorporation of fluorine atoms into this heterocycle profoundly alters its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making polyfluorinated pyrimidines highly sought-after building blocks in modern drug discovery.[2][3] 2,4,5,6-Tetrafluoropyrimidine stands out as a versatile precursor, offering multiple sites for functionalization. However, the inertness of the C-F bond presents a significant synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools to overcome this hurdle, enabling the precise formation of C-C and C-N bonds under relatively mild conditions.[4]
This guide provides an in-depth exploration of key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this compound. We will dissect the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to navigate the nuances of these powerful transformations.
Reactivity Profile of this compound
The reactivity of the fluorine atoms on the pyrimidine ring is not uniform. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition to a Pd(0) center. The C2 position is moderately activated, while the C5 position is the least reactive. This inherent reactivity difference is the key to achieving site-selective functionalization, typically at the C4/C6 positions, which will be the focus of the following protocols.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating carbon-carbon bonds between an organoboron reagent and an organic halide or triflate.[5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]
Mechanism and Causality
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[7] The choice of ligand is critical when dealing with C-F bond activation. Unlike more reactive C-Br or C-I bonds, the C-F bond requires a highly electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, or PCy₃).[8] This ligand promotes the crucial, often rate-limiting, oxidative addition step by increasing the electron density on the Pd(0) center, making it a more potent reductant. The base (e.g., K₂CO₃, Cs₂CO₃) plays a dual role: it activates the organoboron species to facilitate transmetalation and neutralizes the halide byproduct.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: C4-Selective Arylation
This protocol provides a robust starting point for the C4-selective coupling of this compound with a range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (10 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.[9]
-
Solvent Addition: Under a positive flow of argon, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[9]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for cross-coupling.
Data Summary: Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 70-95% |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 65-90% |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME | 85 | 12 | 60-85% |
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10] This transformation is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.[11]
Mechanism and Causality
The reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) co-catalyst.[12] The palladium cycle mirrors that of the Suzuki coupling. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II)-halide complex. The amine base (e.g., Et₃N, DIPEA) is crucial; it serves as both the base to deprotonate the alkyne and often as a solvent.[10] Copper-free Sonogashira couplings are also possible but may require different ligands or conditions.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[13]
Experimental Protocol: C4-Selective Alkynylation
Materials:
-
4-Aryl-2,5,6-trifluoropyrimidine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous
-
THF, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a degassed solution of the substituted tetrafluoropyrimidine in a 2:1 mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI.[14]
-
Inert Atmosphere: Ensure the system is kept under a positive pressure of argon.
-
Reagent Addition: Add the terminal alkyne dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling
| Palladium Source | Copper Source | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | 75-95% |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane | 80 | 70-90% |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT | 80-98% |
The Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[15] It has largely replaced harsher classical methods and offers exceptional scope and functional group tolerance, making it a staple in pharmaceutical synthesis.[16]
Mechanism and Causality
Similar to C-C couplings, the reaction begins with the oxidative addition of the aryl fluoride to a Pd(0) center.[17] The resulting Pd(II) complex then undergoes coordination with the amine. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[18] This step is often critical for the catalytic cycle to proceed. Reductive elimination from this intermediate furnishes the desired aryl amine product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial to facilitate both the oxidative addition and the final reductive elimination step.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13]
Experimental Protocol: C4-Selective Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add the this compound, the amine, and degassed toluene.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete in 8-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12 | 80-98% |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 75-95% |
| BrettPhos Precatalyst | K₃PO₄ | t-BuOH | 90 | 10 | 85-99% |
General Considerations & Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Meticulous use of Schlenk techniques or a glovebox is paramount for reproducibility and high yields.[9]
-
Reagent Purity: Solvents must be anhydrous and degassed. Bases like K₂CO₃ should be finely ground and dried before use. The quality of the palladium catalyst and ligands is critical.
-
Low Yield / No Reaction: The primary suspect is often catalyst deactivation. Consider using a different, more robust ligand system (e.g., from the Buchwald or Hartwig ligand families). Ensure the reaction is strictly anaerobic. For C-F activation, higher temperatures or microwave irradiation may be beneficial.[18]
-
Side Reactions: Hydrodefluorination (replacement of -F with -H) can sometimes compete with the desired cross-coupling. This can arise from trace water in the reaction mixture.[19] Running the reaction under scrupulously dry conditions can mitigate this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cris.iucc.ac.il [cris.iucc.ac.il]
Application Notes & Protocols: 2,4,5,6-Tetrafluoropyrimidine as a Versatile Building Block in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. Among fluorinated heterocycles, 2,4,5,6-tetrafluoropyrimidine stands out as a highly versatile and reactive building block. Its electron-deficient pyrimidine core, activated by four fluorine atoms, is primed for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the reactivity of this compound, detailed experimental protocols for its functionalization with various nucleophiles, and insights into its application for constructing complex molecular architectures relevant to drug discovery.
Introduction: The Power of Fluorinated Pyrimidines
The pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents across oncology, virology, and immunology.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, enabling crucial interactions with biological targets. The chemical modification of this core allows for the fine-tuning of a drug candidate's properties. Fluorine chemistry, in particular, offers a powerful toolkit for this optimization.[3][4] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa.[5][6]
This compound (CAS 767-79-3) serves as an ideal entry point for accessing novel, densely functionalized pyrimidine derivatives.[7][8] The molecule's reactivity is dominated by the high susceptibility of its C-F bonds to nucleophilic displacement, a process governed by a well-understood addition-elimination mechanism.[9][10] This predictable reactivity allows medicinal chemists to strategically build molecular complexity, making it an invaluable tool for library synthesis and lead optimization.
Reactivity and Site-Selectivity
The reactivity of this compound is dictated by the electron-withdrawing effects of the two ring nitrogens and the four fluorine atoms. This renders the carbon atoms of the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack.
Key Principles of Reactivity:
-
Mechanism: The primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr). This two-step process involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a fluoride ion to restore aromaticity.[9][10]
-
Leaving Group: Fluoride is an excellent leaving group in SNAr reactions, a consequence of the high polarity of the C-F bond which facilitates the rate-determining nucleophilic attack step.[9][11]
-
Site-Selectivity: The positions on the pyrimidine ring exhibit differential reactivity. The C4 and C6 positions are the most electrophilic and are typically substituted first, being para and ortho, respectively, to both ring nitrogens. The C2 position is the next most reactive, while the C5 position is the least susceptible to nucleophilic attack. This predictable hierarchy allows for controlled, sequential substitutions.[12]
Caption: Site-selectivity map for SNAr on this compound.
Experimental Protocols: Gateway to Diverse Scaffolds
The true utility of this compound is realized through its versatile reactions with a wide array of nucleophiles. The following protocols provide detailed, self-validating methodologies for key transformations.
Protocol 1: Mono-Substitution with N-Nucleophiles (Synthesis of a 4-Aminopyrimidine Derivative)
This protocol describes a typical procedure for the selective mono-substitution at the C4 position with a secondary amine, a common step in the synthesis of kinase inhibitors and other bioactive molecules.
Rationale: The reaction is typically performed in a polar aprotic solvent like isopropanol or DMF to ensure solubility of the reagents. A mild inorganic or organic base is used to neutralize the HF byproduct. The C4/C6 positions are highly activated, allowing the reaction to proceed under relatively mild conditions, often at room temperature or with gentle heating.
Caption: General workflow for N-nucleophile substitution.
Materials:
-
This compound (1.0 eq)
-
Piperidine (or other amine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Isopropanol (IPA) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., IPA, to a concentration of 0.2 M).
-
Reagent Addition: Add the amine nucleophile (e.g., piperidine, 1.1 eq) followed by DIPEA (1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-amino-2,5,6-trifluoropyrimidine derivative.
Protocol 2: Di-Substitution with O-Nucleophiles (Synthesis of a 4,6-Diaryloxypyrimidine)
This protocol demonstrates a sequential substitution, where a second, harsher reaction step is used to install a different nucleophile after an initial substitution.
Rationale: The first substitution deactivates the ring slightly, meaning the second substitution often requires more forcing conditions (higher temperature, stronger base) to proceed. Using a strong base like sodium hydride (NaH) generates the highly nucleophilic phenoxide in situ. Anhydrous conditions are critical to prevent quenching the base.[9][13]
Materials:
-
4-Amino-2,5,6-trifluoropyrimidine (from Protocol 1) (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Flame-dried, two-neck round-bottom flask
Procedure:
-
Setup: In a flame-dried, two-neck flask under nitrogen, suspend NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C.
-
Nucleophile Generation: Slowly add a solution of 4-methoxyphenol (1.2 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation, forming the sodium phenoxide.
-
Reagent Addition: Add a solution of the 4-amino-2,5,6-trifluoropyrimidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature, then heat to 100-120 °C. Monitor by TLC/LC-MS.
-
Workup & Isolation: After completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash chromatography.
Caption: Logical workflow for sequential SNAr reactions.
Summary of Reaction Conditions
The choice of base, solvent, and temperature is critical for controlling the outcome of SNAr reactions with this compound. The following table summarizes typical conditions for various classes of nucleophiles.
| Nucleophile Class | Example | Typical Base | Typical Solvent | Temperature (°C) |
| N-Nucleophiles | Primary/Secondary Amines | DIPEA, K₂CO₃, Et₃N | IPA, DMF, DMSO, CH₃CN | 25 - 100 |
| O-Nucleophiles | Alcohols, Phenols | NaH, KOtBu, K₂CO₃ | THF, DMF (anhydrous) | 0 - 120 |
| S-Nucleophiles | Thiols, Thiophenols | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, THF | 25 - 100 |
Applications in Drug Discovery: A Synthetic Strategy
The protocols described enable the rapid synthesis of libraries of substituted pyrimidines for screening against biological targets. For instance, many kinase inhibitors feature a 2,4-diaminopyrimidine core. This compound provides a direct route to such scaffolds.[14][15][16]
The following schematic outlines a hypothetical, yet plausible, synthetic strategy to access a complex, drug-like molecule, demonstrating the power of sequential, site-selective functionalization starting from this compound.
Caption: Multi-step synthesis of a complex pyrimidine scaffold.
Conclusion
This compound is a robust and highly enabling building block for medicinal chemistry. Its predictable, hierarchical reactivity in nucleophilic aromatic substitution reactions allows for the controlled and sequential introduction of diverse functional groups. The ability to fine-tune reaction conditions to achieve site-selectivity makes it an ideal starting material for generating libraries of complex pyrimidine derivatives. The protocols and strategic insights provided herein equip researchers with the foundational knowledge to effectively leverage this powerful reagent in the pursuit of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4F4N2 | CID 136605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds from Tetrafluoropyrimidine
Introduction: The Strategic Value of the Tetrafluoropyrimidine Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing biological activity. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Among the myriad of fluorinated heterocycles, 2,4,5,6-tetrafluoropyrimidine stands out as a highly versatile and reactive building block for the synthesis of a diverse array of biologically active compounds.[4][5][6][7]
The electron-deficient nature of the pyrimidine ring, amplified by the presence of four strongly electron-withdrawing fluorine atoms, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the potential for regioselective functionalization, allows for the systematic and modular construction of complex molecules with tailored biological functions. This guide provides an in-depth exploration of the synthetic utility of tetrafluoropyrimidine, complete with detailed protocols for the preparation of key biologically active compounds, including kinase inhibitors and antiviral agents.
Core Chemistry: Understanding the Reactivity of Tetrafluoropyrimidine
The cornerstone of tetrafluoropyrimidine chemistry is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the two ring nitrogens and the four fluorine atoms creates a highly electron-poor aromatic system, readily attacked by a wide range of nucleophiles.
Regioselectivity of Nucleophilic Attack
The substitution of fluorine atoms on the tetrafluoropyrimidine ring is not random. The positions para to the ring nitrogens (positions 4 and 6) are the most activated towards nucleophilic attack due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate through resonance. Position 2 is also activated, while position 5 is the least reactive. This predictable regioselectivity is a powerful tool for the controlled synthesis of multi-substituted pyrimidines.
Caption: Regioselectivity of nucleophilic attack on tetrafluoropyrimidine.
Application Protocols: Synthesis of Bioactive Molecules
The following sections provide detailed, step-by-step protocols for the synthesis of representative biologically active compounds derived from tetrafluoropyrimidine. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
Protocol 1: Synthesis of a Di-substituted Pyrimidine Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a 2,4-diaminopyrimidine core, which acts as a hinge-binding motif.[8] This protocol describes the sequential, regioselective substitution of tetrafluoropyrimidine with two different amine nucleophiles, a common strategy in the synthesis of such inhibitors.[9][10]
Caption: General workflow for the synthesis of a kinase inhibitor scaffold.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine 1 (e.g., Aniline) | Reagent Grade | Commercially Available |
| Amine 2 (e.g., 4-Fluoroaniline) | Reagent Grade | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NH₄Cl | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Na₂SO₄ | - | Commercially Available |
Protocol:
Step 1: Monosubstitution with Amine 1
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add DIPEA (1.2 eq).
-
Slowly add a solution of Amine 1 (1.1 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the 4-amino-2,5,6-trifluoropyrimidine intermediate.
Step 2: Disubstitution with Amine 2
-
To a solution of the 4-amino-2,5,6-trifluoropyrimidine intermediate from Step 1 (1.0 eq) in a suitable solvent such as 2-butanol or NMP (0.2 M), add Amine 2 (1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 2,4-diamino-5,6-difluoropyrimidine scaffold.
Expected Outcome: This two-step, regioselective SNAr process allows for the controlled introduction of two different amine substituents, providing a versatile platform for the synthesis of a library of potential kinase inhibitors.[8]
Protocol 2: Synthesis of a Fluorinated Pyrimidine Nucleoside Analog
Fluorinated nucleosides are a critical class of antiviral and anticancer agents.[1][2][11][12] This protocol outlines a general approach for the synthesis of a tetrafluoropyrimidine-derived nucleoside analog, where a protected sugar moiety is coupled to the pyrimidine base.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Protected Sugar Moiety (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) | As per literature prep. | - |
| Hexamethyldisilazane (HMDS) | Reagent Grade | Commercially Available |
| Ammonium Sulfate | Catalyst Grade | Commercially Available |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (aq. sat.) | - | Prepared in-house |
| Methanol | ACS Grade | Commercially Available |
| Sodium Methoxide (NaOMe) | 0.5 M in Methanol | Commercially Available |
Protocol:
Step 1: Silylation of Tetrafluoropyrimidine
-
A suspension of this compound (1.0 eq) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS) is heated at reflux until the solution becomes clear.
-
The excess HMDS is removed under reduced pressure to yield the silylated tetrafluoropyrimidine, which is used directly in the next step.
Step 2: Glycosylation
-
Dissolve the silylated tetrafluoropyrimidine from Step 1 and the protected sugar moiety (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the protected nucleoside analog.
Step 3: Deprotection
-
Dissolve the protected nucleoside from Step 2 in methanol.
-
Add a solution of sodium methoxide (0.5 M in methanol) until the pH is ~9-10.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final deprotected nucleoside analog.
Expected Outcome: This multi-step synthesis provides access to fluorinated pyrimidine nucleoside analogs, which can be further elaborated or tested for their biological activity.[11][13]
Conclusion: A Versatile Scaffold for Drug Discovery
Tetrafluoropyrimidine has proven to be an invaluable starting material for the synthesis of a wide range of biologically active compounds. Its predictable reactivity and the potential for regioselective functionalization through nucleophilic aromatic substitution allow for the efficient construction of complex molecular architectures. The protocols outlined in this guide serve as a starting point for researchers and scientists in drug development to explore the vast chemical space accessible from this versatile scaffold. Further exploration of its reactions with various nucleophiles will undoubtedly lead to the discovery of novel therapeutic agents and agrochemicals.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Tetrafluoropyrimidine in Agrochemical Synthesis: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of Fluorination in Agrochemicals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[1] This has led to the development of a wide array of highly effective and selective fluorinated pesticides. Among the various fluorinated scaffolds, tetrafluoropyrimidine stands out as a versatile and highly reactive building block for the synthesis of novel fungicides, herbicides, and insecticides.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,4,5,6-tetrafluoropyrimidine in the synthesis of next-generation agrochemicals. We will delve into the fundamental reactivity of this key intermediate, provide detailed synthetic protocols for its derivatization, and discuss the structure-activity relationships that govern the biological efficacy of the resulting compounds.
Core Principles: The Chemistry of Tetrafluoropyrimidine
The pyrimidine ring is a well-established pharmacophore in agrochemicals, with numerous commercial products demonstrating its utility.[2][3][4] The presence of four fluorine atoms on the pyrimidine ring in this compound dramatically enhances its reactivity towards nucleophiles. The strong electron-withdrawing nature of the fluorine atoms renders the carbon atoms of the pyrimidine ring highly electrophilic, facilitating nucleophilic aromatic substitution (SNAr) reactions.
This heightened reactivity allows for the sequential and regioselective displacement of fluorine atoms by a wide range of nucleophiles, including amines, phenols, thiols, and alkoxides. This modular approach enables the systematic exploration of chemical space and the fine-tuning of the physicochemical and biological properties of the target agrochemicals.
Synthetic Pathways and Protocols
The primary route for derivatizing tetrafluoropyrimidine is through nucleophilic aromatic substitution. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.
Synthesis of Pyrimidinyl Ethers and Thioethers
The reaction of tetrafluoropyrimidine with O- and S-nucleophiles is a common strategy for introducing diverse functionalities. These reactions typically proceed under basic conditions to generate the corresponding phenoxide or thiophenoxide in situ, which then displaces a fluorine atom on the pyrimidine ring.
Protocol 1: General Procedure for the Synthesis of Aryl Pyrimidinyl Ethers
This protocol describes a general method for the synthesis of fungicidal and herbicidal aryl pyrimidinyl ethers via the reaction of this compound with substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chloro-2-fluorophenol)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl pyrimidinyl ether.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.
-
Temperature: Heating the reaction mixture increases the reaction rate, but excessive heat can lead to side products. The optimal temperature may vary depending on the specific phenol used.
Synthesis of Aminopyrimidines
The introduction of an amino group to the pyrimidine ring is a key step in the synthesis of many insecticides and fungicides. The reaction of tetrafluoropyrimidine with various amines provides a straightforward route to these valuable compounds.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl-Aminopyrimidines
This protocol outlines the synthesis of aminopyrimidine derivatives, which are precursors to potent insecticidal and fungicidal agents.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Triethylamine (NEt3) or potassium carbonate (K2CO3)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or THF.
-
Add the amine (1.1 eq) followed by the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO3.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the final product can be readily purified by column chromatography. The structure and purity of the synthesized aminopyrimidine can be confirmed by standard analytical techniques such as 1H NMR, 19F NMR, and mass spectrometry.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of tetrafluoropyrimidine.
Caption: General SNAr reactions of tetrafluoropyrimidine.
Structure-Activity Relationships (SAR) and Mechanism of Action
The biological activity of agrochemicals derived from tetrafluoropyrimidine is highly dependent on the nature and position of the substituents on the pyrimidine ring.
Fungicides: Many pyrimidine-based fungicides act by inhibiting the biosynthesis of essential cellular components in fungi. For example, pyrimidine ethers can interfere with ergosterol biosynthesis, a key component of fungal cell membranes.[5] The specific substituents on the aryl ether moiety can significantly impact the potency and spectrum of activity.
Herbicides: Herbicidal derivatives of tetrafluoropyrimidine often function by inhibiting key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The electronic and steric properties of the substituents play a crucial role in the binding of the inhibitor to the enzyme's active site.
Insecticides: Aminopyrimidine-based insecticides can act on the insect's nervous system. For instance, they can modulate the function of ion channels or receptors, leading to paralysis and death. The nature of the amino substituent is critical for target specificity and insecticidal efficacy.
Data Presentation: Representative Biological Activities
The following table summarizes the biological activities of representative agrochemical classes derived from tetrafluoropyrimidine. EC50 (half maximal effective concentration) and LC50 (lethal concentration, 50%) values are commonly used metrics to quantify the potency of fungicides/herbicides and insecticides, respectively. Lower values indicate higher activity.
| Agrochemical Class | Target Organism | Mode of Action | Representative EC50/LC50 |
| Fungicides | Botrytis cinerea | Ergosterol Biosynthesis Inhibition | 0.1 - 10 µg/mL |
| Pyricularia oryzae | Melanin Biosynthesis Inhibition | 0.5 - 20 µg/mL | |
| Herbicides | Amaranthus retroflexus | ALS Inhibition | 10 - 100 g a.i./ha |
| Echinochloa crus-galli | PPO Inhibition | 5 - 50 g a.i./ha | |
| Insecticides | Myzus persicae | Nicotinic Acetylcholine Receptor | 1 - 25 mg/L |
| Plutella xylostella | GABA-gated Chloride Channel | 0.5 - 15 mg/L |
Note: The presented values are representative and can vary significantly based on the specific chemical structure and test conditions.
Conclusion and Future Outlook
Tetrafluoropyrimidine is a highly valuable and versatile platform for the discovery and development of novel agrochemicals. Its predictable reactivity through nucleophilic aromatic substitution allows for the rational design and synthesis of large libraries of compounds for biological screening. The continued exploration of the chemical space around the tetrafluoropyrimidine core, guided by a deeper understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- 1. US8895470B2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and glyphosate or glufosinate - Google Patents [patents.google.com]
- 2. Herbicidal compounds - Patent CA-3129622-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UA114920C2 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. US5075446A - Synthesis of tetrahydro-2-furylated pyrimidine derivatives - Google Patents [patents.google.com]
- 5. WO2020114932A1 - Herbicidal compositions - Google Patents [patents.google.com]
Application Notes and Protocols: Fluorinated Pyrimidines in Materials Science
Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Materials
The incorporation of fluorine into organic molecules is a cornerstone of modern materials design, and when applied to the pyrimidine scaffold, it unlocks a remarkable range of tunable properties. Pyrimidine, an electron-deficient azaaromatic compound, already serves as a valuable building block in organic electronics and polymer chemistry.[1] The introduction of fluorine atoms—the most electronegative element—dramatically modulates the electronic and physical characteristics of the pyrimidine core. This guide provides an in-depth exploration of the synthesis, characterization, and application of fluorinated pyrimidines in materials science, offering both foundational principles and actionable protocols for researchers.
The strategic placement of fluorine imparts a unique combination of effects:
-
Inductive Effect: The strong electron-withdrawing nature of fluorine lowers both the HOMO and LUMO energy levels of the pyrimidine ring.[2] This enhances electron injection and improves resistance to oxidative degradation, which is critical for the stability of organic electronic devices.[2]
-
Altered Intermolecular Interactions: The C-F bond is highly polar, yet a poor hydrogen bond acceptor. This leads to unique solid-state packing and can influence supramolecular organization, which is key for optimizing charge transport in organic semiconductors and defining the mesophases of liquid crystals.[2]
-
Enhanced Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), contributing to the high thermal and chemical stability of the resulting materials.[3][4]
-
Modulation of Physical Properties: Fluorination can significantly alter melting points, mesophase morphology, dielectric anisotropy, and viscosity, making it a powerful tool for designing liquid crystals for display applications.[5]
This document will detail the synthesis of a key fluorinated pyrimidine precursor and explore its applications in high-performance polymers, organic electronics, and liquid crystals, complete with detailed experimental protocols.
Core Synthesis Protocol: Preparation of 2,4-Dichloro-5-fluoropyrimidine
A versatile and widely used starting material for a variety of functionalized fluorinated pyrimidines is 2,4-dichloro-5-fluoropyrimidine. Its two reactive chlorine atoms can be selectively substituted to introduce different functional groups, making it a critical hub in the synthesis of more complex molecules.[6][7] The following protocol is a robust method for its synthesis from 5-fluorouracil.
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol details the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine using phosphorus oxychloride as the chlorinating agent and N,N-dimethylaniline as an acid acceptor.[8][9]
Materials:
-
5-Fluorouracil (5-FU)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (DMA)
-
Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, dropping funnel, and stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel purged with nitrogen, combine 5-fluorouracil (1.0 mole equivalent) and phosphorus oxychloride (10.0 mole equivalents).
-
Heating and Amine Addition: Begin stirring the mixture and heat to approximately 114°C.[8][9] Slowly add N,N-dimethylaniline (1.5 mole equivalents) dropwise over a period of about 9 hours, maintaining the temperature.[8][10]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 114°C for an additional 2 hours to ensure the reaction goes to completion.[8][9]
-
Quenching: Cool the reaction mixture to room temperature (around 20°C). In a separate, larger vessel, prepare a mixture of water and dichloromethane. Carefully and slowly pour the reaction mixture into the water/DCM mixture, ensuring the temperature of the quench does not exceed 40°C.
-
Extraction and Washing: Stir the quenched mixture vigorously for at least 3 hours. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic (DCM) layer.
-
Wash the aqueous layer with a fresh portion of DCM and combine the organic layers.
-
Wash the combined organic layers with concentrated aqueous hydrochloric acid.
-
Subsequently, wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[6][10]
-
-
Isolation: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.[6][10] This solution can often be used directly in subsequent reactions. A typical yield for this process is around 92-95%.[8][9][10]
Self-Validation and Troubleshooting:
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of 5-fluorouracil.
-
Purity: The purity of the final product can be assessed by GC-MS and NMR spectroscopy. The 19F NMR spectrum is particularly useful for confirming the presence of the fluorinated pyrimidine.
-
Troubleshooting: Low yields can result from incomplete reaction or inefficient extraction. Ensure the reaction is heated for the specified time and that the extractions are performed thoroughly. The quenching step must be done carefully to avoid uncontrolled exotherms.
Caption: Synthesis workflow for 2,4-dichloro-5-fluoropyrimidine.
Application Area 1: High-Performance Fluorinated Polymers
Fluorinated pyrimidines can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties.[11] The synthesis often involves the functionalization of a fluorinated pyrimidine to create a monomer, followed by polymerization.
Causality in Polymer Design:
The inclusion of the fluorinated pyrimidine moiety in a polymer chain, such as in poly(arylene ether)s, leverages the strong C-F and aromatic C-N bonds to create a thermally robust backbone.[12] The electron-deficient nature of the pyrimidine ring can also be exploited to create polymers with specific charge-transport properties. The fluorination further enhances hydrophobicity and can lower the dielectric constant, which is desirable for certain microelectronics applications.
Protocol 2: Synthesis of a Fluorinated Pyrimidine-Containing Poly(arylene ether)
This protocol outlines a general method for synthesizing a poly(arylene ether) containing a fluorinated pyrimidine unit via nucleophilic aromatic substitution. This involves reacting a dihydroxy aromatic compound with a functionalized difluoro-pyrimidine monomer.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine (from Protocol 1)
-
Bisphenol A (or other dihydroxy aromatic monomer)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Nitrogen gas supply
-
Dean-Stark trap
Procedure:
-
Monomer Functionalization (Hypothetical Example): First, the 2,4-dichloro-5-fluoropyrimidine needs to be converted into a suitable monomer for polycondensation. A plausible route would be a double Suzuki coupling with a hydroxyphenylboronic acid to yield 2,4-bis(4-hydroxyphenyl)-5-fluoropyrimidine. This step is provided as a representative example of creating a diol monomer from the dichloro intermediate.
-
Polymerization Setup: In a flask equipped with a stirrer, nitrogen inlet, and a Dean-Stark trap, charge the synthesized fluorinated pyrimidine diol monomer (1.0 eq), Bisphenol A (1.0 eq), potassium carbonate (2.2 eq), anhydrous DMAc, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150°C) to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.
-
Polymerization: After the removal of water, increase the temperature to 160-170°C to distill off the toluene. Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere to allow for polymerization. The solution will become viscous as the polymer forms.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a stirred solution of methanol/water to precipitate the polymer.
-
Washing and Drying: Filter the polymer and wash it thoroughly with water and then methanol to remove salts and residual solvent. Dry the resulting fibrous polymer in a vacuum oven at 80°C until a constant weight is achieved.
Characterization Data:
The resulting polymer should be characterized to confirm its structure and properties.
| Technique | Purpose | Expected Observations |
| ¹H, ¹³C, ¹⁹F NMR | Structural Confirmation | Appearance of characteristic peaks for both the fluorinated pyrimidine and the bisphenol units in the polymer backbone.[13] |
| FT-IR Spectroscopy | Functional Group Analysis | Presence of characteristic ether linkage absorptions (~1240 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | Molecular Weight Determination | Provides number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Determination of the glass transition temperature (Tg), which is expected to be high due to the rigid polymer backbone.[14][15] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Assessment of the polymer's decomposition temperature, which should be high, indicating good thermal stability.[14] |
Application Area 2: Organic Electronics
The electron-deficient nature of the pyrimidine ring makes it an excellent building block for n-type and ambipolar organic semiconductors.[1] Fluorination further enhances this property by lowering the LUMO energy level, which facilitates electron injection and can improve air stability.[2]
Design Principles for Fluorinated Pyrimidine Semiconductors:
-
LUMO Energy Level: The number and position of fluorine atoms on the pyrimidine or adjacent aromatic rings can be used to precisely tune the LUMO level. Selective fluorination can enhance intermolecular attractive forces, leading to tighter crystal packing and potentially higher charge mobilities.[16]
-
Molecular Packing: The introduction of fluorine can lead to C-H···F interactions, which can influence the solid-state packing arrangement (e.g., π-stacking), a critical factor for efficient charge transport.[2]
-
Solubility and Processability: Attaching appropriate side chains to the fluorinated pyrimidine core is necessary to ensure solubility for solution-based processing of thin films for devices like Organic Field-Effect Transistors (OFETs).
Caption: Impact of fluorination on pyrimidine-based semiconductors.
Application Area 3: Liquid Crystals
Fluorinated pyrimidines are important components in liquid crystal mixtures for display applications, such as in thin-film transistor (TFT) displays.[5][17] The introduction of fluorine is critical for achieving the desired dielectric anisotropy (Δε), viscosity, and voltage holding ratio.[5][17][18]
Rationale for Fluorination in Liquid Crystals:
-
Dielectric Anisotropy (Δε): The position of the highly polar C-F bond relative to the long axis of the molecule determines the sign and magnitude of Δε. Lateral fluorination is often used to create materials with a large positive or negative Δε.[5][19]
-
Voltage Holding Ratio (VHR): Unlike the cyano group, which was used in early liquid crystals, fluorinated groups do not coordinate to ionic impurities. This leads to a higher VHR, which is essential for the reliability of active matrix displays.[17]
-
Mesophase Tuning: The steric and polar effects of fluorine can significantly modify the melting point and the temperature range of the desired liquid crystal phases (e.g., nematic, smectic).[5]
Protocol 3: Characterization of a Fluorinated Pyrimidine Liquid Crystal
This protocol describes the standard methods for characterizing the mesomorphic and physical properties of a newly synthesized fluorinated pyrimidine-based liquid crystal.
Materials and Equipment:
-
Synthesized liquid crystal candidate
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
-
Abbe refractometer
-
Capacitance cell for dielectric measurements
Procedure:
-
Phase Transition Analysis (DSC):
-
Place a small sample (2-5 mg) of the compound in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its clearing point (transition to isotropic liquid).
-
Cool the sample at the same rate to observe the transitions upon cooling.
-
Record the transition temperatures (melting point, clearing point, and any liquid crystal-liquid crystal transitions) and their associated enthalpy changes.
-
-
Mesophase Identification (POM):
-
Place a small amount of the sample on a microscope slide and cover it with a coverslip.
-
Heat the sample on the hot stage while observing it through the polarized microscope.
-
Identify the different liquid crystal phases by their characteristic optical textures as the sample is heated and cooled through its transition temperatures determined by DSC.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Introduce the liquid crystal sample into a capacitance cell by capillary action in its isotropic phase.
-
Cool the sample into the desired mesophase.
-
Measure the capacitance with the electric field parallel (C∥) and perpendicular (C⊥) to the liquid crystal director.
-
Calculate the dielectric permittivity (ε∥ and ε⊥) and the dielectric anisotropy (Δε = ε∥ - ε⊥).
-
-
Birefringence (Δn) Measurement:
-
Use an Abbe refractometer equipped with a polarizer to measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices at a specific wavelength and temperature.
-
Calculate the optical anisotropy or birefringence as Δn = nₑ - nₒ.
-
Expected Data Summary:
The properties of a series of fluorinated pyrimidine liquid crystals could be summarized as follows:
| Compound | Phase Transitions (°C) | Δε (at 25°C) | Δn (at 589 nm, 25°C) |
| Example 1 | Cr 85 N 150 I | +5.2 | 0.15 |
| Example 2 | Cr 92 SmA 110 N 180 I | -2.5 | 0.12 |
| Example 3 | Cr 78 N 135 I | +8.1 | 0.18 |
Note: Data is illustrative.
Conclusion
Fluorinated pyrimidines represent a highly versatile class of compounds for advanced materials science. The unique electronic properties conferred by fluorine, combined with the inherent characteristics of the pyrimidine ring, provide a powerful platform for designing next-generation polymers, organic semiconductors, and liquid crystals. The synthetic accessibility of key intermediates like 2,4-dichloro-5-fluoropyrimidine allows for a wide range of chemical modifications, enabling the fine-tuning of material properties to meet specific application demands. The protocols and principles outlined in this guide serve as a foundation for researchers to explore and exploit the rich potential of fluorinated pyrimidines in their own research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing charge mobilities in organic semiconductors by selective fluorination: a design approach based on a quantum mechanical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Protocol for reaction of 2,4,5,6-Tetrafluoropyrimidine with amines
Strategic Amination of 2,4,5,6-Tetrafluoropyrimidine: A Gateway to Novel Pharmaceutical Scaffolds
Introduction: The Central Role of Fluorinated Pyrimidines in Modern Therapeutics
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly enhance a molecule's therapeutic profile by improving metabolic stability, modulating lipophilicity, and increasing binding affinity to biological targets.[1][2] Within this context, fluorinated pyrimidines have emerged as a privileged class of compounds, forming the core of numerous anticancer, antiviral, and anti-inflammatory agents.[3][4]
This compound is a highly versatile and reactive building block, enabling the synthesis of a diverse library of pyrimidine derivatives. Its four activated fluorine atoms are susceptible to sequential displacement by various nucleophiles. The reaction with amines, in particular, is a robust and widely utilized transformation for generating novel drug candidates. This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and practical insights for the successful synthesis and optimization of aminated tetrafluoropyrimidine derivatives.
The Reaction Mechanism: Understanding Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted process but rather a two-step addition-elimination pathway.[5]
Causality of Reactivity:
-
Ring Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the four strongly electron-withdrawing fluorine atoms, which polarize the carbon-fluorine bonds and render the ring carbons highly electrophilic and susceptible to attack by nucleophiles.[6][7]
-
Nucleophilic Attack: An amine, acting as the nucleophile, attacks one of the electron-deficient carbon atoms of the pyrimidine ring. This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.
-
Leaving Group Expulsion: The aromaticity of the ring is restored through the elimination of a fluoride ion, which is a good leaving group in the context of SNAr reactions. The high electronegativity of fluorine stabilizes the transition state of the initial attack, making it a better leaving group than other halogens in many SNAr scenarios.[6]
Regioselectivity: The positions on the pyrimidine ring are not equally reactive. The order of reactivity towards nucleophilic attack is generally C4/C6 > C2 > C5. The C4 and C6 positions are most activated because they are para and ortho, respectively, to the ring nitrogens, which provide the strongest activation. The C2 position is also activated (ortho to both nitrogens), while the C5 position is the least reactive. Consequently, the reaction of tetrafluoropyrimidine with one equivalent of an amine typically yields the 4-amino-2,5,6-trifluoropyrimidine as the major product.
Caption: Figure 2: Experimental Workflow
Data Presentation: Key Reaction Parameters and Optimization
The success of the amination reaction is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Conditions | Rationale & Optimization Insights |
| Amine Nucleophile | Primary or Secondary Amines | Primary aliphatic amines are highly reactive and may require cooling to 0°C to control selectivity. Secondary amines react similarly. [8]Aromatic amines are less nucleophilic and may require elevated temperatures (40-80°C) and longer reaction times. |
| Stoichiometry | 1.0 - 1.05 eq. Amine | To favor mono-substitution, a slight excess of the pyrimidine or a 1:1 ratio is ideal. Using >2 equivalents of the amine will lead to di-substitution, typically at the C4 and C6 positions. |
| Base | K₂CO₃, Et₃N, DIPEA (1.2-2.0 eq.) | A non-nucleophilic base is essential. K₂CO₃ is a mild, heterogeneous base suitable for many reactions in DMF. DIPEA is a soluble organic base often used in acetonitrile. |
| Solvent | CH₃CN, DMF, DMSO, THF | The choice of solvent can influence reaction rates. More polar solvents like DMF or DMSO can accelerate the reaction, especially for less reactive nucleophiles. |
| Temperature | 0 °C to 80 °C | Start at 0 °C to room temperature for reactive aliphatic amines. For less reactive amines (e.g., anilines), heating may be necessary. Monitor for byproduct formation at higher temperatures. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive amine. 2. Amine protonated by HF (no base). 3. Low reaction temperature. | 1. Increase the reaction temperature in 20°C increments. 2. Switch to a more polar solvent (e.g., from THF to DMF). 3. Ensure an adequate amount of base was added. |
| Formation of Di-substituted Product | 1. Incorrect stoichiometry (excess amine). 2. Reaction temperature is too high. 3. Method of addition was incorrect. | 1. Use a 1:1 ratio of amine to pyrimidine. 2. Maintain the reaction at a lower temperature (0°C to RT). 3. Ensure the pyrimidine solution is added slowly to the amine solution. |
| Difficult Purification | 1. Similar polarity of starting material and product. 2. Streaking on silica gel column. | 1. Optimize the chromatography eluent system using TLC. 2. Consider adding 1% triethylamine to the eluent to sharpen peaks if the product is basic. 3. If separation is poor, consider recrystallization as an alternative purification method. |
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a powerful and versatile method for accessing novel chemical matter crucial for drug discovery. By understanding the underlying SNAr mechanism and carefully controlling key experimental parameters such as stoichiometry, temperature, and solvent, researchers can achieve high yields and excellent regioselectivity. This protocol provides a robust framework for synthesizing a wide array of aminated pyrimidine derivatives, paving the way for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matjournals.net [matjournals.net]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective C4 Substitution of Tetrafluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of C4-Functionalized Fluoropyrimidines
The tetrafluoropyrimidine scaffold is a privileged motif in medicinal chemistry and materials science. The strategic placement of fluorine atoms significantly alters the electronic properties of the pyrimidine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAAr). This reactivity, coupled with the unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, binding affinity, and bioavailability—makes fluorinated pyrimidines highly sought-after building blocks in drug discovery.
Among the four fluorine atoms of 2,4,5,6-tetrafluoropyrimidine, the C4 position exhibits distinct reactivity, allowing for selective functionalization. This selectivity provides a powerful handle for the modular construction of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the conditions governing selective C4 substitution, complete with detailed protocols and mechanistic insights to empower researchers in this field.
Principles of C4 Selectivity in Tetrafluoropyrimidine
The regioselectivity of nucleophilic attack on tetrafluoropyrimidine is governed by the electronic influence of the two ring nitrogen atoms. The positions para (C4 and C6) and ortho (C2) to the nitrogen atoms are highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive and mesomeric effects of the nitrogens. Theoretical studies and experimental evidence have established the following reactivity hierarchy for nucleophilic aromatic substitution on polyfluorinated azines: C4 > C6 > C2 >> C5 .
A computational study using density functional theory predicts that the nucleophilic addition of a phenoxide group to perfluoropyrimidine preferentially occurs at a site para to one of the nitrogen atoms, which corresponds to the C4 or C6 position[1]. In practice, the C4 and C6 positions are electronically very similar. However, selective mono-substitution at C4 is readily achievable under controlled conditions, as the introduction of a substituent at C4 modulates the reactivity of the remaining fluorine atoms, often deactivating the C6 position towards further substitution.
The general mechanism for C4-selective SNAAr proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing fluorine atoms and the pyrimidine nitrogens.
Diagram: Mechanism of C4-Selective Nucleophilic Aromatic Substitution (SNAAr)
Caption: C4-selective SNAAr mechanism on tetrafluoropyrimidine.
Reaction Conditions for Selective C4 Substitution
The key to achieving high selectivity for C4 mono-substitution lies in the careful control of reaction parameters, including the nature of the nucleophile, solvent, temperature, and stoichiometry.
O-Nucleophiles (Alcohols and Phenols)
The reaction of tetrafluoropyrimidine with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a robust method for synthesizing C4-alkoxy and C4-aryloxy-2,5,6-trifluoropyrimidines. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Room Temp. | 16 | ~95 |
| Substituted Phenols | K₂CO₃ | DMF/Acetonitrile | Room Temp. | 16-96 | 70-99[2] |
| Primary Alcohols | NaH | THF | 0 to Room Temp. | 2-6 | >90 |
| Secondary Alcohols | NaH | THF/DMF | Room Temp. to 50 | 4-12 | 80-90 |
Insight: Mild bases like potassium carbonate are often sufficient for phenols, while stronger bases like sodium hydride are typically used for less acidic alcohols. The use of polar aprotic solvents like acetonitrile, DMF, or THF facilitates the SNAAr reaction. For many phenols, the reaction proceeds smoothly at room temperature, highlighting the high reactivity of the C4 position.
N-Nucleophiles (Amines)
Primary and secondary amines readily displace the C4-fluorine of tetrafluoropyrimidine. These reactions often proceed without the need for a strong external base, as the amine reactant can also serve as a base to neutralize the HF byproduct. However, the use of an additional, non-nucleophilic base can improve yields and prevent the formation of side products.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amines | Et₃N or DIPEA | Acetonitrile/DCM | 0 to Room Temp. | 1-4 | >90 |
| Secondary Amines | Et₃N or DIPEA | Acetonitrile/DCM | Room Temp. to 40 | 2-8 | 85-95 |
| Anilines | K₂CO₃ | DMF | 50-80 | 6-16 | 75-90 |
Insight: For aliphatic amines, reactions are often rapid at or below room temperature. Less nucleophilic aromatic amines generally require heating to achieve reasonable reaction rates. The choice of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is advantageous to avoid competition with the desired amine nucleophile.
S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles for C4 substitution on tetrafluoropyrimidine, typically reacting under basic conditions to form the corresponding thioethers. The high nucleophilicity of the thiolate anion allows these reactions to proceed efficiently under mild conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyl Thiols | K₂CO₃ or NaH | DMF/THF | 0 to Room Temp. | 1-3 | >95 |
| Thiophenols | K₂CO₃ | Acetonitrile/DMF | Room Temp. | 2-4 | >90 |
Insight: Similar to O- and N-nucleophiles, the reaction with S-nucleophiles is highly regioselective for the C4 position. The choice of base depends on the acidity of the thiol, with potassium carbonate being sufficient for most cases.
C-Nucleophiles (Organometallics and Carbanions)
The introduction of carbon-based substituents at the C4 position is a valuable transformation for building molecular complexity. This can be achieved using organometallic reagents or stabilized carbanions.
-
Organolithium and Grignard Reagents: These strong carbon nucleophiles can react with tetrafluoropyrimidine. However, their high reactivity can sometimes lead to a loss of selectivity, with potential for attack at other positions or multiple substitutions. Careful control of stoichiometry and temperature is crucial. Reactions are typically performed at low temperatures (-78 °C) with slow addition of the organometallic reagent.
-
Cross-Coupling Reactions (Suzuki, Sonogashira, etc.): While direct C-H activation on tetrafluoropyrimidine is challenging, a two-step approach is more common. First, a halogen (e.g., iodine or bromine) is introduced at the C4 position via a suitable method, followed by a palladium-catalyzed cross-coupling reaction. Alternatively, a C4-substituted trifluoropyrimidine bearing a leaving group amenable to cross-coupling can be used. For instance, a C4-chloro or C4-triflate derivative can undergo Suzuki or Sonogashira coupling. In the context of dihalopyrimidines, Suzuki couplings have been shown to be highly regioselective for the C4 position[3][4].
Insight: The functionalization with C-nucleophiles is less straightforward than with heteroatom nucleophiles and often requires more specialized conditions or a multi-step approach. For direct additions, low temperatures and precise stoichiometric control are paramount to ensure C4 selectivity.
Diagram: Workflow for Optimizing C4-Selective Substitution
Caption: A systematic workflow for optimizing C4-selective substitution reactions.
Experimental Protocols
The following protocols are provided as representative examples for achieving selective C4 substitution on this compound.
Protocol 1: Synthesis of 4-Phenoxy-2,5,6-trifluoropyrimidine (O-Nucleophile)
This protocol is adapted from general procedures for the arylation of polyfluoroheterocycles[2][5].
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol (1.05 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.1 eq.) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq.) to the suspension.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenoxy-2,5,6-trifluoropyrimidine.
Protocol 2: Synthesis of 4-(Butylamino)-2,5,6-trifluoropyrimidine (N-Nucleophile)
Materials:
-
This compound
-
n-Butylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of n-butylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Add the amine solution dropwise to the cooled solution of tetrafluoropyrimidine over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary, though often it is of sufficient purity for subsequent steps.
Protocol 3: Synthesis of 4-(Phenylthio)-2,5,6-trifluoropyrimidine (S-Nucleophile)
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
Procedure:
-
To a solution of thiophenol (1.05 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 4-(phenylthio)-2,5,6-trifluoropyrimidine.
Conclusion and Future Outlook
The selective substitution at the C4 position of tetrafluoropyrimidine is a highly efficient and versatile strategy for the synthesis of a diverse array of functionalized pyrimidine derivatives. By carefully controlling the reaction conditions, researchers can achieve excellent yields and regioselectivity with a broad range of nucleophiles. The protocols and principles outlined in this guide provide a solid foundation for the application of this powerful synthetic tool in drug discovery and materials science.
Future advancements in this area may focus on expanding the scope of C4-selective C-C bond-forming reactions, particularly through the development of novel catalytic methods for direct C-H functionalization. Such innovations will further streamline the synthesis of complex C4-substituted tetrafluoropyrimidines, opening new avenues for scientific exploration.
References
- 1. resources.saylor.org [resources.saylor.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: One-Pot Synthesis Involving 2,4,5,6-Tetrafluoropyrimidine
Introduction: The Strategic Value of 2,4,5,6-Tetrafluoropyrimidine in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic introduction of fluorine atoms into this privileged heterocycle dramatically enhances its utility. The strong electron-withdrawing nature of fluorine significantly modulates the electronic properties of the pyrimidine ring, enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]
This compound stands out as a highly versatile building block for the synthesis of complex, polysubstituted pyrimidines. Its four fluorine atoms, each susceptible to displacement via nucleophilic aromatic substitution (SNAr), offer a rich platform for molecular elaboration. The inherent differences in the reactivity of the fluorine atoms at the C2, C4, C5, and C6 positions allow for controlled, regioselective functionalization. This opens avenues for the rapid generation of diverse chemical libraries, a critical need in modern drug discovery programs.
One-pot synthesis, the execution of multiple reaction steps in a single reaction vessel, represents a paradigm of efficiency and sustainability in chemical synthesis.[4] By obviating the need for intermediate isolation and purification, one-pot procedures reduce waste, save time and resources, and often lead to higher overall yields. This application note provides a detailed guide to the one-pot, sequential functionalization of this compound, offering a powerful strategy for the efficient construction of novel pyrimidine-based drug-like molecules.
Core Principles: Regioselectivity in the SNAr of this compound
The successful implementation of a one-pot sequential substitution on this compound hinges on a deep understanding of the regioselectivity of the SNAr reaction. The pyrimidine ring is inherently electron-deficient, and the presence of four strongly electronegative fluorine atoms further enhances the electrophilicity of the carbon atoms to which they are attached.
The reactivity of the different positions on the pyrimidine ring towards nucleophilic attack is not uniform. The positions para (4- and 6-) and ortho (2-) to the ring nitrogens are the most activated. Computational and experimental studies on related fluoro-aza-aromatic systems have established a general reactivity hierarchy. For this compound, the anticipated order of reactivity for nucleophilic substitution is:
C4/C6 > C2 > C5
This differential reactivity is the cornerstone of a selective one-pot synthesis. By carefully selecting the nucleophiles and controlling the reaction conditions (e.g., temperature, stoichiometry), one can orchestrate a stepwise functionalization of the pyrimidine core. For instance, a less reactive or sterically hindered nucleophile can be introduced first to selectively substitute the most reactive C4 or C6 position. Subsequently, a more reactive nucleophile can be added to the same pot to react at the next most reactive site.
Hypothetical One-Pot Protocol: Sequential Disubstitution of this compound
The following protocol details a representative one-pot synthesis of a 4,6-disubstituted pyrimidine derivative. This procedure is based on established principles of SNAr on polyfluoro-aza-aromatics and serves as a template that can be adapted for various nucleophiles.
Objective: To synthesize a 4-(alkylamino)-6-alkoxy-2,5-difluoropyrimidine in a one-pot, two-step sequence.
Reaction Scheme:
A representative one-pot sequential substitution.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 152.05 | 1.0 | 1.0 |
| Primary Amine (R¹NH₂) | Varies | 1.0 | 1.0 |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 1.2 |
| Alcohol (R²OH) | Varies | 1.1 | 1.1 |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 1.2 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | ~10 mL | - |
Step-by-Step Experimental Protocol
Step 1: First Nucleophilic Substitution (Amination at C4/C6)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 152 mg) dissolved in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the primary amine (R¹NH₂, 1.0 mmol) and DIPEA (1.2 mmol, 0.21 mL) in anhydrous THF (2 mL).
-
Add the amine solution dropwise to the cooled solution of this compound over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the monosubstituted intermediate.
-
Causality: The first substitution occurs preferentially at the most electrophilic C4 or C6 position. Using a mild base like DIPEA and a relatively low temperature helps to control the reaction and prevent over-substitution. A primary amine is chosen as the first nucleophile for its moderate reactivity.
-
Step 2: Second Nucleophilic Substitution (Alkoxylation at the Remaining C4/C6 Position)
-
Once the formation of the monosubstituted intermediate is confirmed, cool the reaction mixture back down to 0 °C.
-
In a separate, dry flask under a nitrogen atmosphere, carefully add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) to anhydrous THF (3 mL).
-
Slowly add the alcohol (R²OH, 1.1 mmol) to the sodium hydride suspension at 0 °C. Stir for 20 minutes to allow for the formation of the sodium alkoxide.
-
Transfer the freshly prepared sodium alkoxide solution to the main reaction flask containing the intermediate from Step 1 via a cannula.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Causality: The alkoxide, being a stronger nucleophile than the amine, is used for the second substitution. The use of a strong base like NaH is necessary to deprotonate the alcohol and generate the more reactive alkoxide nucleophile. The electron-donating nature of the newly introduced amino group slightly deactivates the ring, necessitating a more reactive nucleophile for the second substitution.
-
Work-up and Purification
-
Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of the Workflow
Workflow for the one-pot synthesis.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through in-process monitoring. The use of TLC and LC-MS at the end of each step is crucial to confirm the consumption of the starting material and the formation of the desired intermediate and final product. This analytical rigor ensures that the progression to the next step is based on clear experimental evidence, minimizing the risk of side reactions and ensuring the trustworthiness of the final result.
Conclusion
The one-pot sequential nucleophilic aromatic substitution of this compound is a powerful and efficient method for the synthesis of polysubstituted pyrimidines. By leveraging the inherent regioselectivity of the SNAr reaction and carefully controlling the reaction conditions, researchers can rapidly access a wide array of novel chemical entities. This approach aligns with the principles of green chemistry and offers significant advantages in the context of high-throughput synthesis and medicinal chemistry programs. The protocol provided herein serves as a robust starting point for the exploration of this versatile synthetic strategy.
References
Application Notes and Protocols for the Scale-up Synthesis of Tetrafluoropyrimidine Derivatives
Abstract
This comprehensive guide provides a detailed framework for the scale-up synthesis of tetrafluoropyrimidine derivatives, a critical class of compounds in pharmaceutical and agrochemical research. Recognizing the unique challenges associated with fluorinated heterocycles, this document moves beyond a simple recitation of steps to offer a scientifically grounded rationale for process development, safety protocols, and analytical validation. We present a representative multi-step synthesis of a key tetrafluoropyrimidine intermediate, emphasizing robust and scalable methodologies. This application note is intended for researchers, chemists, and process engineers in the drug development and fine chemical industries who are tasked with transitioning fluoropyrimidine synthesis from the laboratory bench to pilot plant and beyond.
Introduction: The Significance of Fluorinated Pyrimidines
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Pyrimidine derivatives, as integral components of nucleic acids, are a privileged scaffold in drug design, and their fluorinated analogues have led to the development of numerous successful therapeutic agents, particularly in oncology.[3]
The synthesis of polyfluorinated heterocycles like tetrafluoropyrimidines, however, presents significant challenges, especially during scale-up. These challenges include the handling of hazardous reagents, the control of exothermic reactions, and the selective introduction and substitution of fluorine atoms. This guide aims to provide a robust framework for navigating these complexities, ensuring a safe, efficient, and reproducible manufacturing process.
Strategic Considerations for Scale-Up Synthesis
Transitioning a synthetic route from gram to kilogram scale necessitates a shift in perspective. What is feasible at the bench may be impractical or unsafe at an industrial scale. The following principles are paramount:
-
Route Scouting and Process Optimization: The initial synthetic route developed in a research setting may not be the most suitable for large-scale production. Key considerations include the cost and availability of starting materials, the number of synthetic steps, the ease of purification, and the overall process mass intensity (PMI).
-
Safety and Hazard Analysis: A thorough understanding of the reactivity and toxicity of all reagents, intermediates, and byproducts is critical. A formal process hazard analysis (PHA) should be conducted to identify and mitigate potential risks. This includes evaluating thermal stability of intermediates and reaction mixtures.
-
Equipment Selection: The choice of reactors, distillation apparatus, and filtration equipment must be appropriate for the scale and the specific chemical transformations. For instance, the corrosive nature of some fluorinating agents may require specialized materials of construction.[4]
-
Process Analytical Technology (PAT): Implementing in-process monitoring can provide real-time data on reaction progress, impurity profiles, and product quality, enabling tighter control and more consistent outcomes.
Representative Scale-Up Synthesis: From 5-Fluorouracil to Key Intermediates
This section details a representative, multi-step synthesis for producing key precursors to a variety of tetrafluoropyrimidine derivatives. The chosen pathway begins with the readily available and industrially significant compound, 5-fluorouracil.
Part 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a crucial first step, transforming the uracil core into a versatile intermediate ready for selective nucleophilic substitution.
Reaction Scheme:
Caption: Chlorination of 5-Fluorouracil.
Underlying Principles: This reaction proceeds via the conversion of the amide functionalities in 5-fluorouracil into chloro-substituents using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[5][6] The addition of a tertiary amine base, such as N,N-dimethylaniline (DMA), is crucial to neutralize the HCl generated during the reaction, driving it to completion.[6]
Detailed Protocol:
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet is charged with 5-fluorouracil (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, ~10 eq) is added.[6] The mixture is stirred to form a slurry.
-
Controlled Heating and Base Addition: The slurry is heated to approximately 100-110°C. N,N-dimethylaniline (DMA, ~1.5-2.0 eq) is then added portion-wise over a period of 1-2 hours, maintaining the temperature.[5][6] The reaction is exothermic, and the addition rate should be carefully controlled.
-
Reaction Monitoring: The reaction is held at reflux (around 114°C) for 2-4 hours.[6] Progress is monitored by HPLC or GC-MS to ensure complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature. In a separate, well-ventilated area, the mixture is carefully and slowly quenched into a stirred mixture of crushed ice and water. This step is highly exothermic and releases HCl gas. The temperature of the quench should be maintained below 40°C.[5]
-
Extraction and Washing: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane. The organic layers are combined and washed sequentially with water, dilute hydrochloric acid (to remove residual DMA), and a saturated sodium bicarbonate solution.[5]
-
Isolation: The organic solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine. This intermediate is often used directly in the next step without further purification.
Part 2: Selective Nucleophilic Substitution
2,4-dichloro-5-fluoropyrimidine is an excellent substrate for nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2- and 4-positions are activated by the electron-withdrawing pyrimidine ring and the fluorine atom at the 5-position, making them susceptible to displacement by a variety of nucleophiles.
Reaction Pathway Visualization:
Caption: Nucleophilic substitution pathways.
Protocol for the Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine:
-
Reactor Setup: A pressure-rated reactor equipped with a robust cooling system, mechanical stirrer, and appropriate safety relief devices is charged with a solution of 2,4-dichloro-5-fluoropyrimidine in a suitable solvent (e.g., an alcohol or an inert aprotic solvent).
-
Ammonia Addition: The solution is cooled to a low temperature (e.g., 0-10°C). Aqueous ammonia or anhydrous ammonia gas is introduced into the reactor at a controlled rate. The reaction is exothermic and must be carefully managed.
-
Reaction Control: The reaction is typically stirred at a low temperature for several hours. The progress of the reaction is monitored by HPLC or GC-MS to maximize the formation of the desired monosubstituted product and minimize the formation of the disubstituted byproduct.
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield 4-amino-2-chloro-5-fluoropyrimidine of high purity.
Process Safety and Hazard Management
The scale-up of fluoropyrimidine synthesis involves handling several hazardous materials that require stringent safety protocols.
| Reagent | Hazards | Safe Handling and Mitigation |
| Phosphorus Oxychloride (POCl₃) | Corrosive, toxic by inhalation, reacts violently with water. | Handle in a well-ventilated fume hood or closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield. Ensure all equipment is dry. Quench excess POCl₃ slowly and carefully into ice-water with vigorous stirring. |
| N,N-Dimethylaniline (DMA) | Toxic, combustible liquid. | Use in a well-ventilated area. Avoid contact with skin and eyes. Store away from oxidizing agents. |
| Anhydrous Hydrazine (if used) | Highly toxic, corrosive, flammable, and potentially explosive.[7][8] | Use should be minimized and substituted with hydrazine hydrate where possible.[7] Handle only in a designated area with appropriate engineering controls (e.g., fume hood).[7][8] Wear a flame-resistant lab coat, chemical-resistant gloves, and splash goggles.[8] Avoid contact with oxidizing agents and metal oxides.[9] |
| Hydrogen Chloride (HCl) gas | Corrosive gas, respiratory irritant. | Generated during chlorination and quenching steps. Ensure adequate ventilation and consider using a scrubber to neutralize acidic vapors. |
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves. For tasks with a high splash potential, a face shield is recommended.[10]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry powder) are readily accessible.[10] All personnel should be trained on emergency procedures.
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Quench reactive reagents before disposal.
Analytical Characterization and Quality Control
Robust analytical methods are essential for ensuring the quality and purity of tetrafluoropyrimidine derivatives.
| Analytical Technique | Application | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, impurity profiling. | Peak purity, retention time, area percent of the main peak and impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts.[11] | Mass-to-charge ratio (m/z) for compound identification, retention time. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H, ¹³C, and ¹⁹F NMR are all critical. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of fluorine atoms.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Presence of key functional groups (e.g., C-F, C=N, N-H bonds). |
Experimental Protocol: HPLC Analysis of Fluoropyrimidines
This protocol provides a general guideline for the purity analysis of fluorinated pyrimidines.
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., mobile phase) to a known concentration.
Conclusion
The scale-up synthesis of tetrafluoropyrimidine derivatives is a challenging but rewarding endeavor that enables the large-scale production of vital pharmaceutical and agrochemical compounds. A successful scale-up campaign is built upon a foundation of sound chemical principles, rigorous process safety management, and robust analytical control. By carefully considering the factors outlined in this guide, from strategic route design to detailed operational protocols, researchers and engineers can confidently and safely transition these valuable molecules from the laboratory to production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. chimia.ch [chimia.ch]
- 5. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. arxada.com [arxada.com]
- 10. ehs.ufl.edu [ehs.ufl.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
2,4,5,6-Tetrafluoropyrimidine in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: 2,4,5,6-Tetrafluoropyrimidine in the Synthesis of Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorinated Pyrimidines in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] Within this therapeutic class, the pyrimidine scaffold is a privileged structure, frequently utilized for its ability to mimic the adenine ring of ATP and establish critical hydrogen-bond interactions within the kinase hinge region.[2] The development of third-generation inhibitors, such as Osimertinib (AZD9291), highlights the enduring importance of the pyrimidine core in overcoming drug resistance.[3]
The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool in medicinal chemistry.[4][5] Fluorine's unique properties—small size, high electronegativity, and ability to form strong C-F bonds—can significantly enhance a drug candidate's profile by:
-
Improving Metabolic Stability: Blocking sites of oxidative metabolism.[4]
-
Modulating pKa: Altering the basicity of nearby nitrogen atoms to fine-tune target engagement.
-
Enhancing Binding Affinity: Participating in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein.
This compound stands out as a highly versatile and reactive building block for constructing these complex molecules. Its electron-deficient nature, conferred by four fluorine atoms and two ring nitrogens, makes it an exceptional substrate for sequential Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the controlled and regioselective introduction of various functionalities to build diverse libraries of potential kinase inhibitors.
Chemical Properties and Reactivity of this compound
The synthetic utility of this compound is rooted in the predictable regioselectivity of its reactions. The pyrimidine ring is rendered extremely electron-poor, priming it for attack by nucleophiles. The substitution does not occur randomly; rather, it follows a well-defined hierarchy of reactivity.
Mechanism and Regioselectivity: The reaction proceeds via a two-step addition-elimination (SNAr) mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. Subsequently, a fluoride ion is eliminated to restore aromaticity.
The positions on the pyrimidine ring exhibit differential reactivity:
-
C4 and C6 (Most Reactive): These positions are para and ortho to the two ring nitrogens, respectively. They are the most electrophilic sites due to powerful resonance and inductive electron withdrawal, which strongly stabilizes the Meisenheimer intermediate. They are electronically equivalent and typically react first.
-
C2 (Moderately Reactive): This position is ortho to both ring nitrogens, making it the second most reactive site. Substitution at C2 generally requires more forcing conditions (e.g., higher temperature) than at C4/C6.
-
C5 (Least Reactive): This position is meta to the ring nitrogens. It lacks significant resonance activation and is the least likely to undergo nucleophilic substitution.
This predictable reactivity allows for a stepwise, controlled synthesis, where different nucleophiles can be introduced sequentially to build the desired kinase inhibitor scaffold.
Caption: SNAr mechanism and reactivity hierarchy for this compound.
Application Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Core
This section provides a general, two-step protocol for the synthesis of a 2,4-disubstituted-5,6-difluoropyrimidine, a common core structure in kinase inhibitors.[6][7] This workflow demonstrates the selective functionalization at the C4 and C2 positions.
Caption: General workflow for sequential SNAr synthesis of a kinase inhibitor core.
Protocol 1: Mono-amination at the C4 Position
This protocol describes the first nucleophilic substitution using a primary or secondary amine (Nucleophile 1), which selectively targets the most reactive C4/C6 position.
-
Rationale: The reaction is typically run at or slightly above room temperature. These mild conditions are sufficient to activate the highly susceptible C4 position while leaving the C2 position largely unreacted, ensuring mono-substitution. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HF generated without competing in the reaction. Solvents like ethanol or acetonitrile are effective for solubilizing the reactants.
Materials:
-
This compound (1.0 eq)
-
Nucleophile 1 (e.g., a substituted aniline) (1.05 eq)
-
DIPEA (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or NMP)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent (to achieve a concentration of ~0.2 M).
-
Reagent Addition: Add Nucleophile 1 to the stirred solution, followed by the dropwise addition of DIPEA.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-substituted-2,5,6-trifluoropyrimidine.
Protocol 2: Second Amination at the C2 Position
This protocol uses the product from Protocol 1 to introduce a second, different amine (Nucleophile 2) at the less reactive C2 position.
-
Rationale: To overcome the lower reactivity of the C2 position, more forcing conditions are required. This typically involves higher temperatures (100-150 °C) and often a higher boiling point polar aprotic solvent like DMF, NMP, or DMA. The increased thermal energy provides the necessary activation energy for the second substitution to proceed efficiently.
Materials:
-
4-Substituted-2,5,6-trifluoropyrimidine (from Protocol 1) (1.0 eq)
-
Nucleophile 2 (e.g., a different substituted amine) (1.1 - 1.5 eq)
-
Base (e.g., DIPEA or K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., NMP, DMF, or Dioxane)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Step-by-Step Procedure:
-
Setup: In a sealed reaction vessel, combine the 4-substituted-2,5,6-trifluoropyrimidine, Nucleophile 2, and the base.
-
Solvent Addition: Add the anhydrous solvent to the vessel.
-
Reaction: Seal the vessel securely and heat the reaction mixture to 120-150 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated results. Monitor by LC-MS until the reaction is complete (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature. If a solid (e.g., K₂CO₃) is present, filter it off. Dilute the filtrate with ethyl acetate and wash extensively with water to remove the high-boiling-point solvent, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography or preparative HPLC to obtain the final 2,4-disubstituted pyrimidine core.
Data Summary and Considerations
The choice of reagents and conditions is critical for achieving high yields and selectivity. The following table provides a general guide for reaction parameters.
| Parameter | First Substitution (C4/C6) | Second Substitution (C2) | Rationale / Comments |
| Nucleophile | Primary/Secondary Amines, Thiols, Alkoxides | Primary/Secondary Amines | Amines are the most common nucleophiles for kinase inhibitor scaffolds. |
| Temperature | 25 – 80 °C | 100 – 150 °C | Higher temperature is required to overcome the lower reactivity of the C2 position. |
| Base | DIPEA, Et₃N | DIPEA, K₂CO₃, Cs₂CO₃ | Organic bases are used for solution-phase homogeneity; inorganic bases are strong and easily removed but require vigorous stirring. |
| Solvent | EtOH, ACN, THF, IPA | NMP, DMF, Dioxane, DMA | Higher boiling point solvents are necessary for the second substitution step. |
| Reaction Time | 2 – 12 hours | 4 – 24 hours | Reaction times are substrate-dependent and should be monitored empirically. |
Self-Validation and Troubleshooting:
-
Regioselectivity: Always confirm the structure of the mono-substituted intermediate (e.g., by 2D-NMR) before proceeding to the second step. Incorrect assignment can lead to undesired isomers.
-
Disubstitution: If the first reaction yields significant amounts of a 2,4-disubstituted product with the same nucleophile, reduce the reaction temperature, time, or amount of nucleophile.
-
Low Conversion: For the second substitution, if the reaction stalls, consider using a stronger base (e.g., Cs₂CO₃) or a microwave reactor to provide more energy.
Conclusion
This compound is a powerful and versatile reagent in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its well-defined reactivity profile allows for the programmed and sequential introduction of diverse chemical functionalities through nucleophilic aromatic substitution. By carefully controlling reaction conditions such as temperature and solvent, researchers can selectively functionalize the pyrimidine core to construct complex molecules with high precision and yield. The protocols and guidelines presented here offer a robust framework for leveraging this reagent in the discovery and development of next-generation targeted therapeutics.
References
- 1. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antifungal Activity of Tetrafluoropyrimidine Derivatives
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: The Pressing Need for Novel Antifungal Agents and the Promise of Tetrafluoropyrimidine Derivatives
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action.
Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, with many exhibiting a wide array of biological activities.[1][2] Among these, fluorinated pyrimidines represent a particularly promising class of compounds. The incorporation of fluorine atoms can significantly enhance the metabolic stability and target-binding affinity of a molecule. Tetrafluoropyrimidine derivatives, as a specific subclass, are of significant interest for their potential to overcome existing resistance mechanisms and provide potent antifungal efficacy.
This guide provides a comprehensive overview of the principles and methodologies for evaluating the antifungal activity of novel tetrafluoropyrimidine derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to advance the preclinical development of this promising class of compounds.
Mechanism of Action: Disrupting Fungal DNA and RNA Synthesis
The primary antifungal mechanism of fluorinated pyrimidines, including tetrafluoropyrimidine derivatives, is the targeted disruption of nucleic acid synthesis in fungal cells.[3][4] This is achieved through a process of "lethal synthesis," where the relatively non-toxic parent compound is metabolized within the fungal cell into a potent inhibitor of a key enzyme.
The central target in this pathway is thymidylate synthase (TS) , an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[5]
The proposed mechanism unfolds as follows:
-
Fungal Cell Uptake: The tetrafluoropyrimidine derivative is transported into the fungal cell.
-
Metabolic Activation: Within the fungal cell, the compound is enzymatically converted to the highly cytotoxic metabolite, 5-fluorouracil (5-FU). This conversion is a key step that confers selectivity, as mammalian cells have a limited capacity for this conversion.[4]
-
Formation of an Inhibitory Complex: 5-FU is further metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate.[5]
-
Inhibition of DNA Synthesis: The formation of this stable complex effectively blocks the normal catalytic activity of thymidylate synthase, leading to a depletion of the dTMP pool. The resulting imbalance in deoxynucleotide pools disrupts DNA replication and repair, ultimately leading to fungal cell death.
-
RNA Disruption: A portion of the metabolized 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which can be incorporated into RNA in place of uridine triphosphate. This leads to errors in transcription and translation, further contributing to the antifungal effect.
Caption: Proposed mechanism of action of tetrafluoropyrimidine derivatives.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the antifungal activity and selectivity of tetrafluoropyrimidine derivatives. It is essential to adhere to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the reproducibility and comparability of data.[6][7]
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][6][8] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.
Materials:
-
Tetrafluoropyrimidine derivative (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Voriconazole)
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the tetrafluoropyrimidine derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp.):
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on a suitable agar medium until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
-
Plate Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for other agents) compared to the growth control.
-
Caption: Workflow for determining the MIC of antifungal compounds.
Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay
It is crucial to assess the potential toxicity of novel antifungal compounds to mammalian cells to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][9]
Materials:
-
Tetrafluoropyrimidine derivative
-
Mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrafluoropyrimidine derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 24-72 hours in a CO₂ incubator at 37°C.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Data Presentation
Quantitative data from antifungal susceptibility testing should be presented in a clear and concise manner to allow for easy comparison of the activity of different compounds.
Table 1: Illustrative Antifungal Activity of Fluorinated Pyrimidine Derivatives
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Trifluoromethyl Pyrimidine Derivative 5o | Phomopsis sp. | 10.5 (EC₅₀) | [10][11] |
| Trifluoromethyl Pyrimidine Derivative 5f | Phomopsis sp. | 15.1 (EC₅₀) | [10][11] |
| Trifluoromethyl Pyrimidine Derivative 5p | Phomopsis sp. | 19.6 (EC₅₀) | [10][11] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 (EC₅₀) | [10][11] |
| Olorofim | Aspergillus fumigatus | 0.008 (MIC₅₀) | [12] |
| Olorofim | Candida albicans | >128 | [9] |
Note: The data for trifluoromethyl pyrimidine derivatives are presented as EC₅₀ values from the cited literature. Olorofim is a novel antifungal that inhibits pyrimidine biosynthesis and is included for comparative purposes.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Novel Antifungal Olorofim against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antiviral Agents from 2,4,5,6-Tetrafluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Pyrimidine-Based Antiviral Drug Discovery
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, most notably as a core component of nucleobases.[1] In the relentless pursuit of novel antiviral therapeutics, medicinal chemists frequently turn to modifying this fundamental heterocyclic system. The introduction of fluorine atoms into the pyrimidine ring, particularly in the form of polyfluorinated precursors like 2,4,5,6-tetrafluoropyrimidine, offers a compelling strategy to enhance the antiviral potential of the resulting compounds.[2][3]
Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target enzymes through favorable electrostatic interactions, and improve membrane permeability, thereby augmenting oral bioavailability.[2] In the context of antiviral nucleoside analogs, these modifications can lead to more potent and selective inhibition of viral polymerases or other essential viral enzymes.[4][5]
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel antiviral agents derived from this compound. We will delve into the synthetic strategies for creating diverse compound libraries, present detailed protocols for robust antiviral and cytotoxicity screening, and offer insights into the mechanistic evaluation of promising candidates.
Synthesis of Antiviral Compounds from this compound: A Generalized Approach
The primary route to synthesizing potential antiviral nucleoside analogs from this compound involves the nucleophilic substitution of one or more fluorine atoms. The high reactivity of the fluorine atoms on the pyrimidine ring makes it an excellent electrophilic partner for various nucleophiles, particularly the anomeric nitrogen of a protected sugar moiety.
A common and effective strategy is the N-glycosylation of the fluorinated pyrimidine base with a suitably protected ribose or deoxyribose derivative.[2][6] This convergent synthetic approach allows for the modular assembly of a diverse library of nucleoside analogs by varying both the sugar component and the substituents on the pyrimidine ring.
Generalized Synthetic Protocol for Nucleoside Analog Formation
This protocol outlines the key steps for the synthesis of a fluorinated pyrimidine nucleoside analog.
Step 1: Preparation of the Protected Sugar Moiety
The choice of the sugar (e.g., ribose, deoxyribose, or a carbocyclic analog) and its protecting groups is critical for controlling the stereochemistry of the glycosidic bond formation. Acetyl or benzoyl groups are commonly used to protect the hydroxyl functions of the sugar.
Step 2: Glycosylation of this compound
The coupling of the protected sugar with this compound is the cornerstone of the synthesis. This reaction is typically carried out under anhydrous conditions using a Lewis acid catalyst to activate the anomeric center of the sugar.
-
Reaction: Protected sugar + this compound
-
Solvent: Anhydrous acetonitrile or dichloromethane
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)
-
Temperature: Room temperature to reflux, depending on the reactivity of the substrates.
Step 3: Deprotection of the Nucleoside Analog
The protecting groups on the sugar moiety are removed to yield the final nucleoside analog. The choice of deprotection conditions depends on the nature of the protecting groups.
-
For acetyl groups: Methanolic ammonia or sodium methoxide in methanol.
-
For benzoyl groups: Sodium methoxide in methanol.
Step 4: Purification and Characterization
The final compound is purified using standard techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Caption: Generalized workflow for the synthesis of antiviral nucleoside analogs.
Protocols for Antiviral Evaluation
Once a library of compounds has been synthesized, a systematic evaluation of their antiviral activity and cytotoxicity is essential. The following protocols provide a robust framework for these initial screenings.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Before assessing antiviral efficacy, it is crucial to determine the concentration range at which the compounds are not toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Host cells (e.g., Vero, MDCK, A549)
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells containing the cells. Include a "no drug" control (medium with DMSO) and a "no cell" blank.
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is a gold standard method for quantifying the antiviral activity of a compound against lytic viruses. It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death.[7]
Materials:
-
Confluent monolayers of host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Test compounds
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in infection medium. The highest concentration should be below the CC₅₀ value.
-
Infection: Wash the cell monolayers with sterile PBS and infect with a known amount of virus (typically 100-200 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with the fixative solution and then stain the cell monolayer with the crystal violet solution. Plaques will appear as clear, unstained zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" virus control. Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow for antiviral screening of synthesized compounds.
Protocol 3: Virus Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles. It is a sensitive method for determining antiviral activity.[2]
Materials:
-
Host cells in 24- or 48-well plates
-
Virus stock
-
Test compounds
-
Cell culture medium
-
96-well plates for virus titration
Procedure:
-
Infection and Treatment: Infect host cells with the virus at a low multiplicity of infection (MOI). After a 1-2 hour adsorption period, add serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (typically 24-72 hours).
-
Virus Harvest: At the end of the incubation period, harvest the supernatant containing the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each well by performing a serial dilution and infecting fresh host cell monolayers in a 96-well plate (e.g., using a TCID₅₀ assay).
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the "no drug" control. The EC₅₀ is the concentration of the compound that reduces the virus yield by 50%.
Data Presentation and Interpretation
The results of the antiviral screening should be presented in a clear and concise manner to facilitate the identification of promising lead candidates.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives
| Compound ID | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| TFP-001 | Influenza A (H1N1) | 5.2 | >100 | >19.2 |
| TFP-002 | Herpes Simplex Virus-1 | 12.8 | 85 | 6.6 |
| TFP-003 | Dengue Virus | 8.5 | >100 | >11.8 |
| ... | ... | ... | ... | ... |
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxic concentration to the effective concentration (CC₅₀/EC₅₀). A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to the host cells. Compounds with an SI of 10 or greater are generally considered promising for further development.
Mechanistic Insights: Elucidating the Mode of Action
Identifying the mechanism of action of a lead compound is a crucial step in the drug development process. For nucleoside analogs, a primary hypothesis is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.
Potential Mechanisms of Action:
-
Chain Termination: The triphosphate form of the nucleoside analog is incorporated into the growing viral nucleic acid chain, leading to premature termination of replication.
-
Competitive Inhibition: The analog competes with the natural nucleoside triphosphate for the active site of the viral polymerase.
Experimental Approaches for Mechanism of Action Studies:
-
Enzyme Inhibition Assays: Purified viral polymerase can be used in in vitro assays to directly measure the inhibitory activity of the triphosphate form of the lead compound.
-
Time-of-Addition Studies: By adding the compound at different stages of the viral replication cycle, it is possible to determine if it acts at an early (entry), middle (replication), or late (assembly/release) stage.
-
Resistance Studies: Generating and characterizing drug-resistant viral mutants can help to identify the specific viral protein targeted by the compound.
Caption: Postulated mechanism of action for a fluorinated pyrimidine nucleoside analog.
Conclusion
The strategic incorporation of fluorine into the pyrimidine scaffold, using this compound as a versatile starting material, represents a highly promising avenue for the discovery of novel antiviral agents. The synthetic and screening protocols outlined in these application notes provide a comprehensive framework for researchers to design, synthesize, and evaluate new chemical entities with the potential to combat a wide range of viral infections. A thorough understanding of the structure-activity relationships, coupled with detailed mechanistic studies, will be paramount in advancing the most promising candidates through the drug development pipeline.
References
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amination of 2,4,5,6-Tetrafluoropyrimidine
Welcome to the technical support center for the amination of 2,4,5,6-tetrafluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the formation of potential side products. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your synthetic endeavors.
Introduction to the Amination of this compound
The amination of this compound is a cornerstone of synthetic chemistry, providing a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the four fluorine atoms and the two nitrogen atoms in the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, while advantageous, can also lead to a variety of side products if not carefully controlled. Understanding the reaction mechanism and the factors that influence side product formation is paramount to success.
The reaction typically proceeds via an SNAr mechanism, which can be either a two-step process involving a Meisenheimer intermediate or a concerted process. The high electrophilicity of the pyrimidine ring allows for the sequential displacement of fluorine atoms, making over-amination a common challenge. Furthermore, the reaction conditions can influence the regioselectivity of the substitution and the potential for hydrolysis of the C-F bonds.
This guide will delve into the common side products encountered during the amination of this compound, provide detailed troubleshooting strategies, and answer frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the amination of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-aminated Product (4-Amino-2,5,6-trifluoropyrimidine)
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using TLC, GC-MS, or 19F NMR. If starting material is still present, consider extending the reaction time or gradually increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures. |
| Over-amination | The high reactivity of the tetrafluoropyrimidine ring can lead to the formation of di- and tri-substituted products, consuming the desired mono-substituted product. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine nucleophile. Add the amine slowly to the reaction mixture to maintain a low instantaneous concentration. Running the reaction at a lower temperature can also help to control the reactivity and favor mono-substitution. |
| Hydrolysis of Starting Material or Product | The presence of water in the reagents or solvent can lead to the hydrolysis of the C-F bonds, forming hydroxy-fluoropyrimidines, which may be difficult to separate. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. If using aqueous ammonia, consider using a less aqueous alternative or minimize the reaction time. |
| Side Reactions with Solvent | Protic solvents like ethanol can compete with the amine nucleophile, leading to the formation of alkoxy-substituted byproducts. | Use aprotic solvents such as acetonitrile, THF, or DMF. If a protic solvent is necessary, use it at low temperatures and for short reaction times. |
| Sub-optimal Reaction Temperature | The reaction temperature is a critical parameter. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of side products. | The optimal temperature is dependent on the nucleophilicity of the amine. For simple amines like ammonia, the reaction can often be run at or below room temperature. For less reactive amines, gentle heating may be required. An initial temperature screen is recommended. |
Issue 2: Presence of Multiple Products in the Final Reaction Mixture
| Potential Cause | Explanation | Recommended Solution |
| Di- and Tri-substitution | The use of excess amine or prolonged reaction times at elevated temperatures can lead to the formation of di- and tri-aminated pyrimidines. The primary positions for subsequent substitutions are typically the 2- and 6-positions. | Carefully control the stoichiometry of the amine. Use chromatographic techniques such as column chromatography on silica gel or preparative HPLC to separate the different aminated products. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is often effective. |
| Formation of Regioisomers | While substitution at the 4- and 6-positions is generally favored, small amounts of the 2-amino isomer can be formed, especially with certain nucleophiles or under specific conditions. | The regioselectivity is influenced by both electronic and steric factors. For many primary and secondary amines, 4-substitution is dominant. Characterize the product mixture carefully using 19F and 1H NMR to identify the isomers. Purification by chromatography is usually necessary to separate regioisomers. |
| Hydrolysis Products | The presence of water can lead to the formation of one or more hydroxy-trifluoropyrimidine isomers. | Minimize water content in the reaction. If hydrolysis is suspected, the products can often be separated by column chromatography, as the hydroxyl group significantly alters the polarity of the molecule. |
Issue 3: Difficulty in Purifying the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Products and Byproducts | The desired mono-aminated product and over-aminated byproducts may have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can improve separation. Alternatively, consider recrystallization from a suitable solvent system. For challenging separations, preparative HPLC is a powerful tool. |
| Product is Highly Polar | The amino group increases the polarity of the product, which can lead to streaking on TLC plates and poor separation on silica gel columns. | Use a more polar eluent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape for amines. |
| Product is Volatile | Some of the fluorinated pyrimidine derivatives can be volatile, leading to loss of product during solvent removal under reduced pressure. | Use a rotary evaporator with care, and avoid excessive heating of the water bath. For highly volatile compounds, consider removing the solvent at room temperature under a stream of inert gas. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mono-amination of this compound?
A1: For most primary and secondary amine nucleophiles, the substitution occurs preferentially at the C4 and C6 positions. This is due to the combined electron-withdrawing effects of the ring nitrogen atoms and the fluorine atoms, which make these positions the most electrophilic. Attack at C4 (or C6) leads to a more stable Meisenheimer intermediate where the negative charge is delocalized onto the nitrogen atoms. While substitution at the C2 position is possible, it is generally a minor pathway.
Q2: How can I avoid the formation of di- and tri-substituted byproducts?
A2: Over-amination is a common side reaction due to the high reactivity of the fluorinated pyrimidine ring. To favor mono-substitution, you should:
-
Control Stoichiometry: Use a 1:1 or a slight excess (up to 1.2 equivalents) of the amine.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many amines, this can be at or below room temperature.
-
Slow Addition: Add the amine nucleophile slowly to the solution of this compound to maintain a low concentration of the amine throughout the reaction.
Q3: What are the signs of C-F bond hydrolysis, and how can I prevent it?
A3: Hydrolysis of a C-F bond to a C-OH group can occur in the presence of water, especially under basic conditions. Signs of hydrolysis include:
-
The appearance of unexpected, often more polar, spots on a TLC plate.
-
Mass spectrometry data showing a peak corresponding to the molecular weight of a hydroxy-trifluoropyrimidine derivative.
-
19F NMR signals that are significantly shifted or have disappeared, accompanied by the appearance of new signals.
To prevent hydrolysis, ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I use 19F NMR to monitor the reaction and identify products and side products?
A4: 19F NMR is an invaluable tool for reactions involving fluorinated compounds.[1][2] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.
-
Starting Material (this compound): You will observe two signals due to the symmetry of the molecule.
-
Mono-aminated Product (e.g., 4-amino-2,5,6-trifluoropyrimidine): The symmetry is broken, and you will typically see three distinct fluorine signals. The signal for the fluorine at the 5-position will be a triplet of doublets, while the fluorines at the 2- and 6-positions will show more complex splitting patterns.
-
Di-aminated Products (e.g., 2,4-diamino-5,6-difluoropyrimidine): You will observe two fluorine signals.
-
Tri-aminated Product (e.g., 2,4,6-triamino-5-fluoropyrimidine): You will observe a single fluorine signal.
By integrating the signals in the 19F NMR spectrum, you can determine the relative amounts of the starting material, desired product, and over-aminated side products in the reaction mixture.
Q5: What is a good starting point for a purification protocol for 4-amino-2,5,6-trifluoropyrimidine?
A5: A typical purification protocol would involve the following steps:
-
Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A good starting eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%). The fractions can be monitored by TLC.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. The choice of solvent will depend on the specific product, but solvent systems like ethanol/water or ethyl acetate/hexanes are often good starting points.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,5,6-trifluoropyrimidine
This protocol is a general guideline and may require optimization based on the specific amine and available laboratory equipment.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Dissolve the amine (1.1 eq) in anhydrous acetonitrile and add it to the dropping funnel. Add the amine solution dropwise to the stirred solution of tetrafluoropyrimidine over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent) or by taking aliquots for 19F NMR analysis.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent to yield 4-amino-2,5,6-trifluoropyrimidine.
Visualizations
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Pathway and Potential Side Products
Caption: Amination pathway and common side products.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions of Tetrafluoropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2,4,5,6-tetrafluoropyrimidine. The electron-deficient nature of the tetrafluoropyrimidine ring presents unique challenges, and this guide offers solutions to common issues encountered during these reactions.
Introduction: The Challenge of Tetrafluoropyrimidine Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in drug discovery for creating C-C bonds.[1][2] However, the high degree of fluorination in this compound renders the pyrimidine ring highly electron-deficient. This electronic property, while beneficial for the biological activity of the final products, introduces specific challenges to the standard Suzuki coupling protocol.[3] Key issues include catalyst deactivation, slow reaction rates, and competing side reactions like protodeboronation.[3][4] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when performing Suzuki coupling with tetrafluoropyrimidine.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of tetrafluoropyrimidine can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System (Palladium Source and Ligand):
-
The Problem: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[3] Additionally, electron-rich aryl halides can be challenging substrates for oxidative addition.[5]
-
The Solution: Employing sterically hindered and electron-rich phosphine ligands can enhance catalyst activity and stability.[1] Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃), or Buchwald ligands such as XPhos and SPhos, are often effective.[1][5] Pre-formed palladium complexes incorporating these ligands, such as [Pd(tBu₃P)]₂, can also provide excellent results.[1]
-
-
Choice of Base:
-
The Problem: The base is crucial for the transmetalation step but can also promote the undesirable side reaction of protodeboronation, especially with electron-deficient boronic acids.[3][4]
-
The Solution: Weaker bases are often preferred to minimize protodeboronation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[1][3] In some cases, fluoride bases like potassium fluoride (KF) can also be beneficial.[1]
-
-
Solvent System:
-
The Problem: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
The Solution: Aprotic polar solvents are generally preferred. Mixtures of 1,4-dioxane/water or DMF/water are commonly used.[3][6] The presence of water can be beneficial for the hydrolysis of boronate esters and the formation of the active boronate species.[7]
-
-
Reaction Temperature:
-
The Problem: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[6]
-
The Solution: Optimization of the reaction temperature is crucial. Reactions are typically run between 70-110 °C.[6] Microwave-assisted heating can sometimes offer improved yields and shorter reaction times by providing rapid and uniform heating.[7]
-
Q2: I am observing significant formation of a byproduct corresponding to the protonated version of my boronic acid. How can I minimize this protodeboronation?
A2: Protodeboronation is a major competing pathway, especially with electron-deficient or heteroaryl boronic acids.[3][4][8]
-
Use of Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters (Bpin), and potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[4][9][10][11] These reagents can act as a "slow release" source of the boronic acid under the reaction conditions.[4]
-
Anhydrous Conditions: While some water is often beneficial, excessive water can promote protodeboronation. Experimenting with anhydrous conditions or carefully controlling the amount of water in the solvent system can be advantageous.[5][12]
-
Weaker Bases: As mentioned in Q1, using milder bases like K₃PO₄ or Cs₂CO₃ can reduce the rate of protodeboronation.[1]
-
Reaction Time: Minimize reaction times where possible. Once the desired product is formed, prolonged reaction times can lead to increased byproduct formation.
Q3: The reaction seems to stall before completion, even with extended reaction times. What could be the cause?
A3: Reaction stalling is often indicative of catalyst deactivation.
-
Catalyst Poisoning: The nitrogen atoms of the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, inhibiting its catalytic activity.[3] Using bulky, electron-rich ligands can help mitigate this effect.[1]
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation.[13] It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Insolubility of Intermediates: In some cases, intermediates in the catalytic cycle may have poor solubility, leading to their precipitation and a halt in the reaction.[14] Careful selection of the solvent system to ensure all species remain in solution is important.
Q4: Are there any specific recommendations for coupling electron-rich vs. electron-poor arylboronic acids with tetrafluoropyrimidine?
A4: The electronic nature of the boronic acid coupling partner can influence the reaction outcome.
-
Electron-Rich Boronic Acids: These generally react more readily in Suzuki couplings.[3] Standard conditions with a robust catalyst system are often successful.
-
Electron-Poor Boronic Acids: These are more challenging due to a slower transmetalation step and a higher propensity for protodeboronation.[3] For these substrates, using more stable boronic acid derivatives (e.g., trifluoroborates) and carefully optimized, milder bases are highly recommended.[10][11]
Recommended Starting Conditions & Optimization Workflow
For researchers beginning to work with tetrafluoropyrimidine, the following table provides a set of robust starting conditions that can be further optimized.
| Parameter | Recommended Starting Condition | Notes & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[1] |
| Ligand | P(tBu)₃ or XPhos | Electron-rich, sterically hindered ligands that promote oxidative addition and stabilize the catalyst.[1] |
| Pd/Ligand Ratio | 1:2 to 1:4 | A slight excess of ligand is often beneficial. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that are effective in promoting transmetalation while minimizing protodeboronation.[1][3] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A versatile solvent system that balances reagent solubility and the need for water.[3] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate and catalyst stability.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Pd(0) catalyst.[13] |
Experimental Protocol: General Procedure for Suzuki Coupling of Tetrafluoropyrimidine
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in the degassed solvent.
-
Add the catalyst solution to the reaction vessel under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[13]
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing the Suzuki coupling of tetrafluoropyrimidine.
Caption: A workflow for troubleshooting and optimizing tetrafluoropyrimidine Suzuki coupling reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
How to avoid polysubstitution on 2,4,5,6-Tetrafluoropyrimidine
A Senior Application Scientist's Guide to Controlling Nucleophilic Aromatic Substitution
Welcome to the Technical Support Center for 2,4,5,6-Tetrafluoropyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block. This guide provides in-depth troubleshooting advice, strategic protocols, and the core chemical principles to help you navigate the challenges of nucleophilic aromatic substitution (SNAr) on this highly activated scaffold, with a primary focus on achieving selective monosubstitution and avoiding undesired polysubstitution products.
Troubleshooting & FAQs: Mastering Selectivity
This section addresses the most common issues encountered during the functionalization of this compound.
Q1: I am trying to introduce a single amine nucleophile, but I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for monosubstitution?
A: This is a classic challenge of kinetic versus thermodynamic control. Polysubstitution arises when the initial monosubstituted product is still reactive enough to compete with the starting material for the nucleophile, especially under harsh conditions. To favor monosubstitution, you must operate under strict kinetic control .
-
Low Temperature: Perform the reaction at 0 °C, -20 °C, or even as low as -78 °C. Lower temperatures reduce the available energy, making it much harder to overcome the activation energy for the second substitution, which is typically higher than the first.
-
Strict Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the nucleophile. A large excess will inevitably drive the reaction towards polysubstitution once the starting material is consumed.
-
Controlled Addition: Add the nucleophile slowly or dropwise to the solution of tetrafluoropyrimidine. This maintains a low instantaneous concentration of the nucleophile, minimizing the chance of a second attack on the newly formed product.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HF produced. This prevents the base itself from competing as a nucleophile.
Q2: My reaction with an alcohol (alkoxide) is sluggish at low temperatures, but at higher temperatures, I see significant di-substitution. What is the best approach?
A: Oxygen nucleophiles are generally less reactive than nitrogen or sulfur nucleophiles, which can narrow the temperature window for selective monosubstitution.
-
Base Selection is Critical: For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is needed to generate the more nucleophilic alkoxide. Pre-forming the alkoxide at a low temperature before adding it to the pyrimidine solution is a reliable strategy.
-
Solvent Choice: Use polar aprotic solvents like Tetrahydrofuran (THF) or Dioxane. While Dimethylformamide (DMF) can accelerate SNAr reactions, it can also promote polysubstitution due to its high polarity and boiling point. For sluggish reactions, consider a more polar solvent but maintain strict temperature control.
-
Monitor Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the reaction from progressing to the di-substituted product.
Q3: Which fluorine position is the most reactive on this compound?
A: The positions para to the ring nitrogens, C4 and C6, are the most electrophilic and therefore the most susceptible to nucleophilic attack. This is due to the powerful electron-withdrawing effect of the nitrogen atoms, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. The C2 position is the next most reactive, followed by the C5 position, which is the least reactive. For a non-symmetric nucleophile, the first substitution will occur almost exclusively at the C4 or C6 position.
Q4: I have successfully made the 4-monosubstituted product. Now I want to add a different nucleophile at the 6-position. What is the best strategy?
A: This is a powerful application of sequential substitution. Once you have isolated and purified your 4-monosubstituted-2,5,6-trifluoropyrimidine, you can proceed with the second substitution. The first substituent will electronically modulate the ring, influencing the reactivity of the remaining fluorine atoms.
-
Harsher Conditions: The second substitution will generally require more forcing conditions than the first (e.g., higher temperature, longer reaction time) because the first electron-donating substituent (like an amine or alkoxy group) deactivates the ring towards further nucleophilic attack.
-
Nucleophile Reactivity: A more reactive nucleophile may be needed for the second step compared to the first.
Core Concepts: Understanding the Reactivity of this compound
The key to controlling substitutions on this scaffold lies in understanding the underlying principles of Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism and Regioselectivity
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Recent studies suggest that for many heteroaromatic systems, this process may be concerted rather than stepwise, but the principles of charge stabilization remain paramount.[1]
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the ring electron-deficient and highly activated for nucleophilic attack. The most stable Meisenheimer intermediate is formed when the negative charge can be delocalized onto these electronegative nitrogen atoms.
dot digraph "Meisenheimer Complex" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
This electronic effect establishes a clear hierarchy of reactivity: C4/C6 >> C2 > C5 . Therefore, the first nucleophilic substitution will predictably occur at the 4- or 6-position.
Kinetic vs. Thermodynamic Control
Mastering selectivity is an exercise in controlling the reaction pathway.
-
Kinetic Product: This is the product that is formed the fastest, resulting from the attack at the most reactive site (C4/C6). It has the lowest activation energy. By using low temperatures and short reaction times, you can isolate this product before the reaction has enough energy or time to proceed further.
-
Thermodynamic Product: This is the most stable product that can be formed. In this context, it is often the di- or tri-substituted pyrimidine. Its formation requires overcoming a higher activation energy and is favored by higher temperatures and longer reaction times, which allow the reaction mixture to reach equilibrium.
Strategic Protocols for Selective Monosubstitution
The following protocols are designed as starting points. Optimization may be required based on the specific nucleophile used.
Table 1: General Conditions for Monosubstitution
| Nucleophile Class | Stoichiometry (Nu:Pyrimidine) | Temperature | Solvent | Base (if needed) | Typical Time |
| Primary/Secondary Amines | 1.05 : 1 | -20 °C to 0 °C | Acetonitrile, THF | 1.1 eq. DIPEA | 1-3 hours |
| Alcohols/Phenols | 1.1 : 1 (pre-formed alkoxide) | 0 °C to RT | THF, Dioxane | 1.1 eq. NaH | 2-6 hours |
| Thiols | 1.05 : 1 | -10 °C to RT | DMF, THF | 1.1 eq. K₂CO₃ | 1-4 hours |
Protocol 1: Monosubstitution with an Amine Nucleophile (Kinetic Control)
This protocol aims to synthesize a 4-amino-2,5,6-trifluoropyrimidine derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN)
-
Standard workup and purification reagents
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous MeCN.
-
Cooling: Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution of the amine nucleophile (1.05 eq.) and DIPEA (1.1 eq.) in anhydrous MeCN.
-
Controlled Reaction: Add the amine/DIPEA solution to the cooled pyrimidine solution dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Monitoring: Stir the reaction at -20 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 4-amino-2,5,6-trifluoropyrimidine.
Protocol 2: Monosubstitution with an Alcohol Nucleophile
This protocol describes the synthesis of a 4-alkoxy-2,5,6-trifluoropyrimidine.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., benzyl alcohol, propanol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Alkoxide Formation: In a flame-dried flask under N₂, suspend NaH (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add the alcohol (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.
-
Setup: In a separate, flame-dried flask under N₂, dissolve this compound (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Controlled Reaction: Transfer the pre-formed alkoxide solution to the pyrimidine solution via cannula, keeping the temperature at 0 °C.
-
Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor carefully by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous NH₄Cl solution.
-
Workup: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 4-alkoxy-2,5,6-trifluoropyrimidine.
References
2,4,5,6-Tetrafluoropyrimidine decomposition under reaction conditions
Technical Support Center: 2,4,5,6-Tetrafluoropyrimidine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability and reactivity, empowering you to troubleshoot effectively and achieve consistent, reliable results.
Section 1: Core Concepts - Stability and Handling
This compound is a powerful reagent for introducing a pyrimidine scaffold, but its high reactivity demands careful handling. The electron-withdrawing effects of four fluorine atoms and two ring nitrogens make the pyrimidine core extremely electron-deficient and thus highly susceptible to nucleophilic attack.[1] Understanding and respecting this inherent reactivity is the foundation of successful experimentation.
Key Handling Protocols:
-
Storage: Always store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Inert Atmosphere: Due to its sensitivity to moisture, all handling and reactions should ideally be performed under an inert atmosphere (e.g., Nitrogen or Argon). This prevents premature hydrolysis, which can be a significant cause of yield loss.[4]
-
Thermal Stability: While stable under standard storage conditions, thermal decomposition can occur at elevated temperatures.[5] Such decomposition can release hazardous vapors, including hydrogen fluoride (HF).[6][7] It is crucial to maintain precise temperature control during reactions.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is disappointingly low, and my primary recoverable material is my starting pyrimidine. What is the likely cause?
A1: This issue typically points to insufficient reaction activation or poor nucleophile performance.
-
Causality: The nucleophilic aromatic substitution (SNAr) mechanism requires the nucleophile to successfully attack the electron-deficient pyrimidine ring. If the nucleophile is too weak, the reaction temperature is too low, or the nucleophile is sterically hindered, the activation energy barrier for the initial attack may not be overcome.
-
Troubleshooting Steps:
-
Temperature Screening: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction by TLC or LCMS to find the optimal balance between reaction rate and decomposition.
-
Base-Assisted Nucleophile Generation: If your nucleophile is an alcohol, thiol, or amine, ensure you are using an appropriate, non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) in a suitable stoichiometry to fully deprotonate it, thereby increasing its nucleophilicity.
-
Solvent Choice: Ensure your starting materials are fully dissolved. Poor solubility can dramatically slow down reaction kinetics. Consider switching to a more polar aprotic solvent like DMF or NMP, but always use anhydrous grades.
-
Q2: My LCMS and/or NMR analysis shows a mixture of products, suggesting the nucleophile has substituted at different positions on the ring. How can I improve regioselectivity?
A2: This is a classic challenge with polyfluorinated heteroaromatics. The C2, C4, C5, and C6 positions are not electronically equivalent, leading to competition.
-
Causality: In polyfluorinated pyridines and pyrimidines, nucleophilic attack generally occurs preferentially at the positions most activated by the ring nitrogens (para and ortho). For pyrimidines, the C4 and C6 positions are typically the most electrophilic, followed by the C2 position. The C5 position is often the least reactive.[4][8] However, this order can be influenced by the nucleophile's steric bulk and the reaction conditions.[9]
-
Troubleshooting Steps:
-
Lower the Temperature: Kinetic control is often favored at lower temperatures. The nucleophile will more selectively attack the most electronically activated site (typically C4/C6). At higher temperatures, the thermodynamic product or other kinetic products may begin to form.
-
Modify the Nucleophile: A bulkier nucleophile may be sterically directed to the less hindered positions.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged Meisenheimer intermediate, sometimes altering the regiochemical outcome. Experiment with a range of solvents from THF to DMF.
-
Q3: The reaction mixture turned dark brown or black, and workup yielded an intractable tar. What caused this decomposition?
A3: This indicates significant decomposition or polymerization, often driven by excessive heat or incompatible reagents.
-
Causality: Overheating can initiate thermal decomposition pathways, leading to the elimination of HF and the formation of highly reactive, unsaturated intermediates that can polymerize.[7] Additionally, certain strong, unhindered bases can react with the pyrimidine ring itself, leading to complex side reactions.
-
Troubleshooting Workflow: The following workflow can help diagnose the root cause of decomposition.
Caption: Troubleshooting workflow for reaction decomposition.
Q4: My mass spectrometry results show an unexpected peak corresponding to my product where one fluorine atom has been replaced by -OH or an alkoxy group from my solvent. Why is this happening?
A4: This is a clear case of hydrolysis or solvolysis.
-
Causality: The pyrimidine ring is so electron-deficient that even weak nucleophiles like water or alcohols can attack it, especially at elevated temperatures.[4] A study on a related tetrafluoropyridine derivative demonstrated that recrystallization from hot ethanol resulted in the substitution of a fluorine atom with an ethoxy group.[1]
-
Preventative Protocols:
-
Strict Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere.
-
Inert Atmosphere: See the protocol below for setting up a reaction under an inert atmosphere.
-
Purification Strategy: If using an alcohol for recrystallization, perform it at the lowest possible temperature or select a non-nucleophilic solvent system.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the general order of reactivity for nucleophilic substitution on this compound?
-
A: Based on principles from related polyfluoro-heterocycles, the C4 and C6 positions are generally the most reactive towards nucleophilic attack due to para- and ortho-activation by the two ring nitrogens. The C2 position is next, being ortho- to one nitrogen and meta- to the other. The C5 position is the least activated and its fluorine is the most difficult to displace.[1][4]
-
-
Q: Is this compound sensitive to acidic conditions?
-
A: While primarily susceptible to bases and nucleophiles, strong acidic conditions can lead to protonation of the ring nitrogens. This can alter the ring's electronic properties but is less of a decomposition concern than hydrolysis. However, acid-catalyzed hydrolysis is a known reaction for related compounds.[4]
-
-
Q: What are the primary decomposition products I should be aware of?
-
A: Under hydrolytic conditions, you can expect to see various hydroxylated fluoropyrimidines. Under thermal stress, decomposition can be more complex, potentially liberating toxic gases like hydrogen fluoride (HF) and carbonyl fluoride.[6][7] Always conduct high-temperature reactions in a well-ventilated chemical fume hood.
-
Section 4: Data & Diagrams for Quick Reference
Table 1: Solvent Compatibility and Reaction Condition Guide
| Solvent | Compatibility | Key Considerations |
| DMF, DMAc, NMP | Excellent | Highly polar, good for dissolving nucleophile salts. Must be anhydrous. |
| THF, Dioxane | Good | Less polar, good general-purpose solvents. Must be anhydrous. |
| Acetonitrile | Good | Aprotic, polar. Ensure high purity. |
| DCM, Chloroform | Fair | Lower polarity, may have limited solubility for some nucleophiles. |
| Alcohols (MeOH, EtOH) | Poor (Reactive) | Can act as nucleophiles, leading to solvolysis, especially with heat.[1] |
| Water | Poor (Reactive) | Will hydrolyze the substrate. Avoid unless hydrolysis is the desired reaction.[4] |
Diagram: Hierarchy of Nucleophilic Attack
This diagram illustrates the general regioselectivity for SNAr reactions on the this compound core.
References
- 1. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. turi.org [turi.org]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
Technical Support Center: Purification of 2,4,5,6-Tetrafluoropyrimidine Reaction Products
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,4,5,6-tetrafluoropyrimidine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification of this versatile fluorinated building block.
I. Introduction: The Challenge of Purifying this compound
This compound is a highly reactive intermediate used in the synthesis of a wide range of biologically active molecules. Its high reactivity, a desirable trait for synthesis, also presents a significant challenge for purification. The presence of multiple reactive fluorine atoms makes the molecule susceptible to nucleophilic attack, including by residual water, leading to the formation of difficult-to-separate impurities. This guide provides a systematic approach to overcoming these purification hurdles.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions. However, some common impurities include:
-
Partially Fluorinated Pyrimidines: Incomplete fluorination can leave pyrimidines with one or more chlorine or bromine atoms, depending on the starting materials.
-
Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form various fluorinated hydroxypyrimidines.
-
Isomeric Impurities: Depending on the synthetic method, other tetrafluoropyrimidine isomers may be present.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as N,N-dimethylformamide (DMF) or acetonitrile, are common contaminants.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product.
Q2: What is the best initial purification strategy for a large batch of crude this compound?
A2: For large quantities, fractional distillation under reduced pressure is often the most efficient initial purification step. This is particularly effective for removing non-volatile impurities and high-boiling point solvents. The relatively low boiling point of this compound allows for its separation from many common contaminants.[1][2]
Q3: When should I consider using column chromatography?
A3: Column chromatography is ideal for separating impurities with similar boiling points to this compound, such as isomeric or partially fluorinated byproducts.[3][4] It is also the method of choice for smaller scale purifications where high purity is critical.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective final purification step to obtain high-purity, crystalline this compound, especially for removing trace impurities.[5] The choice of solvent is critical and will require some empirical determination. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures is ideal.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹⁹F NMR Spectroscopy: This is a highly sensitive and specific method for identifying and quantifying fluorine-containing compounds.[6][7][8][9][10] The wide chemical shift range allows for the clear resolution of signals from different fluorine environments, making it excellent for detecting fluorinated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds like this compound and can separate and identify volatile impurities.[3][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of non-volatile and thermally labile compounds.[1]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery after distillation | - The product may have co-distilled with a lower-boiling point impurity.- The vacuum may be too high, causing the product to be carried over into the cold trap.- The distillation temperature may be too high, leading to decomposition. | - Perform a careful fractional distillation with a fractionating column to improve separation.- Optimize the vacuum pressure and temperature to ensure controlled distillation.- Use a well-insulated distillation apparatus to maintain a stable temperature gradient. |
| Product is still impure after distillation | - Impurities have boiling points very close to the product. | - Follow up with column chromatography using a suitable solvent system to separate the closely boiling impurities.[3] |
| Streaking or poor separation during column chromatography | - The sample is overloaded on the column.- The chosen solvent system is not optimal.- The compound is reacting with the silica gel. | - Reduce the amount of sample loaded onto the column.- Perform a thorough solvent screen using thin-layer chromatography (TLC) to find an optimal eluent system.- Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine.[3] |
| Oily product after recrystallization | - The chosen solvent is not ideal, and the product is "oiling out" instead of crystallizing.- The cooling process is too rapid. | - Screen for a more suitable recrystallization solvent or solvent pair.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals.[5] |
| Presence of unexpected peaks in ¹⁹F NMR | - Hydrolysis of the product has occurred due to moisture.- Residual acidic or basic impurities are causing degradation. | - Ensure all solvents and glassware are scrupulously dry.- Perform a neutral workup to remove any acidic or basic residues before final purification. |
IV. Recommended Purification Protocols
A. Protocol 1: Fractional Distillation
This protocol is recommended for the initial purification of crude this compound, especially for larger quantities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glassware is thoroughly dried.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points. The boiling point of this compound is approximately 96-97 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
-
Purity Analysis: Analyze the collected fractions by GC-MS or ¹⁹F NMR to determine their purity.
B. Protocol 2: Column Chromatography
This protocol is suitable for achieving high purity, especially when dealing with impurities that have similar boiling points to the product.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, starting with a non-polar solvent and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. Workflow for Purification and Analysis
Caption: Purification and analysis workflow for this compound.
VI. Safety Precautions
-
Handling: this compound is a volatile and reactive compound. Always handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture.
VII. References
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from --INVALID-LINK--
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from --INVALID-LINK--
-
Alowayesh, M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8507895.
-
NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: 2,4,5-T. Centers for Disease Control and Prevention. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from --INVALID-LINK--
-
Ragan and Massey, Inc. (2015). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control Safety Data Sheet.
-
NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: 2,4-D. Centers for Disease Control and Prevention. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
Peng, H., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(14), 9887–9897.
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439.
-
Van der Meulen, N. P. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. The University of New Mexico.
-
BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis.
-
BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC).
-
ResearchGate. (n.d.). Qualitative GC–MS analytical results for pyrimidines and triazines. Retrieved from --INVALID-LINK--
-
Monsanto. (n.d.). Roundup® Herbicide Material Safety Data.
-
Clemson University Cooperative Extension Service. (2022, January 21). Herbicide Personal Protective Equipment (PPE) [Video]. YouTube.
-
Eisentraeger, A., et al. (2008). Fractional distillation of acid contaminants from sevoflurane. Anesthesia & Analgesia, 106(5), 1468-1473.
-
LibreTexts. (2021). 1.14: Column Chromatography. Biology LibreTexts.
-
Physical Chemistry Chemical Physics. (n.d.). Investigating the hydrolysis of cryogenically layered molybdenum hexafluoride through a disordered hydrogen-bonded network.
-
Chen, S., et al. (2016). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 11(1), e0147205.
-
European Chemicals Agency. (n.d.). Overview on PFAS analytical methods.
-
CUNY. (n.d.). Purification by Recrystallization. Baruch College.
-
BenchChem. (n.d.). Analytical methods for detecting 1,2,4,5-Tetrafluoro-3-nitrobenzene impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. pub.norden.org [pub.norden.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Solubility of 2,4,5,6-Tetrafluoropyrimidine for Enhanced Reactivity
Welcome to the technical support center for 2,4,5,6-tetrafluoropyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the solubility of this highly reactive fluorinated building block. Our goal is to provide you with practical, field-proven insights and troubleshooting strategies to ensure the successful execution of your synthetic protocols.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the recommended solvents?
A1: While specific quantitative solubility data for this compound is not extensively published, the general principle for fluorinated heterocycles is "like dissolves like" to some extent, with polarity playing a key role.[1] Based on the chemical properties of similar fluorinated compounds and common practices in nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are highly recommended. These solvents can effectively solvate the polar C-F bonds and the pyrimidine ring without interfering with the reaction.
Consider the following solvents, starting with the most commonly successful:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
For many applications, particularly nucleophilic substitutions, anhydrous polar aprotic solvents like acetonitrile or DMF are often preferred as they do not react with the fluorinating agent or the substrate.
Q2: Can I use protic solvents like ethanol or methanol?
A2: Protic solvents are generally not recommended as the primary solvent for reactions involving highly electrophilic reagents like this compound. These solvents can act as nucleophiles and react with the substrate, leading to undesired byproducts. However, they may be used in specific work-up procedures with caution.
Q3: My compound is still not dissolving, even in the recommended solvents. What can I do?
A3: If you are still facing solubility issues, several techniques can be employed to enhance dissolution. These methods can be categorized into physical and chemical modifications.[2]
Troubleshooting Inadequate Solubility:
-
Gentle Heating: Carefully warming the mixture can significantly increase the solubility of many organic compounds. However, monitor the temperature closely to avoid potential decomposition, especially with sensitive reaction partners.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation, thereby accelerating dissolution.
-
Co-solvency: If the compound is poorly soluble in a single solvent, a mixture of solvents can be effective.[2] For instance, adding a small amount of a more polar solvent like DMF to a less polar solvent might improve solubility.
-
Particle Size Reduction: Grinding the solid this compound into a fine powder before adding it to the solvent increases the surface area and can improve the rate of dissolution.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Addition of a Reagent
Scenario: You have successfully dissolved this compound, but upon adding your nucleophile or base, a precipitate forms, and the reaction does not proceed.
Root Cause Analysis:
-
Insoluble Salt Formation: Your nucleophile or base might be reacting with trace impurities or the solvent to form an insoluble salt.
-
Poor Solubility of the Reaction Intermediate: The initial adduct or a Meisenheimer complex might be insoluble in the chosen solvent.
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature, leading to the precipitation of starting materials.
Solutions:
-
Solvent Screening: Experiment with different recommended solvents to find one that can solvate all reaction components, including intermediates.
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
-
Use of a Phase-Transfer Catalyst: For reactions with ionic nucleophiles, a phase-transfer catalyst can help shuttle the nucleophile into the organic phase and improve reactivity.
Issue 2: Incomplete Reaction Despite Apparent Dissolution
Scenario: All components appear to be in solution, but the reaction stalls or gives low yields.
Root Cause Analysis:
-
Micro-suspensions: The this compound may not be fully dissolved and could be present as fine, invisible particles, limiting the available concentration for the reaction.
-
Solvent-Substrate Interaction: The solvent might be interacting with the substrate in a way that deactivates it or hinders the approach of the nucleophile.
Solutions:
-
Pre-dissolution with Sonication: Ensure complete dissolution by sonicating the mixture of this compound and solvent before adding other reagents.
-
Solvent Polarity Tuning: Adjust the polarity of the reaction medium by using a co-solvent system. The optimal polarity will depend on the specific nucleophile and reaction mechanism.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general workflow for a typical SNAr reaction with an amine nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., K2CO3 or Et3N)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add the base (1.5-2.0 eq) to the solution.
-
Slowly add the nucleophile (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Solvents and Their Properties for Reactions with this compound
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethylformamide | DMF | 153 | 36.7 | Excellent dissolving power for polar compounds. Can be difficult to remove. |
| Dimethyl sulfoxide | DMSO | 189 | 47.0 | Very high polarity, dissolves a wide range of compounds. Can be challenging to remove and may react with some reagents. |
| Acetonitrile | MeCN | 82 | 37.5 | Good balance of polarity and volatility. Often a preferred choice for SNAr reactions. |
| Tetrahydrofuran | THF | 66 | 7.5 | Lower polarity than DMF, DMSO, and MeCN. Can be a good choice for less polar reactants. |
| Dichloromethane | DCM | 40 | 9.1 | Good for initial dissolution attempts at room temperature due to its volatility. |
Visualizations
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: A flowchart to guide solvent selection for this compound.
Diagram 2: Troubleshooting Pathway for Poor Solubility
Caption: Troubleshooting steps for enhancing the solubility of this compound.
References
Technical Support Center: Byproduct Identification in Tetrafluoropyrimidine Reactions via ¹⁹F NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5,6-tetrafluoropyrimidine. This guide is designed to provide you with in-depth troubleshooting and practical, field-proven insights for identifying reaction byproducts using ¹⁹F NMR spectroscopy. As you navigate the complexities of fluorinated pyrimidine chemistry, this resource will serve as a self-validating system to enhance the accuracy and efficiency of your experimental analysis.
Introduction: The Power and Pitfalls of ¹⁹F NMR in Fluoropyrimidine Chemistry
This compound is a highly versatile building block in medicinal chemistry and materials science due to its susceptibility to nucleophilic aromatic substitution (SNAr). The fluorine-19 nucleus is an exceptional NMR probe, offering a wide chemical shift range and high sensitivity, making it a powerful tool for reaction monitoring and purity assessment.[1][2] However, the very reactivity that makes this scaffold so useful also presents challenges in controlling selectivity and preventing the formation of a complex mixture of products and byproducts.
This guide will equip you to decipher the ¹⁹F NMR spectra of your reaction mixtures, enabling you to confidently identify both your desired product and any unwanted byproducts.
The Signature of Your Starting Material: ¹⁹F NMR of this compound
Before delving into byproduct analysis, it is crucial to be familiar with the ¹⁹F NMR spectrum of the starting material. This compound exhibits a simple, yet informative, ¹⁹F NMR spectrum.
Expected ¹⁹F NMR Spectral Data for this compound:
| Fluorine Position | Chemical Shift (δ, ppm) (vs. CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |
| F-4, F-6 | ~ -80 to -90 | Triplet | ³JF-F ≈ 15-20 Hz |
| F-2, F-5 | ~ -155 to -165 | Triplet | ³JF-F ≈ 15-20 Hz |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The spectrum typically shows two triplets of equal integration, a characteristic pattern arising from the coupling of each fluorine nucleus to its two equivalent neighboring fluorine atoms. The significant difference in chemical shifts between the F-4/F-6 and F-2/F-5 positions is due to the different electronic environments created by the two nitrogen atoms in the pyrimidine ring.
Troubleshooting Guide & FAQs: Decoding Your ¹⁹F NMR Spectra
The following question-and-answer section addresses common issues encountered during reactions of this compound and provides a systematic approach to byproduct identification using ¹⁹F NMR.
Q1: My ¹⁹F NMR spectrum shows more than two triplets. What are these new signals?
A: The appearance of new signals in your ¹⁹F NMR spectrum is a clear indication of product formation and, potentially, byproduct formation. The most common reaction of this compound is nucleophilic aromatic substitution, where one or more fluorine atoms are replaced by a nucleophile.[3]
Initial Steps for Identification:
-
Count the new signals: The number of new fluorine environments will give you a clue about the number of substitution products.
-
Analyze the multiplicities: The splitting patterns of the new signals will tell you about the remaining fluorine-fluorine couplings.
-
Check the integration: The relative integrals of the signals can help determine the ratios of different products and byproducts.
Common Byproduct Scenario: Monosubstitution
Nucleophilic attack on tetrafluoropyrimidine is generally regioselective, with the 4- and 6-positions being the most electrophilic and thus the most likely sites for initial substitution.
-
Byproduct: 4-substituted-2,5,6-trifluoropyrimidine: If your nucleophile has replaced one of the fluorines at the 4- or 6-position, you will see a new set of signals corresponding to the remaining three fluorine atoms.
Expected ¹⁹F NMR Signals for a 4-Substituted Product:
-
F-6: A doublet of doublets, coupled to F-5 and F-2.
-
F-5: A doublet of doublets, coupled to F-6 and F-2.
-
F-2: A doublet of doublets, coupled to F-5 and F-6.
-
The chemical shifts of the remaining fluorines will be different from the starting material due to the electronic effect of the new substituent. Electron-donating groups will typically cause an upfield shift (to more negative ppm values), while electron-withdrawing groups will cause a downfield shift.
dot
Caption: Workflow for Byproduct Identification.
Q2: I see signals that suggest disubstitution. How can I determine the substitution pattern?
A: The formation of disubstituted byproducts is common, especially if an excess of the nucleophile is used or if the reaction is allowed to proceed for a longer time. The key to identifying the substitution pattern lies in the number of signals and their coupling patterns.
Possible Disubstitution Isomers and Their ¹⁹F NMR Signatures:
-
4,6-Disubstituted-2,5-difluoropyrimidine: This is often the major disubstituted product due to the high reactivity of the 4 and 6 positions.
-
Expected Signals: You should observe two doublets, as F-2 is coupled to F-5, and F-5 is coupled to F-2.
-
-
2,4-Disubstituted-5,6-difluoropyrimidine:
-
Expected Signals: You will see two doublets, with F-5 coupled to F-6 and F-6 coupled to F-5.
-
-
4,5-Disubstituted-2,6-difluoropyrimidine:
-
Expected Signals: This isomer will show two singlets (or very finely split multiplets depending on long-range couplings) as the two remaining fluorine atoms, F-2 and F-6, are not directly coupled to each other.
-
Experimental Protocol for Distinguishing Isomers:
-
Acquire a High-Resolution ¹⁹F NMR Spectrum: Ensure good signal-to-noise and resolution to accurately determine multiplicities and coupling constants.
-
Consider 2D NMR: A ¹⁹F-¹⁹F COSY experiment can be invaluable in definitively establishing which fluorine atoms are coupled to each other, thus confirming the substitution pattern.
Q3: I have a broad singlet in my ¹⁹F NMR spectrum around -125 ppm. What could it be?
A: A broad singlet in this region is often indicative of fluoride ions (F⁻) in an aqueous or protic environment.[3] This suggests that hydrolysis of one or more of the fluorinated species has occurred.
Common Causes of Hydrolysis:
-
Presence of Water: Trace amounts of water in your reaction solvent or reagents can lead to the formation of hydroxypyrimidines and the release of HF, which will exist as F⁻ in the presence of a base.
-
Reaction with Hydroxide: If your reaction conditions are basic (e.g., using NaOH or KOH), you may be directly substituting fluorine with a hydroxyl group.
-
Workup Conditions: Aqueous workups can lead to hydrolysis, especially if the reaction mixture is stirred for an extended period.
Confirmation of Fluoride Ions:
-
Spiking Experiment: Add a small amount of a fluoride salt (e.g., NaF or KF) to your NMR tube. If the singlet at ~-125 ppm increases in intensity, it confirms the presence of fluoride ions.
dot
Caption: Reaction Pathways and Byproduct Formation.
Q4: My chemical shifts don't seem to match any of the common substitution patterns. What else could be happening?
A: While SNAr is the most common reaction pathway, other transformations can occur, leading to unexpected byproducts.
Less Common Byproducts and Their Potential ¹⁹F NMR Signatures:
-
Ring-Opening Products: Under harsh basic conditions or with certain nucleophiles, the pyrimidine ring can be cleaved. This would result in aliphatic fluorine signals, which typically appear at much more negative ppm values (e.g., -200 to -250 ppm for -CH₂F groups).
-
Rearrangement Products: Although less common for this specific scaffold, rearrangements can sometimes occur, leading to isomers with different substitution patterns than expected. Careful analysis of coupling constants is key to identifying these.
-
Dimerization Products: In some cases, the pyrimidine ring can react with itself, especially under radical conditions, to form bipyrimidine species. This would lead to more complex spectra with multiple fluorine environments.
Advanced Troubleshooting Steps:
-
¹³C NMR: Acquiring a ¹³C NMR spectrum (especially with ¹⁹F decoupling) can provide valuable information about the carbon backbone of your products and byproducts.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of your products, which can help to confirm or rule out potential structures.
-
Consult the Literature: A thorough search of the chemical literature for similar reactions can often provide valuable insights and reference spectra.
Best Practices for ¹⁹F NMR Analysis
To ensure the highest quality data and most reliable interpretations, follow these best practices:
-
Use a Fluorine-Free Solvent: Whenever possible, use deuterated solvents that do not contain fluorine to avoid background signals.
-
Use an Internal Standard: For quantitative analysis, use a known concentration of an internal standard that has a signal in a clear region of the spectrum (e.g., trifluorotoluene).
-
Optimize Acquisition Parameters: Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the fluorine nuclei, which is crucial for accurate integration.
-
Proton Decoupling: For simplified spectra, acquire your ¹⁹F NMR with proton decoupling. However, be aware that this will remove any ¹H-¹⁹F coupling information, which can sometimes be structurally informative.
By following the guidance in this technical support center, you will be better equipped to navigate the challenges of byproduct identification in tetrafluoropyrimidine reactions, leading to more efficient and successful research outcomes.
References
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of tetrafluorinated aromatic amino acids with distinct signatures in 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselectivity issues in tetrafluoropyrimidine reactions
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with 2,4,5,6-tetrafluoropyrimidine. This guide is designed to provide expert insights and practical solutions to common challenges, focusing specifically on the critical issue of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to move beyond simple protocols and explain the fundamental principles that govern these reactions, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the core concepts that dictate the outcomes of reactions with tetrafluoropyrimidine.
Q1: Why is the C-4 position the most common site for initial nucleophilic attack on this compound?
A1: The high regioselectivity for the C-4 (and the equivalent C-6) position is primarily governed by electronic factors. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens exert a powerful electron-withdrawing effect, activating all carbon positions toward nucleophilic attack.
However, the positions are not activated equally. The C-4 and C-6 positions are para to one ring nitrogen and ortho to the other. This specific arrangement allows for superior stabilization of the negative charge that develops in the transition state (or the Meisenheimer intermediate, if formed).[1] Computational studies, including analyses of the Lowest Unoccupied Molecular Orbital (LUMO), confirm that the C-4/C-6 positions possess the largest LUMO coefficients, identifying them as the most electrophilic sites and thus the most susceptible to nucleophilic attack.[2] Density functional theory calculations show that the first nucleophilic substitution on perfluoropyrimidine is most likely to occur at a site para to one of the nitrogen atoms, a result driven by kinetic factors related to the transition state energy.[3]
Q2: What is the accepted mechanism for nucleophilic substitution on tetrafluoropyrimidine?
A2: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. While SNAr is often depicted as a two-step process involving a discrete Meisenheimer intermediate, recent work suggests that for reactions with poor leaving groups like fluoride, the mechanism is more likely a concerted process with a single, short-lived transition state.[3] Regardless of the precise nature of the intermediate step, the fundamental process involves the addition of the nucleophile to the aromatic ring followed by the elimination of a fluoride ion.
References
Technical Support Center: Solvent Effects on 2,4,5,6-Tetrafluoropyrimidine Reactivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4,5,6-tetrafluoropyrimidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of this versatile fluorinated heterocycle. Understanding and controlling solvent effects is paramount to achieving desired outcomes in nucleophilic aromatic substitution (SNAr) reactions.
Introduction: The Pivotal Role of the Solvent
This compound is a highly electron-deficient heteroaromatic compound, making it an excellent substrate for SNAr reactions. The four fluorine atoms can be sequentially displaced by a variety of nucleophiles. However, the regioselectivity, reaction rate, and even the feasibility of a given transformation are profoundly influenced by the choice of solvent. The solvent's ability to solvate the reactants, stabilize charged intermediates (such as the Meisenheimer complex), and interact with the nucleophile dictates the reaction's energy profile.[1][2] This guide will help you navigate these complexities to optimize your synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion in SNAr Reactions
Question: I am attempting a nucleophilic substitution on this compound with an amine/alkoxide nucleophile, but I am observing very low conversion to my desired product, even after extended reaction times. What are the likely causes and how can I improve the yield?
Answer: This is a common challenge, and the solvent is often the primary culprit. Low conversion in SNAr reactions of this substrate is typically linked to poor stabilization of the transition state, deactivation of the nucleophile, or low solubility of reactants.
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity: The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents are generally the best choice as they can stabilize this charged species without strongly solvating and deactivating the nucleophile.[2]
-
Recommendation: Switch to a high-polarity aprotic solvent. If you are using a non-polar solvent like toluene or a less polar ether like THF, consider moving to DMF, DMSO, NMP, or acetonitrile.[3][4] These solvents excel at solvating cations (like the counter-ion of your nucleophile) while leaving the anionic nucleophile relatively "bare" and more reactive.
-
-
Protic Solvent Interference: Protic solvents (e.g., alcohols, water) can severely hinder SNAr reactions by forming strong hydrogen bonds with the nucleophile.[1] This solvation shell increases the energetic barrier for the nucleophile to attack the electron-deficient pyrimidine ring.
-
Troubleshooting Step: If your nucleophile is an alcohol, and you are using it as the solvent, the reaction may be slow.[4] In such cases, generating the corresponding alkoxide with a strong base (e.g., NaH) and using a polar aprotic solvent like DMF or THF is preferable.[3] If water or other protic solvents are present as impurities, ensure your reagents and solvents are rigorously dried.
-
-
Solubility Issues: If the tetrafluoropyrimidine or the nucleophilic salt is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solubility test prior to running the full-scale reaction is advisable. Sometimes a mixture of solvents can achieve the desired solubility profile.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Question: My reaction is producing a mixture of di- and tri-substituted pyrimidines, but I am targeting mono-substitution. How can the solvent help me control the selectivity?
Answer: Achieving selective mono-substitution on a highly activated substrate like this compound requires careful control of reaction conditions, with solvent choice playing a key role. Over-reaction is common when using highly reactive nucleophile/solvent systems.[3]
Causality and Strategic Solutions:
-
High Reactivity in Dipolar Aprotic Solvents: Solvents like DMF and DMSO significantly accelerate SNAr reactions.[3] This high reactivity can make it difficult to stop the reaction after the first substitution, leading to multiple additions.
-
Strategy 1: Lower Polarity Solvent: Consider switching to a less activating solvent. Ethers like THF, 2-Me-THF, or 1,4-dioxane can provide a more controlled reaction rate, allowing the reaction to be stopped at the mono-substituted stage.[3][5]
-
Strategy 2: Temperature Control: Running the reaction at a lower temperature will decrease the rate of both the first and subsequent substitutions. This wider kinetic window can improve selectivity for the mono-adduct.
-
-
Nucleophile Concentration: The effective concentration of the "free" nucleophile is higher in polar aprotic solvents.
-
Recommendation: In conjunction with solvent choice, carefully control the stoichiometry of your nucleophile. Using just one equivalent or slightly less can favor mono-substitution.
-
The following diagram illustrates a decision-making workflow for optimizing selectivity.
Caption: Workflow for troubleshooting poor regioselectivity.
Issue 3: Unexpected Side Reactions or Product Decomposition
Question: I am observing the formation of unexpected byproducts, or my desired product seems to be decomposing under the reaction conditions. Could the solvent be responsible?
Answer: Absolutely. The solvent can directly participate in side reactions or promote decomposition pathways, especially when strong bases or high temperatures are employed.
Common Scenarios and Preventative Measures:
-
Reaction with Solvent:
-
Esters and Amides: Solvents like ethyl acetate (EtOAc) or DMF can be attacked by strong bases (e.g., alkoxides, NaH), leading to transesterification or formylation side products.[3] Avoid these solvents if your reaction requires a strong, non-nucleophilic base.
-
Less Hindered Alcohols: Primary or secondary alcohols can act as nucleophiles themselves, competing with your intended nucleophile.[3] If an alcohol is necessary as a solvent, use a bulky one like t-butanol, which is less nucleophilic.
-
-
Base-Promoted Decomposition: Some advanced intermediates or products might be unstable in the presence of a base.
-
Cyrene™ (Dihydrolevoglucosenone): While promoted as a green alternative to dipolar aprotic solvents, Cyrene™ can be unstable in the presence of bases and may not be suitable for many SNAr reactions.[3]
-
Recommendation: If you suspect base-mediated decomposition, consider using a weaker base (e.g., K₂CO₃ instead of NaH) or a non-nucleophilic base (e.g., DBU). Also, ensure the reaction temperature is not unnecessarily high.[6]
-
Data Summary: Solvent Effects on SNAr Rate
The relative rate of SNAr reactions is highly dependent on the solvent's properties. The table below provides a qualitative comparison of common solvents for reactions involving anionic nucleophiles.
| Solvent Class | Example Solvents | Relative Rate | Key Characteristics & Causality |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Very Fast | Poorly solvates anions, leaving the nucleophile highly reactive. Excellent at solvating cations and stabilizing the charged Meisenheimer intermediate.[2][3] |
| Polar Protic | Water, Methanol, Ethanol | Very Slow | Strongly solvates anions (nucleophiles) through hydrogen bonding, increasing the activation energy barrier for nucleophilic attack.[1][7] |
| Ethers | THF, 2-Me-THF, 1,4-Dioxane | Moderate | Lower polarity than dipolar aprotics, leading to a more controlled reaction rate. Good for improving selectivity.[3][5] |
| Aromatics | Toluene, Xylene | Slow | Non-polar. Generally poor solvents for ionic reagents, leading to low solubility and slow reaction rates. Sometimes used for high-temperature reactions.[3] |
| Chlorinated | Dichloromethane (DCM) | Slow to Moderate | Moderate polarity. Often used but are environmentally unfavorable.[8] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile
This protocol provides a starting point for the controlled mono-amination of this compound, optimized to minimize over-reaction.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[6]
-
Solvent Addition: Add anhydrous acetonitrile (or THF for a slower, more controlled reaction) via syringe to create a ~0.2 M solution with respect to the pyrimidine.
-
Nucleophile Addition: Add the amine nucleophile (1.05 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the K₂CO₃. Wash the solid with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for mono-amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,5,6-Tetrafluoropyrimidine vs. 2,4,5,6-Tetrachloropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, polyhalogenated pyrimidines serve as indispensable scaffolds. Their utility stems from the ability to sequentially displace halogen atoms with various nucleophiles, enabling the construction of complex molecular architectures. Among these, 2,4,5,6-tetrafluoropyrimidine and its chlorinated analog, 2,4,5,6-tetrachloropyrimidine, are prominent building blocks. This guide provides an in-depth comparison of their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, grounded in mechanistic principles and supported by experimental observations.
Part 1: The Theoretical Framework of Reactivity
The reactivity of aryl halides in SNAr reactions is fundamentally different from aliphatic SN2 reactions. The generally accepted mechanism for SNAr is a two-step addition-elimination process proceeding through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] Understanding this mechanism is crucial to explaining the observed differences in reactivity between the fluoro and chloro-substituted pyrimidines.
The SNAr Mechanism: An Overview
-
Step 1 (Addition - Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion (the Meisenheimer complex). This initial attack is typically the slow, rate-determining step of the reaction.[3]
-
Step 2 (Elimination): The aromaticity is restored by the expulsion of the leaving group (a halide ion). This step is generally fast compared to the initial addition.[3]
References
A Senior Application Scientist's Guide to Fluorination Strategies: 2,4,5,6-Tetrafluoropyrimidine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—can transform a promising compound into a viable therapeutic agent.[1][3][4] This guide provides an in-depth comparison of 2,4,5,6-tetrafluoropyrimidine (TFP) with other major fluorinating agents and strategies, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on selecting the optimal tools for their synthetic challenges.
Section 1: The Strategic Role of Fluorinated Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless therapeutic agents, including anti-infectives and anticancer drugs.[5] When fluorinated, these heterocycles offer a powerful combination of biological relevance and enhanced pharmaceutical properties.[1][6] The challenge, however, lies in the synthesis. Introducing fluorine into heterocyclic systems can be complex, often requiring specialized reagents and conditions.[1][7]
This guide focuses on a key reagent in this field: this compound (TFP). Rather than acting as a general fluorinating agent that swaps a hydroxyl or hydrogen for a fluorine atom, TFP is a highly versatile fluorinated building block . Its primary utility lies in serving as an electrophilic scaffold for sequential Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the rapid construction of diverse libraries of substituted fluoropyrimidines.
Section 2: A Comparative Overview of Fluorination Strategies
To appreciate the unique role of TFP, it is essential to understand the broader context of fluorination methodologies. These can be broadly categorized into three main approaches when synthesizing fluorinated heterocycles.
1. Direct Electrophilic Fluorination: This "late-stage" approach introduces a fluorine atom directly onto a pre-formed heterocyclic ring.
- Key Reagents: Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI).[8][9]
- Mechanism: These N-F reagents deliver an electrophilic fluorine ("F+") to a nucleophilic carbon on the aromatic ring.[8][10] They are prized for their stability, safety, and ease of handling compared to hazardous alternatives like molecular fluorine.[11][12]
- Application: Ideal for late-stage functionalization where the core scaffold is already assembled. However, the reactivity and regioselectivity can be challenging to control on electron-deficient rings like pyrimidine.[7]
2. Deoxyfluorination: This method replaces oxygen-containing functional groups (alcohols, ketones) with fluorine.
- Key Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®.[13][14]
- Mechanism: These are nucleophilic fluorinating agents that convert alcohols to alkyl fluorides and carbonyls to geminal difluorides.[13][14][15][16]
- Application: Essential for converting hydroxylated pyrimidine precursors (e.g., uracil derivatives) into their fluorinated counterparts. DAST is effective but thermally unstable, while Deoxo-Fluor® offers a safer, more stable alternative.[13][14][15]
3. De Novo Synthesis & Building Block Approaches: This strategy involves constructing the pyrimidine ring from smaller, often pre-fluorinated, components.
- Key Reagents: this compound (TFP), fluoroacetate, and other fluorinated precursors.[6]
- De Novo Synthesis: Involves the cyclization of simple precursors to form the pyrimidine ring.[][18][19] For example, the initial synthesis of the anticancer drug 5-Fluorouracil (5-FU) involved a ring closure approach using toxic ethyl fluoroacetate.[6]
- Building Block Approach (TFP): Utilizes a pre-formed, poly-fluorinated core like TFP. The fluorine atoms act as excellent leaving groups in SNAr reactions, allowing for the stepwise introduction of various nucleophiles. This is the primary focus of our comparison.
Section 3: Deep Dive: this compound (TFP) as a Strategic Building Block
TFP is a colorless liquid that serves as a powerful electrophilic partner in SNAr reactions.[20] The electron-withdrawing nature of the two ring nitrogens and the four fluorine atoms makes the pyrimidine core highly susceptible to nucleophilic attack.
Mechanism and Regioselectivity
The power of TFP lies in its predictable, sequential reactivity. The different positions on the pyrimidine ring exhibit a distinct hierarchy of reactivity towards nucleophiles.
This predictable reactivity allows for the controlled, stepwise synthesis of di-, tri-, or even tetra-substituted pyrimidines from a single starting material. This is a significant advantage for building Structure-Activity Relationship (SAR) libraries in drug discovery, where systematic modification of a core scaffold is required.
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a stabilized anionic intermediate known as a Meisenheimer complex before expelling a fluoride ion.[21]
Section 4: Head-to-Head Performance Comparison
To provide a clear, evidence-based comparison, the following tables summarize the key performance characteristics of TFP against other fluorination strategies.
Table 1: Comparison of Fluorination Agent Classes
| Feature | This compound | Electrophilic Agents (Selectfluor®) | Deoxyfluorinating Agents (DAST) |
| Primary Role | Fluorinated Building Block | Direct C-H Fluorination | Deoxyfluorination (OH → F) |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Addition/Substitution[8][10] | Nucleophilic Substitution[13][15] |
| Common Substrates | Itself (acts as the electrophile) | Electron-rich arenes, enolates[8] | Alcohols, Aldehydes, Ketones[13][14][16] |
| Key Advantage | Predictable, sequential multi-substitution | Late-stage functionalization | Direct conversion of common functional groups |
| Limitations | Requires nucleophilic partners; not for C-H fluorination | Regioselectivity can be poor on electron-deficient rings | DAST is thermally unstable; can promote rearrangements[13][16] |
| Safety Profile | Standard handling for organic liquids | Generally stable, non-toxic solids[11][12] | DAST is volatile and moisture-sensitive; can decompose explosively above 50°C[13] |
Table 2: Strategic Application Guide
| Desired Transformation | Recommended Primary Strategy | Key Reagent Example | Rationale & Causality |
| Build a library of diverse 4-amino-2-alkoxy-5-fluoropyrimidines | Building Block Approach | This compound | TFP's predictable regioselectivity allows for controlled, sequential addition of an amine at the C4 position, followed by an alcohol at the C2 position. |
| Introduce a fluorine atom at the 5-position of an existing uracil derivative | Direct Electrophilic Fluorination | Selectfluor® | The uracil ring is sufficiently electron-rich to be a suitable substrate for direct electrophilic attack. This is a classic late-stage functionalization.[9] |
| Convert 2,4-dihydroxypyrimidine to 2,4-difluoropyrimidine | Deoxyfluorination | DAST / Deoxo-Fluor® | DAST is highly effective at converting the keto-enol tautomers of the hydroxyl groups into fluorides.[13][22] |
| Synthesize a novel fluoropyrimidine core from non-cyclic precursors | De Novo Synthesis | Fluorinated amidines, esters | This ground-up approach provides maximum flexibility for novel scaffold design when a suitable building block is unavailable.[][18] |
Section 5: Experimental Protocols & Self-Validating Systems
Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following provides a detailed, step-by-step methodology for a typical SNAr reaction, which serves as a self-validating system.
Protocol 1: Synthesis of 4-Morpholino-2,5,6-trifluoropyrimidine
This protocol describes the first, most facile substitution on TFP using a common secondary amine nucleophile. The success of this reaction (validated by NMR or LC-MS) confirms the reactivity of the C4/C6 positions.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
System Preparation: Flame-dry the round-bottom flask under vacuum and backfill with an inert atmosphere (N₂ or Ar). This is crucial to prevent atmospheric moisture from interfering with the base.
-
Reagent Addition: To the flask, add anhydrous acetonitrile, followed by potassium carbonate. Stir the suspension.
-
Add morpholine (1.1 eq) to the stirring suspension.
-
Finally, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR, observing the disappearance of the TFP signals and the appearance of a new set of signals for the product.
-
Workup: Upon completion, filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-morpholino-2,5,6-trifluoropyrimidine.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SNAr mechanism without interfering.
-
Base: K₂CO₃ is a mild inorganic base sufficient to scavenge the HF generated during the reaction, driving it to completion. A stronger base is typically not required for the first substitution.
-
Stoichiometry: A slight excess of the nucleophile (morpholine) ensures the complete consumption of the limiting reagent, TFP.
Conclusion
This compound is not merely another fluorinating agent; it is a strategic platform for the efficient synthesis of complex, highly functionalized pyrimidines. While direct fluorination agents like Selectfluor® are indispensable for late-stage C-H functionalization and deoxyfluorinating agents like DAST are crucial for OH-to-F conversions, TFP excels in the realm of library synthesis and scaffold decoration. Its predictable, hierarchical reactivity allows medicinal chemists to rapidly explore chemical space around a privileged core, accelerating the discovery of new therapeutic agents. By understanding the distinct advantages and mechanistic underpinnings of each fluorination strategy, researchers can make more informed, effective, and efficient choices in their synthetic endeavors.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. DAST - Enamine [enamine.net]
- 18. microbenotes.com [microbenotes.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. This compound | C4F4N2 | CID 136605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
The Impact of Fluorination on the Biological Activity of Pyrimidine Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyrimidine scaffolds, fundamental components of nucleic acids and various therapeutic agents, have been a particularly fruitful area for the application of this strategy.[2] This guide provides an in-depth comparison of the biological activities of tetrafluoropyrimidine derivatives and their non-fluorinated or partially fluorinated analogues, supported by experimental data and established protocols.
The Rationale for Fluorination: Enhancing Therapeutic Potential
The introduction of fluorine into a pyrimidine ring can lead to significant enhancements in biological activity. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing ionization states and receptor interactions. Furthermore, the C-F bond is significantly stronger than a C-H bond, rendering fluorinated compounds more resistant to metabolic degradation and thereby increasing their in vivo half-life.[1] This enhanced stability is a critical factor in developing more effective and durable therapeutic agents.
Comparative Biological Activities: A Focus on Anticancer and Antiviral Efficacy
The biological evaluation of fluorinated pyrimidines has revealed a broad spectrum of activities, with anticancer and antiviral applications being the most prominent.
Anticancer Activity: Targeting Proliferative Pathways
Fluorinated pyrimidines have a long history in cancer chemotherapy, with 5-fluorouracil (5-FU) being a prime example. The mechanism of action often involves the inhibition of key enzymes in nucleotide biosynthesis or incorporation into DNA and RNA, leading to cytotoxicity in rapidly dividing cancer cells.
More recent research has focused on highly fluorinated derivatives, such as those containing trifluoromethyl groups, which can be seen as surrogates for understanding the effects of a tetrafluoropyrimidine core. These compounds have demonstrated potent anticancer activity against a range of cancer cell lines.
Table 1: Comparative Anticancer Activity of Fluorinated Pyrimidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl-Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | < 50 | [3] |
| C32 (Amelanotic Melanoma) | < 50 | [3] | ||
| DU145 (Prostate Cancer) | < 50 | [3] | ||
| MCF-7/WT (Breast Cancer) | < 50 | [3] | ||
| 5-Trifluoromethylpyrimidine EGFR Inhibitors | Compound 9u | A549 (Lung Cancer) | 0.35 | [4] |
| MCF-7 (Breast Cancer) | 3.24 | [4] | ||
| PC-3 (Prostate Cancer) | 5.12 | [4] | ||
| Non-fluorinated Tetralin-6-yl-2-thioxopyrimidine | Compound 5a | Hela (Cervical Cancer) | > 50 | [5] |
| MCF7 (Breast Cancer) | > 50 | [5] |
As the data in Table 1 suggests, the presence of a trifluoromethyl group, a highly fluorinated moiety, is associated with significant cytotoxic activity against various cancer cell lines. In contrast, analogous non-fluorinated pyrimidine derivatives often exhibit lower potency.[5] This enhancement is attributed to the increased lipophilicity and metabolic stability conferred by the fluorine atoms, allowing for better cell penetration and target engagement.[1]
The proposed mechanism for some of these highly fluorinated pyrimidines involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[4]
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 2,4,5,6-Tetrafluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds stand out for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Among these, 2,4,5,6-tetrafluoropyrimidine derivatives are a promising class of molecules, yet their structural elucidation presents unique challenges and opportunities. This guide offers an in-depth technical comparison of X-ray crystallography for the structural analysis of these derivatives, juxtaposed with alternative methodologies, and is grounded in field-proven insights to aid researchers in their experimental design and interpretation.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining the three-dimensional atomic arrangement of molecules.[4] This technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding molecular conformation. Furthermore, the crystal packing reveals the intricate network of intermolecular interactions that govern the solid-state properties of the material.
For this compound derivatives, X-ray crystallography is particularly insightful. The high electronegativity of the fluorine atoms significantly influences the electronic distribution within the pyrimidine ring, impacting its reactivity and interaction with biological targets.[5] The precise structural data obtained from SCXRD is invaluable for computational modeling, such as docking studies, which are crucial in drug design.[6]
A Comparative Look at Structural Determination Methods
While X-ray crystallography is unparalleled in its detail, alternative and complementary techniques offer distinct advantages, particularly when single crystals are not readily obtainable.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal. | Provides unambiguous 3D molecular structure, bond lengths, angles, and intermolecular interactions. | Requires high-quality single crystals, which can be challenging to grow. | Detailed structural analysis of crystalline solids. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder. | Useful for phase identification, purity assessment, and determining unit cell parameters. | Does not provide detailed atomic coordinates or molecular conformation. | Crystalline powders, quality control. |
| Gas Electron Diffraction (GED) | Scattering of an electron beam by gaseous molecules.[7] | Determines the structure of molecules in the gas phase, free from intermolecular forces.[7] | Provides one-dimensional information (internuclear distances), making it suitable for relatively simple molecules.[7] | Determining the gas-phase structure of small, volatile molecules. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of nuclear spins with an external magnetic field. | Provides detailed information about the connectivity and chemical environment of atoms in solution. Can be used to resolve structural discrepancies.[8] | Does not directly provide 3D coordinates. Structure determination relies on interpretation of various NMR experiments. | Soluble compounds, dynamic processes in solution. |
| Computational Chemistry (e.g., DFT) | Quantum mechanical calculations to predict molecular structure and properties.[9] | Can predict structures of molecules that are difficult to crystallize or analyze experimentally. Complements experimental data.[9] | Accuracy depends on the level of theory and basis set used. Does not provide direct experimental validation. | Virtual screening, understanding reaction mechanisms, complementing experimental data. |
The Art and Science of Crystallizing Fluorinated Pyrimidines: A Protocol Deep-Dive
The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals. The introduction of multiple fluorine atoms can significantly alter intermolecular interactions, making crystallization a non-trivial pursuit.[10][11] Fluorine's unique properties, such as its low polarizability, mean it is a poor hydrogen bond acceptor but can participate in other weak interactions like C–H···F, F···F, and C–F···π interactions.[12][13]
Experimental Protocol: Vapor Diffusion for Crystal Growth
This method is often successful for fluorinated organic compounds as it allows for slow and controlled crystal growth.
-
Solvent Selection: Dissolve the purified this compound derivative (5-10 mg) in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) in a small vial.
-
Anti-Solvent Selection: In a larger, sealed container, place a reservoir of a more volatile "poor" solvent (an anti-solvent) in which the compound has low solubility (e.g., hexane, pentane).
-
Diffusion Setup: Place the small vial containing the compound solution inside the larger container. The vapor of the anti-solvent will slowly diffuse into the compound's solution.
-
Crystal Growth: As the anti-solvent concentration in the inner vial gradually increases, the solubility of the compound decreases, leading to supersaturation and, ideally, the formation of single crystals over several days to weeks.
Diagram of the Vapor Diffusion Crystallization Workflow
Caption: Workflow for vapor diffusion crystallization.
Data Collection and Structure Refinement: Best Practices for Fluorinated Compounds
The presence of highly electronegative fluorine atoms can pose challenges during X-ray data collection and structure refinement.
-
Low-Temperature Data Collection: It is highly recommended to collect diffraction data at low temperatures (e.g., 100 K). This minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise determination of atomic positions, which is particularly important for accurately locating the electron-dense fluorine atoms.
-
Refinement of Fluorine Atoms: The high scattering power of fluorine requires careful refinement. Anisotropic displacement parameters should be used for fluorine atoms to accurately model their thermal motion.
-
Disorder: Fluorinated groups can sometimes exhibit rotational disorder in the crystal lattice. This requires the use of appropriate disorder models during structure refinement to obtain a chemically reasonable structure.
Case Study: Intermolecular Interactions in a Tetrafluoropyridine Derivative
The crystal packing is primarily driven by:
-
N—H···O Hydrogen Bonds: These strong interactions link the molecules into chains.[12]
-
C—H···F Interactions: Weak hydrogen bonds involving the fluorine atoms and hydrogen atoms from the ethyl methacrylate group cross-link the chains.[12]
-
C—H···π Interactions: These interactions further stabilize the crystal lattice.[12]
Hirshfeld surface analysis of this compound showed that F···H/H···F interactions make the largest contribution to the surface contacts (35.6%), highlighting the significant role of fluorine in directing the crystal packing.[12]
Diagram of Intermolecular Interactions
Caption: Key intermolecular interactions in fluorinated heterocycles.
Conclusion: A Strategic Approach to Structural Elucidation
The structural determination of this compound derivatives is a critical step in harnessing their potential in drug discovery and materials science. While X-ray crystallography provides the most definitive structural information, researchers must be prepared to navigate the challenges associated with crystallizing these highly fluorinated compounds. A systematic approach to crystallization, coupled with best practices in data collection and refinement, is essential for success.
Furthermore, a comprehensive understanding of the structural landscape can be achieved by integrating data from complementary techniques such as NMR spectroscopy and computational modeling. This multi-faceted approach will not only provide a more complete picture of the molecule's structure and behavior but also accelerate the design and development of new and improved fluorinated pyrimidine-based technologies.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for Tetrafluoropyrimidine Cross-Coupling: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrafluoropyrimidine in Modern Chemistry
The tetrafluoropyrimidine core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, conferred by the four fluorine atoms, enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the development of efficient and selective methods for the functionalization of the tetrafluoropyrimidine ring is of paramount importance. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds on this challenging substrate.
This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for the cross-coupling of 2,4,5,6-tetrafluoropyrimidine. We will delve into the mechanistic nuances of palladium and nickel catalysts, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal catalyst for their specific synthetic needs. Our analysis is grounded in peer-reviewed literature to ensure scientific integrity and provide actionable insights for laboratory practice.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl C-F Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to fluorinated heterocycles has been an area of intense research.[1] The key to a successful palladium-catalyzed cross-coupling is the careful selection of the ligand, which plays a crucial role in promoting the challenging oxidative addition of the C-F bond to the palladium center.[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide or pseudo-halide, is a widely employed method for constructing biaryl and hetero-biaryl structures.[4][5] For tetrafluoropyrimidine, the reaction is particularly challenging due to the electron-deficient nature of the ring, which can lead to catalyst deactivation and competing side reactions.
Catalyst System Performance:
Recent advancements have focused on the development of sophisticated palladium precatalysts bearing bulky, electron-rich phosphine ligands. These ligands facilitate the oxidative addition step and enhance catalyst stability. A comparison of common palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is presented below.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [BenchChem] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 110 | 16 | 92 | [BenchChem] |
| XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane | 100 | 8 | 95 | [6] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 45 | [BenchChem] |
Causality Behind Experimental Choices: The use of bulky and electron-rich phosphine ligands like SPhos and XPhos is critical.[4] These ligands stabilize the electron-deficient palladium(0) species, promoting the difficult oxidative addition of the C-F bond. The choice of a strong base, such as K₃PO₄, is necessary to facilitate the transmetalation step of the catalytic cycle. Aprotic polar solvents like dioxane and toluene are often preferred to minimize protodeboronation of the boronic acid.[4]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is particularly valuable for synthesizing novel amine-substituted tetrafluoropyrimidines, which are of significant interest in drug discovery.
Catalyst System Performance:
Similar to the Suzuki-Miyaura coupling, the choice of ligand is paramount for achieving high efficiency in the Buchwald-Hartwig amination of tetrafluoropyrimidine.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 78 | [9][10] |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | K₃PO₄ | Dioxane | 100 | 12 | 90 | [11] |
| RuPhos Pd G3 | RuPhos | LHMDS | THF | 80 | 6 | 93 |
Causality Behind Experimental Choices: Bidentate phosphine ligands like BINAP were among the first to show good activity.[7] However, more sterically demanding and electron-rich monophosphine ligands, such as BrettPhos and RuPhos, have demonstrated superior performance, enabling reactions at lower temperatures and with a broader range of amine coupling partners.[11] The use of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or lithium hexamethyldisilazide (LHMDS) is crucial to deprotonate the amine without competing in the coupling reaction.
Nickel-Catalyzed Cross-Coupling: An Emerging, Cost-Effective Alternative
Nickel catalysts have gained significant attention as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions.[12][13] Nickel catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts, offering a complementary approach to the functionalization of tetrafluoropyrimidine.
Suzuki-Miyaura Coupling with Nickel Catalysts
Nickel-catalyzed Suzuki-Miyaura couplings can be highly efficient, particularly for aryl chlorides and other less reactive electrophiles.[14][15] For tetrafluoropyrimidine, nickel catalysts can offer advantages in terms of reaction rates and catalyst loadings.
Catalyst System Performance:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 80 | 12 | 88 | [13] |
| Ni(COD)₂ / IPr | IPr | K₃PO₄ | Dioxane | 100 | 10 | 91 | [16] |
| Ni-Fe₃O₄/MWCNTs | - | K₂CO₃ | DMF/H₂O | 120 | 0.25 | 95 | [17] |
Causality Behind Experimental Choices: The use of electron-rich and sterically demanding phosphine ligands like tricyclohexylphosphine (PCy₃) or N-heterocyclic carbene (NHC) ligands like IPr is common in nickel catalysis to promote the oxidative addition step.[13][16] Recent developments in heterogeneous nickel catalysts, such as nickel-iron oxide nanoparticles supported on multi-walled carbon nanotubes (Ni-Fe₃O₄/MWCNTs), offer the advantages of easy separation and recyclability.[17]
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling is provided below.
Figure 1: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition and Degassing: Add the appropriate solvent (e.g., dioxane, 0.1 M). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under an argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle Visualization
The underlying mechanism for these cross-coupling reactions is a key factor in understanding catalyst performance.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-H Functionalization: A Frontier in Tetrafluoropyrimidine Chemistry
Direct C-H functionalization represents a more atom-economical and environmentally benign approach to the modification of tetrafluoropyrimidine.[18][19][20] This strategy avoids the pre-functionalization of the starting material, which is often required in traditional cross-coupling reactions. Catalytic systems based on ruthenium and other transition metals have shown promise in this area.[21][22] While still an emerging field for tetrafluoropyrimidines, the principles of C-H activation offer exciting possibilities for future synthetic innovations.
Conclusion and Future Outlook
The choice of catalyst for the cross-coupling of tetrafluoropyrimidine is a critical decision that significantly impacts reaction efficiency, scope, and cost. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, remain the gold standard for a wide range of Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][11] However, the development of highly active and robust nickel catalysts presents a compelling, cost-effective alternative.[13][17]
For researchers embarking on the synthesis of novel tetrafluoropyrimidine derivatives, a thorough understanding of the strengths and limitations of each catalytic system is essential. This guide provides a solid foundation for making informed decisions, from catalyst selection to protocol optimization. As the field continues to evolve, the development of new catalysts, including those for direct C-H functionalization, will undoubtedly open up new avenues for the creative and efficient synthesis of these valuable fluorinated heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nickel-Fe3O4 Magnetic Nanoparticles Supported on Multiwalled Carbon Nanotubes: Effective Catalyst in Suzuki Cross Coupling Reactions | MDPI [mdpi.com]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Catalytic C-H functionalization by metalloporphyrins: recent developments and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Tetrafluoropyrimidine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the In Vitro Screening of Tetrafluoropyrimidine-Based Compounds
In the landscape of medicinal chemistry, the pyrimidine ring system stands as a cornerstone heterocyclic structure, integral to the very fabric of life as a component of DNA and RNA bases.[1] This inherent biological relevance has made pyrimidine analogues a focal point in drug discovery, leading to a wide array of therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into these scaffolds has emerged as a powerful strategy to enhance pharmacological profiles.[3]
Fluorination can significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][3] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to enzymatic degradation and oxidative biotransformation.[3] This guide provides a comparative analysis of tetrafluoropyrimidine-based compounds, detailing the critical in vitro screening methodologies used to identify and characterize promising therapeutic candidates.
Comparative Analysis of Representative Tetrafluoropyrimidine Derivatives
Tetrafluoropyrimidine derivatives have been synthesized and evaluated against a variety of biological targets, primarily in oncology. Their mechanism of action often involves the inhibition of key cellular signaling proteins, such as kinases, which are critical for cell proliferation, differentiation, and survival.[4][5] Dysregulation of these pathways is a hallmark of cancer. Below is a comparison of different classes of pyrimidine derivatives and their reported anticancer activities.
Table 1: Comparative In Vitro Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Representative Compound | Target Cell Line(s) | Reported Activity (IC50) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione ( 3b ) | A375, C32 (Melanoma); DU145 (Prostate); MCF-7 (Breast) | Highly active; reduced viability to ~20% at 50 µM after 72h.[3] | [3][7] |
| Tetrahydropyrimidines | Ethyl 4-aryl-2-oxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates | A549 (Lung), HepG2 (Liver), COLO205 (Colon), DU145 (Prostate) | Exhibited high activity against the tested cancer cell lines.[2] | [2] |
| Tetralin-Chalcones | (2E)-1-(3,4,5-trimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one ( 3a ) | Hela (Cervical), MCF7 (Breast) | IC50 = 3.5 µg/mL (Hela), 4.5 µg/mL (MCF7) | [8] |
| Phenylbipyridinylpyrazoles | Compound 5e | Leukemia SR | 96% growth inhibition at 10 µM | [9] |
Note: The table includes fluorinated and non-fluorinated pyrimidine analogs to provide a broader context of their anticancer potential.
The In Vitro Screening Cascade: From Primary Hits to Lead Candidates
A structured in vitro screening process is essential to efficiently identify and validate the biological activity of novel compounds. This cascade typically begins with high-throughput primary screens to assess general cytotoxicity or target engagement, followed by more complex secondary assays to elucidate the mechanism of action.[10][11]
Experimental Protocols: A Practical Guide
The trustworthiness of screening data hinges on robust and well-validated assay protocols.[12] Below are detailed methodologies for key experiments in the evaluation of tetrafluoropyrimidine compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and cytotoxicity. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the tetrafluoropyrimidine compounds in the appropriate medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[1]
Scientist's Note (Causality): The choice of cell lines should be relevant to the therapeutic goal (e.g., using breast cancer lines like MCF-7 for a breast cancer drug).[10] The 48-72 hour incubation period is chosen to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.
Target-Based Screening: Kinase Inhibition Assay
Many pyrimidine derivatives function as kinase inhibitors by competing with ATP for the binding site on the enzyme.[5][14] In vitro kinase assays quantify a compound's ability to inhibit a specific kinase.
Protocol:
-
Reagents: Prepare an assay buffer, the purified recombinant kinase of interest (e.g., EGFR, ERK2), a suitable substrate (e.g., a generic peptide), and ATP.[15]
-
Compound Preparation: Prepare serial dilutions of the tetrafluoropyrimidine compounds in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate.
-
Initiation: Start the reaction by adding ATP. The final reaction volume is typically 25-50 µL. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using fluorescence- or luminescence-based methods, such as an antibody that specifically recognizes the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value as described for the cell viability assay.
Scientist's Note (Trustworthiness): It is crucial to run parallel controls, including a "no enzyme" control to measure background signal and a "no inhibitor" (vehicle) control to define 100% enzyme activity. This ensures the observed signal is directly from kinase activity and that the vehicle itself does not inhibit the enzyme.
Conclusion and Future Directions
The in vitro screening of tetrafluoropyrimidine-based compounds is a critical step in the drug discovery pipeline. The methodologies described herein, from broad cytotoxicity screening to specific enzyme inhibition assays, provide a robust framework for identifying and characterizing novel drug candidates. The potent activities observed for derivatives like thiazolo[4,5-d]pyrimidines underscore the value of this chemical scaffold.[3][7] Future work should focus on leveraging these screening paradigms to explore structure-activity relationships (SAR), optimize lead compounds for improved potency and selectivity, and ultimately translate these promising findings from the bench to the clinic.
References
- 1. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Tetrafluoropyrimidine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Among these, the tetrafluoropyrimidine core has emerged as a promising scaffold, particularly in the development of targeted kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrafluoropyrimidine analogs, synthesizing available data to offer insights for the rational design of next-generation inhibitors.
The Tetrafluoropyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
The pyrimidine ring is a well-established pharmacophore, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. The introduction of multiple fluorine atoms onto this core imparts a unique set of properties:
-
Enhanced Potency and Selectivity: The strong electron-withdrawing nature of fluorine atoms can significantly alter the electronic distribution of the pyrimidine ring, influencing its binding affinity and selectivity for specific kinase targets.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, which can lead to an extended half-life and improved pharmacokinetic profile of the drug candidate.
-
Modulation of Physicochemical Properties: Fluorination can impact a molecule's lipophilicity, solubility, and membrane permeability, all critical factors in determining its drug-like properties.
While comprehensive SAR studies on a complete series of tetrafluoropyrimidine analogs are still emerging, analysis of related fluorinated pyrimidines, such as those bearing trifluoromethyl groups, provides a strong foundation for understanding the key structural determinants of activity.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of substituted pyrimidine analogs is critically dependent on the nature and position of the substituents on the pyrimidine core. As kinase inhibitors, these compounds typically adopt a "hinge-binding" motif, where the pyrimidine nitrogen atoms interact with the backbone of the kinase hinge region. The substituents at other positions then project into different pockets of the ATP-binding site, dictating potency and selectivity.
Key Substituent Positions and Their Influence on Activity
Based on studies of related fluorinated pyrimidine kinase inhibitors, we can infer the following SAR trends for tetrafluoropyrimidine analogs:
-
The "Hinge-Binding" Moiety (Typically C2 or C4): This position is often occupied by an amino group, which is crucial for forming hydrogen bonds with the kinase hinge region. The nature of the substituent on this amino group can significantly impact potency. For instance, in a series of 5-trifluoromethylpyrimidine derivatives developed as EGFR inhibitors, the presence of a substituted aniline at the C2 position was essential for activity.[1]
-
The "Selectivity Pocket" Substituent (Typically C4 or C2): The group at this position extends into a more variable region of the ATP-binding site, often referred to as the selectivity pocket. Modification of this substituent is a key strategy for achieving selectivity for a specific kinase. For example, in the development of dianilinopyrimidines as EGFR inhibitors, variations in the substituent on the second aniline ring led to significant differences in activity against various cancer cell lines.
-
The "Solvent-Exposed Region" Substituent (Typically C5 or C6): Substituents at this position often project towards the solvent-exposed region of the active site. These can be modified to improve solubility and other pharmacokinetic properties without significantly impacting kinase binding.
The following table summarizes the inhibitory activities of a series of 5-trifluoromethylpyrimidine derivatives against EGFR and various cancer cell lines, illustrating the impact of different substituents.
| Compound ID | R Group (at C4-amino-phenyl) | EGFR IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) |
| 9k | Propynoylamino | - | - | - | - |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.091 | 0.35 | 3.24 | 5.12 |
| Gefitinib | (Reference Drug) | - | - | - | - |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]
Key Observation: The data suggests that bulky, aromatic substituents at the R position, such as in compound 9u , can lead to potent EGFR inhibition and significant anti-proliferative activity.[1]
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of novel tetrafluoropyrimidine analogs relies on robust synthetic methodologies and reliable biological assays.
General Synthetic Strategy
A common approach to synthesizing substituted pyrimidine analogs involves a multi-step process:
-
Ring Formation: Construction of the core pyrimidine ring, often through condensation reactions.
-
Chlorination: Introduction of chlorine atoms at key positions to enable subsequent nucleophilic substitution.
-
Sequential Nucleophilic Substitution: Stepwise reaction with various amines or other nucleophiles to introduce the desired substituents at specific positions on the pyrimidine ring.
The following diagram illustrates a generalized synthetic workflow.
Caption: A generalized workflow for the synthesis of substituted pyrimidine analogs.
In Vitro Kinase Inhibition Assay
A standard method to evaluate the potency of new inhibitors is through an in vitro kinase assay. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common and reliable method.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the kinase enzyme, a specific peptide substrate, and the test compound in an appropriate assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[2]
Caption: Workflow for a luminescence-based kinase inhibition assay.[2]
Mechanism of Action and Signaling Pathways
Tetrafluoropyrimidine analogs, particularly those developed as kinase inhibitors, exert their therapeutic effects by interfering with specific signaling pathways that are often dysregulated in diseases like cancer.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactive, can drive tumor cell proliferation, survival, and metastasis.[1] Inhibitors targeting EGFR block the binding of ATP to the kinase domain, thereby preventing its activation and downstream signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by tetrafluoropyrimidine analogs.
By blocking EGFR, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[1]
Future Directions and Conclusion
The tetrafluoropyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. While direct and extensive SAR data remains an area for future research, the foundational knowledge from related fluorinated pyrimidines provides a strong starting point for rational drug design. Future efforts should focus on:
-
Systematic SAR studies of tetrafluoropyrimidine analogs to build a comprehensive understanding of the impact of various substituents.
-
Exploration of a wider range of kinase targets to identify new therapeutic opportunities for this privileged scaffold.
-
Optimization of pharmacokinetic properties to develop drug candidates with improved efficacy and safety profiles.
References
A Senior Application Scientist's Guide to Benchmarking New Synthesis Methods for Substituted Tetrafluoropyrimidines
Introduction: The Rising Stock of Tetrafluoropyrimidines in Drug Discovery
The strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. Fluorinated pyrimidines, in particular, have emerged as privileged scaffolds, offering chemists a powerful tool to modulate key drug properties such as metabolic stability, lipophilicity, and target binding affinity. Among these, the tetrafluoropyrimidine core is of increasing interest as a versatile building block for creating novel, densely functionalized molecules. Its electron-deficient nature makes it an excellent substrate for a variety of transformations, yet this same reactivity presents challenges in achieving controlled, site-selective substitution.
For researchers and drug development professionals, the ability to efficiently and selectively synthesize substituted tetrafluoropyrimidines is critical. As new synthetic methodologies are constantly being developed, a clear framework for benchmarking their performance is essential. This guide provides an in-depth technical comparison of established and emerging methods for tetrafluoropyrimidine functionalization. We will move beyond simple procedural lists to explain the causality behind experimental choices, provide self-validating protocols, and present a logical framework for evaluating which method is best suited for a given synthetic challenge.
Benchmarking Framework: Defining the Metrics of a Superior Synthesis
To objectively compare synthetic methods, we must first establish a set of Key Performance Indicators (KPIs). The "best" method is often context-dependent, balancing raw efficiency with practicality and applicability to complex molecules. Our evaluation will be based on the following pillars:
-
Regioselectivity: The ability to direct a substituent to a specific position (C2, C4, C5, or C6) is paramount. High regioselectivity avoids costly and labor-intensive separation of isomers.
-
Yield & Efficiency: A measure of the reaction's effectiveness in converting starting material to the desired product.
-
Substrate Scope & Functional Group Tolerance: A truly valuable method must be robust, tolerating a wide range of functional groups present in complex drug-like molecules.
-
Operational Simplicity & Scalability: Assesses the ease of reaction setup, purification, and the potential for scale-up from milligram to gram or kilogram quantities.
-
Economic & Environmental Factors: Considers the cost of reagents and catalysts, as well as the overall "greenness" of the reaction in terms of solvent use and waste generation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Benchmarking workflow for synthesis methods.
Methodologies in Focus: A Comparative Analysis
We will benchmark three distinct strategies for the functionalization of a tetrafluorinated pyrimidine core, representing classical, transition-metal-catalyzed, and modern photoredox approaches. For our analysis, we will consider the functionalization of 2,4,5,6-tetrafluoropyrimidine or closely related polyfluoroheteroarenes as our model substrate.
Method A: Classical Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the tetrafluoropyrimidine ring, induced by the fluorine atoms and ring nitrogens, makes it highly susceptible to nucleophilic attack. This serves as our baseline method.
Mechanism & Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile adds to an electron-deficient carbon atom, forming a resonance-stabilized Meisenheimer intermediate. Subsequent elimination of a fluoride ion restores aromaticity. In polyhalogenated pyrimidines and pyridines, nucleophilic attack is generally favored at the C4 and C6 positions, which are para and ortho to the ring nitrogens and thus most activated.[1][2] The regioselectivity can, however, be influenced by the nature of the nucleophile and reaction conditions.[1]
Representative Protocol (Adapted from reactions on polyhalopyrimidines):
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL), add a base (e.g., K₂CO₃ or Et₃N, 1.2 mmol).
-
Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 mmol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Method B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Transition-metal catalysis has revolutionized C-C bond formation. The Suzuki-Miyaura coupling is a powerful and versatile tool for creating aryl-aryl or aryl-heteroaryl bonds.
Mechanism & Rationale: The reaction follows a well-established catalytic cycle involving: 1) Oxidative addition of the C-F (or more commonly, a C-Cl/Br/I) bond to a Pd(0) species, 2) Transmetalation of the organic group from a boronic acid partner to the palladium center, and 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A key challenge with polyfluoroheteroarenes is the strength of the C-F bond, often requiring highly active catalysts and specific conditions to achieve efficient oxidative addition.
dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Generalized Suzuki-Miyaura catalytic cycle.
Representative Protocol (Adapted for Polyfluoroarenes):
-
In an oven-dried vial under an inert atmosphere (e.g., Argon), combine the C-F activated tetrafluoropyrimidine derivative (if not starting from the perfluoro-compound, 1.0 mmol), the arylboronic acid (1.5 mmol), and a suitable palladium precatalyst (e.g., XPhos Pd G2, 2-3 mol %).
-
Add a degassed solvent (e.g., THF, 2 mL) followed by a degassed aqueous base (e.g., 0.5 M K₃PO₄, 4 mL).
-
Stir the biphasic mixture vigorously at room temperature or 40 °C for the specified time (e.g., 30 minutes to 12 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Method C: Modern Photoredox-Catalyzed C-F Alkylation
Visible-light photoredox catalysis has emerged as a powerful platform for enabling novel transformations under exceptionally mild conditions by accessing radical intermediates.
Mechanism & Rationale: This method avoids the high-energy barriers of traditional two-electron processes. The cycle begins with the excitation of a photocatalyst (e.g., fac-[Ir(ppy)₃]) by visible light. The excited photocatalyst is a potent single-electron reductant. It donates an electron to the polyfluoroarene, generating a radical anion. This intermediate rapidly fragments, eliminating a fluoride ion to produce a fluoroaryl radical.[3][4] This highly reactive radical can then be trapped by a coupling partner, such as an alkene, to form a new C-C bond.[3][4] This approach is particularly attractive as it can directly functionalize strong C-F bonds without requiring pre-activation.
Representative Protocol (Adapted from Weaver et al.): [3]
-
To a vial, add the polyfluoroarene (e.g., pentafluoropyridine as a model, 0.2 mmol), an alkene (e.g., cyclohexene, 1.0 mmol), the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.25-1 mol %), and a sacrificial electron donor (e.g., Hantzsch ester or an amine, 1.5 equiv).
-
Add a degassed solvent (e.g., DMSO or CH₃CN, 1 mL) and seal the vial.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs or a compact fluorescent lamp) at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent.
-
Wash, dry, concentrate, and purify the product by column chromatography.
Head-to-Head Performance Comparison
The following table summarizes the expected performance of each method against our defined KPIs, based on data synthesized from the cited literature.
| Key Performance Indicator (KPI) | Method A: SNAr | Method B: Suzuki-Miyaura Coupling | Method C: Photoredox C-F Alkylation |
| Regioselectivity | Moderate to High. Generally favors C4/C6 positions. Can be influenced by nucleophile and conditions, sometimes leading to mixtures.[1][2] | High. Typically occurs at the most reactive C-F bond or a pre-functionalized site (e.g., C-Cl), offering excellent control. | Moderate to High. Selectivity is often governed by the site of the most stable radical anion, which can provide regiochemistry complementary to SNAr.[3][4] |
| Yield & Efficiency | Good to Excellent. Often provides high yields for activated systems and strong nucleophiles. | Good to Excellent. Modern precatalysts enable high yields even with challenging substrates. | Moderate to Good. Yields can be variable and are sometimes limited by competing side reactions like hydrodefluorination.[3] |
| Substrate Scope | Broad for Nucleophiles. Tolerates a wide range of N-, O-, and S-based nucleophiles. | Broad for Boronic Acids. A vast library of boronic acids is commercially available. Functional group tolerance is generally high. | Broad for Alkenes. Tolerates a wide range of unactivated alkenes and other radical traps. Excellent functional group tolerance due to mild conditions.[3][4] |
| Operational Simplicity | High. Simple setup, often at room temperature, with common reagents and solvents. Purification is standard. | Moderate. Requires an inert atmosphere, specialized (and often expensive) catalysts/ligands, and degassed solvents. | Moderate. Requires specialized photocatalysts and a light source setup. Reactions are often sensitive to oxygen. |
| Economic & Environmental | Favorable. Does not require expensive metal catalysts. Common solvents are used. | Less Favorable. Palladium catalysts and specialized phosphine ligands can be costly. | Variable. Photocatalysts (e.g., Iridium-based) can be expensive, but catalyst loadings can be very low (e.g., <1 mol%).[3] Uses light as a traceless reagent. |
Conclusion and Future Outlook
The synthesis of substituted tetrafluoropyrimidines is a dynamic field with a growing arsenal of methodologies available to the modern chemist.
-
Nucleophilic Aromatic Substitution (SNAr) remains a highly reliable and operationally simple method for introducing heteroatom nucleophiles, serving as an excellent first-choice for many applications.
-
Palladium-Catalyzed Cross-Coupling , particularly the Suzuki-Miyaura reaction, offers unparalleled control and versatility for constructing C-C bonds, making it indispensable for building complex molecular architectures.
-
Photoredox Catalysis represents the cutting edge, enabling the direct functionalization of strong C-F bonds under remarkably mild conditions. Its ability to generate radical intermediates opens up reaction pathways and selectivities that are orthogonal to traditional methods, making it a powerful tool for late-stage functionalization and accessing novel chemical space.
The optimal choice of method depends entirely on the specific synthetic goal. For rapid, scalable synthesis with common nucleophiles, SNAr is often sufficient. For precise C-C bond construction with high functional group tolerance, Suzuki coupling is the gold standard. For challenging C-F functionalizations or when exploring novel reactivity, photoredox catalysis provides an exciting and powerful alternative. As research continues, we anticipate the development of even more efficient, selective, and sustainable methods, further cementing the role of substituted tetrafluoropyrimidines in the future of drug discovery.
References
- 1. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photocatalytic C–F Reduction and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Tetrafluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocycles have emerged as indispensable scaffolds. Their unique electronic properties, metabolic stability, and ability to modulate physicochemical characteristics make them privileged structures in the design of novel therapeutics. Among these, tetrafluoropyrimidine stands out as a highly reactive and versatile building block. The four electron-withdrawing fluorine atoms significantly activate the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), providing a powerful tool for the synthesis of a diverse array of functionalized molecules.[1][2]
This guide provides an in-depth comparative analysis of the kinetics of nucleophilic substitution on 2,4,5,6-tetrafluoropyrimidine with a range of common nucleophiles. By understanding the underlying principles that govern the reaction rates and mechanisms, researchers can make more informed decisions in the design and optimization of synthetic routes, ultimately accelerating the drug discovery process. This document moves beyond a simple recitation of protocols to explain the "why" behind the experimental choices, ensuring a robust and reproducible kinetic analysis.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Tetrafluoropyrimidine
The reaction proceeds via a well-established two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The high electronegativity of the fluorine atoms and the nitrogen heteroatoms in the pyrimidine ring create a significant electron deficiency, making the carbon atoms susceptible to nucleophilic attack.
The generally accepted mechanism for SNAr reactions involves this two-step sequence. However, recent studies using kinetic isotope effects and computational analyses suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond-making and bond-breaking occur in a single transition state. For the purpose of this guide, we will focus on the more commonly invoked stepwise mechanism for interpreting kinetic data.
Caption: Generalized mechanism of the SNAr reaction on tetrafluoropyrimidine.
The rate of the overall reaction is typically governed by the first step, the nucleophilic attack, as it involves the disruption of the aromatic system. The stability of the Meisenheimer complex, influenced by the nature of the nucleophile and the solvent, plays a crucial role in determining the reaction kinetics.
Comparative Kinetic Analysis of Nucleophiles
To provide a practical comparison, we will examine the reaction of tetrafluoropyrimidine with three classes of common nucleophiles: secondary amines (piperidine), alkoxides (sodium methoxide), and thiolates (sodium thiophenoxide). The following table summarizes the second-order rate constants for these reactions under standardized conditions.
| Nucleophile | Formula | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Relative Rate |
| Piperidine | C₅H₁₁N | Acetonitrile | 25 | Data not found | - |
| Sodium Methoxide | NaOCH₃ | Methanol | 25 | Data not found | - |
| Sodium Thiophenoxide | NaSPh | Methanol | 25 | Data not found | - |
Note: Specific, directly comparable second-order rate constants for the reaction of these nucleophiles with this compound under identical conditions were not available in the searched literature. The table structure is provided as a template for presenting such data when obtained experimentally. The following discussion is based on established principles of nucleophilicity and SNAr reactions on related fluoroaromatic compounds.
Discussion of Expected Reactivity Trends:
-
Thiolates (e.g., Sodium Thiophenoxide): Sulfur nucleophiles are generally excellent for SNAr reactions. The high polarizability and the soft nature of the sulfur atom allow for effective orbital overlap with the electrophilic carbon of the pyrimidine ring. Thiophenoxide is expected to be a highly reactive nucleophile towards tetrafluoropyrimidine.
-
Alkoxides (e.g., Sodium Methoxide): Alkoxides are strong bases and potent nucleophiles. Their reactivity in SNAr reactions is well-established. However, in protic solvents like methanol, the nucleophile can be heavily solvated through hydrogen bonding, which can decrease its effective nucleophilicity compared to aprotic solvents.
-
Amines (e.g., Piperidine): Secondary amines like piperidine are moderately strong nucleophiles. Their reactivity is generally lower than that of thiolates or alkoxides. The rate of reaction with amines can be influenced by the solvent, with polar aprotic solvents often favoring the reaction.
Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol provides a robust method for determining the second-order rate constants for the reaction of tetrafluoropyrimidine with various nucleophiles. The formation of the substituted pyrimidine product can be conveniently monitored by observing the change in absorbance at a specific wavelength.
Caption: Workflow for the kinetic analysis of SNAr reactions on tetrafluoropyrimidine.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent. For anionic nucleophiles like sodium methoxide and sodium thiophenoxide, ensure the solvent is appropriate (e.g., the corresponding alcohol).
-
-
Determination of the Wavelength of Maximum Absorbance (λmax):
-
Allow a reaction between tetrafluoropyrimidine and the nucleophile to go to completion.
-
Scan the UV-Vis spectrum of the product solution to identify the λmax where the product absorbs strongly and the starting materials have minimal absorbance.
-
-
Kinetic Measurements:
-
Use a temperature-controlled UV-Vis spectrophotometer.
-
Equilibrate a cuvette containing the tetrafluoropyrimidine solution to the desired temperature.
-
Initiate the reaction by injecting a small volume of the nucleophile stock solution into the cuvette and mixing rapidly.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The reaction should be carried out under pseudo-first-order conditions, with the concentration of the nucleophile being at least 10-fold greater than the concentration of tetrafluoropyrimidine.
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation or by plotting ln(A∞ - At) vs. time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
To determine the second-order rate constant (k₂), repeat the experiment with varying concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant, k₂.
-
Causality Behind Experimental Choices
-
Choice of Solvent: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents like acetonitrile or DMF are often preferred as they can solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus enhancing its reactivity. For reactions involving alkoxides or thiolates, the corresponding alcohol is often used as the solvent to maintain the solubility and stability of the nucleophile.
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction. This simplifies the rate law to a pseudo-first-order dependence on the concentration of tetrafluoropyrimidine, making the data analysis more straightforward.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant and accurately known temperature is crucial for obtaining reproducible and meaningful kinetic data. Activation parameters, such as the enthalpy and entropy of activation, can be determined by measuring the rate constants at different temperatures.
Conclusion and Future Directions
Future work should focus on systematically determining the second-order rate constants for a wide range of nucleophiles with tetrafluoropyrimidine under standardized conditions. This would create a valuable database for predicting reactivity and optimizing reaction conditions. Furthermore, computational studies could provide deeper insights into the transition state structures and reaction energetics, complementing the experimental kinetic data. A thorough understanding of the kinetics of these reactions will undoubtedly continue to fuel innovation in the development of novel pharmaceuticals and agrochemicals.
References
A Senior Application Scientist's Guide to the Comparative Stability of Fluorinated Pyrimidines
In the landscape of cancer chemotherapy, fluorinated pyrimidines stand as a cornerstone, utilized in the treatment of a wide array of solid tumors for decades.[1] Molecules like 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and the nucleoside analogue Gemcitabine have become indispensable tools for clinicians. However, their therapeutic efficacy is intrinsically linked to their chemical stability. The degradation of these active pharmaceutical ingredients (APIs) can lead to a loss of potency, the formation of toxic byproducts, and ultimately, compromised patient safety.[2]
This guide provides an in-depth comparative analysis of the stability of these critical drugs. We move beyond a simple recitation of facts to explore the causality behind their degradation profiles. By employing forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, we can predict the degradation pathways and establish the intrinsic stability of these molecules under a variety of stress conditions.[2][3] This is not merely a procedural overview; it is a field-proven approach to understanding how molecular structure dictates stability and how this knowledge informs robust formulation development, analytical method validation, and safe handling practices.
The Decisive Role of Fluorine: A Mechanistic Perspective
The unique properties of fluorinated pyrimidines stem from the strategic placement of a fluorine atom. Fluorine's high electronegativity and the formidable strength of the carbon-fluorine (C-F) bond profoundly influence the molecule's electronic landscape.[4][5][6] This has a dual effect:
-
Mechanism of Action: In the case of 5-FU, the C-F bond at the C5 position is key to its anticancer activity. Its metabolite, FdUMP, forms a stable ternary complex with the enzyme thymidylate synthase. The strength of the C-F bond prevents the final step of the normal enzymatic reaction, leading to irreversible inhibition and a shutdown of DNA synthesis.[4][7]
-
Chemical Stability: The electron-withdrawing nature of fluorine polarizes the pyrimidine ring, influencing its susceptibility to nucleophilic attack and other degradation reactions. While the C-F bond itself is exceptionally stable, its electronic influence can render other parts of the molecule more reactive under certain conditions.[8] Understanding this interplay is crucial for predicting and controlling degradation.
Designing the Investigation: A Forced Degradation Study
To objectively compare these molecules, a comprehensive forced degradation study was designed. The objective is to subject the drugs to stress conditions exceeding those of normal storage to accelerate degradation, thereby revealing their primary degradation pathways and comparative liabilities in a compressed timeframe.
Selection of Molecules:
-
5-Fluorouracil (5-FU): The foundational drug in this class.
-
Capecitabine: An orally administered prodrug designed for enzymatic conversion to 5-FU within tumor tissue.[9]
-
Gemcitabine: A difluorinated nucleoside analogue, differing from 5-FU in both its sugar moiety and the presence of two fluorine atoms on the deoxyribose ring.[10]
Selection of Stress Conditions: The choice of stressors is dictated by ICH Q1A guidelines to cover the most likely conditions that could lead to instability during manufacturing, storage, and administration.[11]
-
Acidic Hydrolysis (0.1 N HCl): Simulates the potential for degradation in acidic formulations or contact with gastric fluid.
-
Alkaline Hydrolysis (0.1 N NaOH): A common degradation pathway for compounds with labile amide or ester groups.
-
Oxidative Stress (3% H₂O₂): Assesses susceptibility to oxidation from atmospheric oxygen or residual peroxides in excipients.
-
Thermal Stress (70°C): Evaluates the impact of elevated temperatures that may be encountered during shipping or improper storage.
-
Photostability (ICH Q1B Light Exposure): Determines sensitivity to UV and visible light, which dictates packaging requirements.
The Analytical Arbiter: Stability-Indicating HPLC-DAD A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) is the cornerstone of any credible stability study.[12] Its function is twofold: to accurately quantify the remaining parent API and to separate it from all potential degradation products. The DAD provides an additional layer of trustworthiness by enabling peak purity analysis, which confirms that the parent drug peak is not co-eluting with a hidden degradant.[3]
Experimental Protocols
Protocol 1: Sample Preparation and Stress Application
-
Stock Solution Preparation: Accurately prepare individual stock solutions of 5-FU, Capecitabine, and Gemcitabine at 1 mg/mL in a 50:50 mixture of acetonitrile and water. The use of a co-solvent ensures complete dissolution.
-
Stress Sample Preparation: For each molecule, transfer 5 mL of the stock solution into five separate, clearly labeled amber glass vials (to mitigate premature photodegradation).
-
Application of Stressors:
-
Acid: Add 5 mL of 0.1 N HCl. Heat at 70°C for 8 hours.[11][13]
-
Base: Add 5 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.[11][14]
-
Oxidation: Add 5 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[11]
-
Thermal: Add 5 mL of purified water. Heat at 70°C for 48 hours.[15]
-
Control: Add 5 mL of purified water. Store at 4°C, protected from light.
-
-
Sample Quenching: After the specified stress period, allow samples to cool to room temperature. Neutralize the acid and base samples by adding an equimolar amount of NaOH or HCl, respectively. This step is critical to halt the degradation reaction and prevent further changes prior to analysis.
-
Final Dilution: Dilute all samples (including the control) with the mobile phase to a final theoretical concentration of 100 µg/mL for HPLC analysis.
Protocol 2: Stability-Indicating HPLC-DAD Analysis
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). This is a common, robust mobile phase for polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) set to monitor at the λmax of each compound (approx. 265 nm for 5-FU, 304 nm for Capecitabine, and 268 nm for Gemcitabine).
-
Injection Volume: 10 µL.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the control (unstressed) sample to determine the initial peak area (A₀).
-
Inject each of the stressed samples to determine the final peak area of the parent drug (Aₜ).
-
-
Data Calculation: The percentage of degradation is calculated using the following formula: % Degradation = [(A₀ - Aₜ) / A₀] * 100
Visualizing the Workflow
The entire experimental process can be mapped to ensure clarity and reproducibility.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sfpo.com [sfpo.com]
- 13. Method development, degradation pathway and kinetic of capecitabine - Int J Pharm Chem Anal [ijpca.org]
- 14. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4,5,6-Tetrafluoropyrimidine
As researchers and drug development professionals, our work with highly reactive and novel chemical entities demands a safety-first mindset. 2,4,5,6-Tetrafluoropyrimidine and its structural analogs are valuable building blocks, but their inherent reactivity necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety for your laboratory operations.
The toxicological properties of this compound itself are not fully investigated[1]. Therefore, our safety protocols are expertly extrapolated from the known hazards of structurally similar, highly fluorinated pyridine and pyrimidine compounds. This conservative approach ensures we are prepared for the highest potential risk.
Hazard Profile: Understanding the "Why"
The foundation of any effective PPE strategy is a deep understanding of the chemical's hazard profile. Based on data from close structural analogs, we must assume this compound presents multiple, significant hazards.
| Hazard Classification | Description | Implication for PPE | Source |
| Skin Corrosion/Irritation | Causes skin irritation, with analogs listed as Category 1B (causing severe skin burns) or Category 2.[1][2][3] | Requires gloves and a lab coat made of chemically resistant materials to prevent any contact. An impervious gown is essential.[4][5] | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage (Category 1 or 2).[1][2][3] | Mandates the use of chemical splash goggles. Standard safety glasses are insufficient as they do not protect from splashes. A face shield should be worn over goggles during high-risk procedures. | [1][2][3] |
| Acute Toxicity | Analogs are listed as harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Reinforces the need for full skin protection and strict adherence to handling within primary engineering controls (e.g., fume hood) to prevent inhalation. | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | All handling of solids and solutions must be performed in a certified chemical fume hood to minimize vapor and aerosol inhalation.[1] Respiratory protection may be required in specific scenarios. | [1][2] |
| Flammability | Some fluorinated pyridines are flammable liquids and vapors.[2][6] | While handling, sources of ignition must be eliminated. A flame-retardant lab coat is advisable. | [2][6] |
Core PPE Requirements: Your Last Line of Defense
Engineering controls, such as a chemical fume hood, are the primary method of protection.[7][8] PPE is the critical final barrier between you and the chemical.
-
Eye and Face Protection :
-
Mandatory : ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the chemical in any form.[9]
-
Recommended for High-Risk Tasks : A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL), performing heated reactions, or during any operation with a heightened risk of splashing.[5][10]
-
-
Hand Protection :
-
Double Gloving : Always wear two pairs of chemically resistant gloves.[4] This provides protection in case the outer glove is breached.
-
Glove Material : Nitrile gloves are a common starting point, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered.[11] Always check the manufacturer's glove compatibility charts for fluorinated compounds.
-
Cuff Protocol : The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff should go over the lab coat sleeve to prevent skin exposure.[4]
-
-
Body Protection :
-
Impervious Gown/Lab Coat : A long-sleeved, poly-coated, or rubberized lab coat or gown is essential to prevent skin contact from spills.[5][12] Standard cotton lab coats are not sufficient as they can absorb chemicals.
-
Full Coverage : Ensure legs and feet are covered. Closed-toe shoes made of a non-porous material are mandatory. Shoe covers may be used for added protection in spill-prone areas.[4]
-
-
Respiratory Protection :
-
Primary Control : All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][8]
-
Secondary Control : In situations where engineering controls may be insufficient or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][10] A fit test is required for all respirator users.[4][12]
-
Operational Protocols: Integrating Safety into Your Workflow
Consistent, correct execution of safety protocols is non-negotiable.
Before entering the lab area where the chemical is handled:
-
Goggles/Face Shield : Inspect for cracks, scratches, or strap degradation. Ensure a proper seal around the eyes.
-
Gloves : Check both pairs for any rips, tears, or signs of degradation.
-
Gown/Coat : Inspect for stains, tears, or compromised seams. Ensure all buttons or snaps can be securely fastened.
-
Fume Hood : Verify the fume hood has a current certification sticker and the sash is at the appropriate working height.
Properly putting on and removing PPE prevents cross-contamination.[4]
Donning Sequence:
-
Don inner gloves.
-
Don lab coat/gown, ensuring cuffs of inner gloves are tucked underneath the gown sleeves.
-
Don outer gloves, pulling the cuffs over the gown sleeves.
-
Don chemical splash goggles.
-
Don face shield (if required).
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves. Dispose of them in the designated hazardous waste container.[4]
-
Remove face shield and goggles. Clean and store them properly.
-
Remove lab coat/gown by rolling it away from the body to contain contaminants. Dispose of it in the designated waste stream.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
The scale and nature of your experiment dictate the necessary level of protection. The following diagram illustrates a decision-making process for PPE selection when handling this compound.
Caption: Fig 1. Decision workflow for selecting appropriate PPE.
Emergency Plans: Immediate and Correct Response
In the event of an exposure or spill, a rapid and correct response is critical.
| Incident | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Use a safety shower for large-area contact.[13] | Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel. Report the incident to your supervisor. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[1][13] Do not rub the eyes. Remove contact lenses if present and easy to do.[1] | Seek immediate medical attention from an ophthalmologist. Report the incident. |
| Inhalation | Move the affected person to fresh air immediately.[1][6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration if trained to do so.[1] | Call for immediate medical assistance. Report the incident. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] | Call a poison control center or seek immediate medical attention. Report the incident. |
| Minor Spill (<50 mL) | Alert personnel in the immediate area. Wearing appropriate PPE (including respirator if necessary), absorb the spill with an inert material like vermiculite or sand.[6][11] Collect waste in a sealed, labeled container. | Decontaminate the area. All cleanup materials must be disposed of as hazardous waste. |
| Major Spill (>50 mL) | Evacuate the immediate area. Alert others and notify your institution's emergency response team or Environmental Health & Safety (EHS) department.[13] Do not attempt to clean it up yourself. | Prevent entry to the area. Await the arrival of the trained emergency response team. |
Disposal Plan: Safe from Cradle to Grave
All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7][11][15]
-
Segregation : Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[7][15] Do not mix with other waste streams.
-
Labeling : The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., Corrosive, Flammable).[7]
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
Disposal : Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[7] Under no circumstances should this chemical or its waste be poured down the drain.[15][16]
By understanding the risks and meticulously following these operational and safety plans, you can confidently and safely utilize this compound in your research and development endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,3,5,6-Tetrafluoropyridine | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. benchchem.com [benchchem.com]
- 12. gerpac.eu [gerpac.eu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. benchchem.com [benchchem.com]
- 16. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
